molecular formula C10H12ClNO B1428909 1-(2-Chlorobenzyl)azetidin-3-ol CAS No. 1133300-64-7

1-(2-Chlorobenzyl)azetidin-3-ol

カタログ番号: B1428909
CAS番号: 1133300-64-7
分子量: 197.66 g/mol
InChIキー: OUAJQLMTNYLLRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorobenzyl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(2-chlorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAJQLMTNYLLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Azetidine Scaffolds: Focus on 1-(2-Chlorobenzyl)azetidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of azetidine-containing compounds, with a specific focus on analogs of 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the limited availability of public data for the specific molecule of interest, this document leverages information on closely related structures, namely Azetidin-3-ol, 1-Benzylazetidin-3-ol, and 3-(4-Chlorobenzyl)azetidin-3-ol, to infer and present its likely physicochemical and pharmacological characteristics. The azetidine ring is a crucial heterocyclic motif in medicinal chemistry, often employed as a versatile building block in the synthesis of more complex bioactive molecules.[1][2][3]

Physicochemical Properties

The basic physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available data for key analogs of this compound.

Table 1: General Physicochemical Properties of Azetidin-3-ol and its Analogs

PropertyAzetidin-3-olAzetidin-3-ol hydrochloride[4][5]1-Benzylazetidin-3-ol[6]3-(4-Chlorobenzyl)azetidin-3-ol[1]
Molecular Formula C3H7NOC3H8ClNO[5]C10H13NO[6]Not specified
Molecular Weight 73.09 g/mol 109.55 g/mol [4][5]163.22 g/mol [6]197.66 g/mol [1]
Appearance Not specifiedOff-white to light yellow solid powder[4]SolidNot specified
Melting Point Not specified90-92°C[4]Not specifiedNot specified
Boiling Point 170.7±15.0 °C (Predicted)170.7°C at 760 mmHg[4]Not specifiedNot specified
Flash Point 120.4°C120.4ºC[4]Not specifiedNot specified
pKa 14.51±0.20 (Predicted)Not specifiedNot specifiedNot specified
LogP Not specified0.081[4]0.9 (Computed)[6]Not specified

Table 2: Solubility Data for Azetidin-3-ol hydrochloride

SolventSolubilityConcentrationNotes
DMSO25 mg/mL[4][5]228.21 mM[4][5]Ultrasonic may be needed; hygroscopic DMSO can impact solubility.[5]
In vivo Formulation 1≥ 2.5 mg/mL[4]22.82 mM[4]10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[4]
In vivo Formulation 2≥ 2.5 mg/mL[4]22.82 mM[4]10% DMSO + 90% (20% SBE-β-CD in Saline).[4]
In vivo Formulation 3≥ 2.5 mg/mL[4]22.82 mM[4]10% DMSO + 90% Corn Oil.[4]

Synthesis and Experimental Protocols

The synthesis of substituted azetidines often involves the cyclization of appropriate precursors. Below are detailed experimental protocols for the synthesis of related azetidine compounds, which can be adapted for the preparation of this compound.

General Synthesis of 1-Benzylazetidin-3-ol

A common method for the synthesis of N-benzylazetidin-3-ol involves the reaction of benzylamine with an epoxide followed by intramolecular cyclization.[7]

Protocol: [7]

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) at 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

  • Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours to facilitate cyclization.

  • Upon completion, the product can be isolated and purified using standard techniques.

Synthesis_of_1_Benzylazetidin_3_ol benzylamine Benzylamine intermediate Acyclic Intermediate benzylamine->intermediate Water, 0-5°C epichlorohydrin 2-(Chloromethyl)oxirane epichlorohydrin->intermediate product 1-Benzylazetidin-3-ol intermediate->product Na2CO3, CH3CN, 80-90°C

Caption: Synthesis of 1-Benzylazetidin-3-ol.

Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol

The synthesis of 3-substituted azetidin-3-ols can be achieved through the reaction of a suitable benzyl halide with azetidine.[1]

Protocol: [1]

  • In an aprotic solvent such as dimethylformamide (DMF), combine azetidine and a base like sodium hydride.

  • Add 4-chlorobenzyl chloride to the mixture.

  • Heat the reaction at an elevated temperature to promote the formation of the C-C bond and the final product.

  • The product can be isolated and purified using standard chromatographic methods.

Synthesis_of_3_4_Chlorobenzyl_azetidin_3_ol azetidine Azetidine product 3-(4-Chlorobenzyl)azetidin-3-ol azetidine->product Sodium Hydride, DMF, Heat benzyl_chloride 4-Chlorobenzyl chloride benzyl_chloride->product

Caption: Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not available, the azetidine scaffold is a well-established pharmacophore. Azetidine derivatives are known to exhibit a wide range of biological activities.[8][9] For instance, 2-azetidinones (β-lactams) are famous for their antibacterial properties.[3][9] More complex molecules incorporating the azetidine ring have shown activities such as inhibitors of Janus kinase (JAK) 1 and 2 (e.g., Baricitinib) and cholesterol absorption inhibitors.[7][9]

The primary role of simple substituted azetidin-3-ols, such as the target compound and its analogs, in drug discovery is often as building blocks or linkers.[1][5] For example, Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[4][5][10]

Role_of_Azetidin_3_ol_in_Drug_Discovery cluster_applications Applications in Drug Discovery azetidinol Azetidin-3-ol Scaffold adc Antibody-Drug Conjugates (ADCs) azetidinol->adc as Linker protac PROTACs azetidinol->protac as Linker bioactive Complex Bioactive Molecules azetidinol->bioactive as Building Block

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol

This document provides a comprehensive technical overview of the primary synthesis pathways for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details two robust synthetic routes, complete with experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a key structural motif in numerous biologically active compounds. Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for probing interactions with biological targets. This guide outlines two common and effective pathways for its synthesis.

Overview of Synthetic Pathways

There are two principal and well-established routes for the synthesis of this compound:

  • Pathway A: One-Pot Synthesis. This route involves the reaction of 2-chlorobenzylamine with an epoxide, such as 2-(chloromethyl)oxirane (epichlorohydrin), which undergoes an initial ring-opening followed by an intramolecular cyclization to form the final product.

  • Pathway B: N-Alkylation of Azetidin-3-ol. This pathway utilizes a pre-formed azetidin-3-ol scaffold, which is then N-alkylated using a 2-chlorobenzyl halide. Azetidin-3-ol is typically generated in situ or used directly after deprotection of a stable precursor like 1-Boc-azetidin-3-ol.

Pathway A: Synthesis from 2-Chlorobenzylamine and Epichlorohydrin

This pathway is an efficient method that constructs the N-substituted azetidin-3-ol core in a sequential one-pot process. The reaction begins with the nucleophilic attack of the amine on the less hindered carbon of the epoxide, followed by a base-mediated intramolecular cyclization.

Experimental Protocol

A detailed procedure for the synthesis of a similar compound, 1-benzylazetidin-3-ol, has been reported and can be adapted for the 2-chloro substituted analogue.[1]

  • Step 1: Epoxide Ring-Opening. To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable solvent such as water or a water/acetonitrile mixture, 2-(chloromethyl)oxirane (epichlorohydrin) (0.9-1.0 eq) is added slowly at a reduced temperature (0–5 °C). The reaction mixture is stirred at this temperature for 12-16 hours to form the intermediate amino alcohol, 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol.

  • Step 2: Intramolecular Cyclization. Upon completion of the first step, a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.2-1.5 eq) is added to the reaction mixture. The mixture is then heated to reflux (80–90 °C) and stirred for 12-16 hours to facilitate the intramolecular nucleophilic substitution, yielding this compound.

  • Work-up and Purification. After cooling, the reaction mixture can be filtered, and the product extracted with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurposeTypical Yield
2-Chlorobenzylamine1.0 eqStarting Material (Nucleophile)-
2-(Chloromethyl)oxirane0.9 - 1.0 eqStarting Material (Electrophile)-
Sodium Carbonate (Na₂CO₃)1.2 - 1.5 eqBase for Cyclization-
SolventWater, AcetonitrileReaction Medium-
Temperature (Step 1)0 - 5 °CControl Exothermicity-
Temperature (Step 2)80 - 90 °CPromote Cyclization70-85%

Visualization of Pathway A

Pathway_A cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_chlorobenzylamine 2-Chlorobenzylamine amino_alcohol 1-Chloro-3-((2-chlorobenzyl)amino)propan-2-ol 2_chlorobenzylamine->amino_alcohol Step 1: Ring-Opening Solvent: Water Temp: 0-5 °C epichlorohydrin 2-(Chloromethyl)oxirane epichlorohydrin->amino_alcohol final_product This compound amino_alcohol->final_product Step 2: Cyclization Base: Na₂CO₃ Temp: 80-90 °C

Caption: One-pot synthesis of this compound.

Pathway B: Synthesis via N-Alkylation of Azetidin-3-ol

This pathway is a modular approach where the azetidine core is first synthesized or deprotected, followed by the attachment of the 2-chlorobenzyl group. This method is particularly useful when various N-substituents are desired for structure-activity relationship (SAR) studies.

Experimental Protocol

Step 1: Deprotection of 1-Boc-azetidin-3-ol (if starting from protected material)

A common and commercially available starting material is 1-Boc-azetidin-3-ol. The Boc (tert-butoxycarbonyl) protecting group can be efficiently removed under acidic conditions.[2]

  • To a solution of 1-Boc-azetidin-3-ol (1.0 eq) in a solvent like dichloromethane (DCM), an excess of a strong acid such as trifluoroacetic acid (TFA) is added.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the crude azetidin-3-ol salt (e.g., trifluoroacetate or hydrochloride salt if HCl is used), which is often used directly in the next step.

Step 2: N-Alkylation of Azetidin-3-ol

The free amine of azetidin-3-ol is a good nucleophile for reaction with an alkylating agent like 2-chlorobenzyl chloride or bromide.

  • Azetidin-3-ol (or its salt, with an appropriate amount of base to neutralize) (1.0 eq) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • A base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) (2.0-3.0 eq), is added to the mixture.

  • 2-Chlorobenzyl chloride or 2-chlorobenzyl bromide (1.0-1.2 eq) is added, and the reaction is stirred at room temperature or heated to facilitate the reaction.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The product is then purified using standard techniques like column chromatography.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurposeTypical Yield
Azetidin-3-ol1.0 eqStarting Material (Nucleophile)-
2-Chlorobenzyl Chloride1.0 - 1.2 eqAlkylating Agent-
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqBase-
SolventDMF, AcetonitrileReaction Medium-
Temperature25 - 80 °CReaction Condition60-80%

Visualization of Pathway B

Pathway_B cluster_start Protected Starting Material cluster_intermediate Key Intermediate cluster_reagent Alkylating Agent cluster_product Final Product boc_azetidinol 1-Boc-azetidin-3-ol azetidinol Azetidin-3-ol boc_azetidinol->azetidinol Step 1: Deprotection Reagent: TFA Solvent: DCM final_product This compound azetidinol->final_product Step 2: N-Alkylation Base: K₂CO₃ Solvent: DMF alkyl_halide 2-Chlorobenzyl Chloride alkyl_halide->final_product

Caption: Synthesis via N-alkylation of a deprotected azetidin-3-ol.

References

Navigating the Azetidine Core: A Technical Guide to 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Identification Data

Quantitative data for azetidine derivatives provides a foundation for understanding their behavior in biological systems. The following table summarizes key identifiers and properties for the parent azetidin-3-ol hydrochloride and a related benzyl derivative, which serve as a proxy for estimating the characteristics of 1-(2-chlorobenzyl)azetidin-3-ol.

PropertyValue (Azetidin-3-ol hydrochloride)Value (1-Benzyl-azetidin-3-ol)
CAS Number 18621-18-6[1][2][3][4]54881-13-9
Molecular Formula C₃H₈ClNO[1][2]C₁₀H₁₃NO
Molecular Weight 109.55 g/mol [1][2][3]163.22 g/mol
Appearance Off-white to light yellow solid[1][5]Solid
Boiling Point 170.7°C at 760 mmHg[5]Not available
Melting Point 90-92°C[5]Not available
Purity Not specified97%
Storage 4°C, sealed, away from moisture[1]Ambient Storage

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually designed based on established methods for analogous N-substituted azetidin-3-ols. A probable synthetic route involves the N-alkylation of azetidin-3-ol or a protected precursor with 2-chlorobenzyl halide.

Conceptual Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Azetidin-3-ol Azetidin-3-ol N-alkylation N-alkylation Azetidin-3-ol->N-alkylation 2-Chlorobenzyl_bromide 2-Chlorobenzyl_bromide 2-Chlorobenzyl_bromide->N-alkylation Base Base Base->N-alkylation Solvent Solvent Solvent->N-alkylation This compound This compound N-alkylation->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

A general procedure for the synthesis of 1-benzylazetidin-3-ol provides a strong template for producing the 2-chloro derivative.[6] The following protocol is an adaptation for the synthesis of the target compound.

  • Reaction Setup: To a solution of azetidin-3-ol hydrochloride in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride and liberate the free base.

  • N-Alkylation: Add 2-chlorobenzyl bromide (or chloride) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the alkylation to completion.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The azetidine ring system is a valuable scaffold in drug design due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Azetidin-3-ol derivatives, in particular, are utilized as key intermediates and building blocks in the synthesis of more complex molecules.

Role as a Versatile Intermediate

The hydroxyl group of this compound provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. The 2-chlorobenzyl substituent can influence binding interactions with biological targets and modulate the pharmacokinetic properties of the final compound.

Potential Therapeutic Applications

Derivatives of azetidin-3-ol have been investigated for a range of therapeutic applications, including their use as:

  • Enzyme Inhibitors: The rigid azetidine ring can orient substituents in a defined three-dimensional space, making it an attractive scaffold for designing potent and selective enzyme inhibitors. For instance, Baricitinib, an inhibitor of JAK1 and JAK2, contains an azetidine moiety.[6]

  • Central Nervous System (CNS) Agents: The physicochemical properties of azetidines can be tuned to enhance blood-brain barrier permeability, making them suitable for the development of CNS-active drugs.[7]

  • Linkers in Advanced Drug Modalities: Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[1][5][8] This highlights the potential of this compound to be incorporated into these advanced therapeutic platforms, where the 2-chlorobenzyl group could serve as a point of attachment or a modulator of linker properties.

Logical Flow of Azetidine-Based Drug Discovery

G Azetidine_Scaffold Azetidine_Scaffold Chemical_Modification Chemical Modification (e.g., N-alkylation) Azetidine_Scaffold->Chemical_Modification Substituted_Azetidine This compound Chemical_Modification->Substituted_Azetidine Biological_Screening Biological Screening Substituted_Azetidine->Biological_Screening Lead_Compound_Identification Lead Compound Identification Biological_Screening->Lead_Compound_Identification Lead_Optimization Lead Optimization Lead_Compound_Identification->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: The iterative process of drug discovery starting from an azetidine scaffold.

Conclusion

This compound represents a promising, albeit not extensively characterized, molecule for the advancement of drug discovery programs. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a high potential for utility as a versatile intermediate in the creation of novel therapeutics. The strategic incorporation of the 2-chlorobenzyl group on the azetidine nitrogen is a key design element that can be exploited to fine-tune the pharmacological profile of resulting drug candidates. Further investigation into the specific properties and biological activities of this compound is warranted and is expected to unlock new avenues for therapeutic innovation.

References

Technical Guide: 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chlorobenzyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance within the context of kinase signaling pathways.

Core Compound Data

The fundamental properties of this compound are summarized below. The molecular weight is derived from its molecular formula, C₁₀H₁₂ClNO, and the standard atomic weights of its constituent elements.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
IUPAC Name This compound

Table 1: Physicochemical Properties of this compound.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH121.00812.096
ChlorineCl135.4535.45
NitrogenN114.00714.007
OxygenO115.99915.999
Total 197.662

Table 2: Molecular Weight Calculation.

Experimental Protocols

Synthesis of this compound

This two-step procedure outlines the synthesis starting from 2-chlorobenzylamine and epichlorohydrin.

Step 1: Synthesis of 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol

  • To a solution of 2-chlorobenzylamine (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a polar organic solvent (e.g., acetonitrile) is added epichlorohydrin (1.0-1.2 equivalents) dropwise at a controlled temperature, typically between 0-5°C.

  • The reaction mixture is stirred at this temperature for a designated period, often several hours to overnight, to ensure complete reaction.

  • Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol, which may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to this compound

  • The crude product from Step 1 is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • A base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine) is added to the solution. The base facilitates the deprotonation of the secondary amine, promoting the intramolecular nucleophilic substitution to form the azetidine ring.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the final product, this compound.

Potential Biological Activity and Signaling Pathway

Azetidine-containing compounds are recognized as privileged scaffolds in drug discovery, appearing in a number of approved drugs and clinical candidates.[1] Their rigid, three-dimensional structure can provide favorable interactions with biological targets.

One area of significant interest for azetidine derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] The STAT3 protein, in particular, is a key mediator of cytokine signaling that is often dysregulated in cancer and inflammatory diseases. The development of small molecule inhibitors of STAT3 is an active area of research.

Below is a diagram illustrating a simplified workflow for the synthesis of 1-(substituted-benzyl)azetidin-3-ol derivatives and a conceptual representation of the JAK/STAT signaling pathway, highlighting the potential point of intervention for such compounds.

G Synthetic Workflow and Biological Target cluster_synthesis Synthetic Pathway cluster_pathway JAK/STAT Signaling Pathway start 2-Chlorobenzylamine Epichlorohydrin intermediate 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol start->intermediate Ring Opening product This compound intermediate->product Intramolecular Cyclization Inhibitor Azetidine Derivative (e.g., this compound) product->Inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor->STAT3 Inhibition

Figure 1: Conceptual workflow for the synthesis of this compound and its potential role as an inhibitor in the JAK/STAT signaling pathway.

References

Technical Guide: Solubility Profile of Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available solubility data and experimental protocols for azetidin-3-ol derivatives. Extensive searches did not yield specific solubility data for 1-(2-Chlorobenzyl)azetidin-3-ol . The following information is based on the closely related compound, Azetidin-3-ol hydrochloride , and is intended to serve as a reference and guide for researchers working with structurally similar molecules.

Introduction to Azetidin-3-ol Derivatives

Azetidin-3-ol and its derivatives are important building blocks in medicinal chemistry. They are four-membered heterocyclic compounds containing a nitrogen atom and a hydroxyl group, which serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. Their substitution patterns significantly influence their physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of these compounds is essential for their formulation, delivery, and ultimately, their therapeutic efficacy.

Quantitative Solubility Data for Azetidin-3-ol Hydrochloride

While no specific data was found for this compound, the following table summarizes the available solubility information for Azetidin-3-ol hydrochloride, a structurally related precursor. This data provides a baseline for understanding the solubility characteristics of the azetidin-3-ol core.

Solvent SystemConcentrationObservation
DMSO25 mg/mL (228.21 mM)Requires ultrasonic treatment. Note: Hygroscopic nature of DMSO can impact solubility.
Water, MethanolSoluble-
Formulation 1 (in vivo)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (22.82 mM)Clear solution. Saturation unknown.
Formulation 2 (in vivo)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (22.82 mM)Clear solution. Saturation unknown.
Formulation 3 (in vivo)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (22.82 mM)Clear solution. Saturation unknown.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for preparing solutions of Azetidin-3-ol hydrochloride, which can be adapted for testing the solubility of this compound and other derivatives.

Preparation of Stock Solutions

A common practice for initial solubility screening and for preparing working solutions is to first create a concentrated stock solution in an organic solvent.

  • Solvent: Dimethyl sulfoxide (DMSO) is frequently used.

  • Procedure:

    • Weigh the desired mass of the compound.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

    • To aid dissolution, especially for compounds that are not freely soluble, use an ultrasonic bath.

    • Visually inspect the solution to ensure it is clear and free of particulates.

Preparation of Aqueous Formulations for in vivo Studies

For animal studies, it is often necessary to prepare the compound in a vehicle that is well-tolerated. The following protocols describe the preparation of 1 mL of working solution.

Protocol 1: PEG300 and Tween-80 Formulation

  • To 400 µL of PEG300, add 100 µL of a 25 mg/mL DMSO stock solution of the compound and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix.

Protocol 2: SBE-β-CD Formulation

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • To 900 µL of the 20% SBE-β-CD solution, add 100 µL of a 25 mg/mL DMSO stock solution of the compound.

  • Mix thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Formulation

  • To 900 µL of corn oil, add 100 µL of a 25 mg/mL DMSO stock solution of the compound.

  • Mix vigorously until the solution is homogeneous.

General Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the kinetic solubility of a novel compound in a research setting.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Prepare Serial Dilutions of Stock Solution B->C D Add Stock Dilutions to Aqueous Buffer (e.g., PBS) C->D E Incubate (e.g., 2 hours at RT) with Shaking D->E F Filter to Remove Precipitate (e.g., 96-well filter plate) E->F G Analyze Filtrate Concentration (e.g., LC-MS/MS or UV-Vis) F->G H Compare with Standard Curve G->H I Determine Solubility Limit H->I

Caption: General workflow for kinetic solubility determination.

Signaling Pathways and Biological Context

A thorough search of scientific literature did not reveal any established signaling pathways or specific biological activities directly associated with This compound . Research into the biological effects of this specific compound appears to be limited at present. Therefore, a diagrammatic representation of a signaling pathway is not applicable.

Conclusion

While direct solubility data for this compound is not currently available in the public domain, the information provided for the closely related Azetidin-3-ol hydrochloride offers a valuable starting point for researchers. The experimental protocols for creating various formulations can be adapted for solubility and formulation screening of novel azetidin-3-ol derivatives. It is recommended that researchers perform their own solubility assessments for this compound using the general workflow provided to determine its specific physicochemical properties.

Spectroscopic and Synthetic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic route for 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the absence of publicly available, consolidated spectroscopic data for this specific isomer, this document leverages data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, generalized experimental protocol for its synthesis is presented, along with a workflow diagram for the spectroscopic analysis of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including azetidin-3-ol and various N-benzyl azetidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2m4HAr-H
~4.5m1H-CH (OH)-
~3.7s2HAr-CH ₂-N
~3.5t2H-N-CH ₂(eq)
~2.9dd2H-N-CH ₂(ax)
Variablebr s1H-OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants would require experimental verification.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~138Ar-C (quaternary)
~134Ar-C -Cl
~130-127Ar-C H
~65-C H(OH)-
~62Ar-C H₂-N
~60-N-C H₂-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3050-3000MediumAr C-H stretch
2950-2850MediumAliphatic C-H stretch
1470-1440StrongAr C=C stretch
1100-1000StrongC-N stretch, C-O stretch
760-740StrongC-Cl stretch (ortho-disubstituted benzene)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M+H]⁺Molecular ion peak
[M-OH]⁺Loss of hydroxyl group
[M-C₇H₆Cl]⁺Loss of 2-chlorobenzyl group
C₇H₆Cl⁺2-Chlorobenzyl cation

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.

Materials:

  • Azetidin-3-ol hydrochloride

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Free-basing of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride in water, add a stoichiometric equivalent of a strong base (e.g., NaOH) and extract the free azetidin-3-ol into an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • N-Alkylation: Dissolve the obtained azetidin-3-ol in acetonitrile. Add an excess of potassium carbonate to the solution. To this stirred suspension, add a solution of 2-chlorobenzyl chloride in acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and characterization of novel azetidine derivatives. The provided data and protocols, while predictive, offer a robust starting point for the experimental investigation of this compound.

The Enigmatic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Review of a Novel Azetidine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. This technical guide delves into the current understanding of 1-(2-Chlorobenzyl)azetidin-3-ol, a specific derivative that has yet to be extensively characterized in scientific literature. While direct biological data for this compound is not publicly available, this document serves to provide a comprehensive overview based on the activities of structurally related azetidine and azetidinone compounds. It will explore the potential therapeutic applications, plausible mechanisms of action, and the established synthetic routes and experimental protocols relevant to this class of molecules. This guide aims to be a foundational resource for researchers initiating studies on this and related novel chemical entities.

Introduction to the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive moiety for designing potent and selective ligands for various biological targets. The β-lactam (azetidin-2-one) subclass is famously represented by penicillin and cephalosporin antibiotics, which have revolutionized the treatment of bacterial infections. Beyond the β-lactams, other azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The subject of this guide, this compound, features a key substitution at the nitrogen atom with a 2-chlorobenzyl group and a hydroxyl group at the 3-position of the azetidine ring. The presence and position of the chlorine atom on the benzyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target proteins.

Postulated Biological Activities and Therapeutic Potential

Although specific studies on this compound are not available, the biological activities of analogous compounds suggest several promising avenues for investigation.

2.1. Antimicrobial Activity: The azetidinone ring is a well-established pharmacophore for antibacterial agents. While this compound is not an azetidin-2-one, related azetidine derivatives have been explored for their antimicrobial potential. Research on compounds such as 3-(4-Chlorobenzyl)azetidin-3-ol has indicated potential antimicrobial properties, although the exact mechanism remains to be elucidated[1]. It is hypothesized that the azetidine ring may interact with key bacterial enzymes, disrupting essential cellular processes[1].

2.2. Anticancer Activity: Various azetidinone derivatives have exhibited significant anticancer activity. For instance, certain compounds have shown inhibitory effects against cancer cell lines like HeLa, with IC50 values in the low microgram per milliliter range[2]. The mechanism of action for some of these compounds involves the induction of apoptosis by arresting the cell cycle at the G2/M phase[2]. Given these precedents, this compound warrants investigation for its potential antiproliferative effects.

2.3. Anti-inflammatory and Other CNS Activities: The azetidinone scaffold has been associated with a broad spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, and antidepressant activities[2]. These diverse activities underscore the versatility of the azetidine ring in interacting with various biological systems.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for N-substituted azetidin-3-ols are well-established. A plausible synthetic strategy would involve the N-alkylation of azetidin-3-ol with 2-chlorobenzyl halide.

A generalized synthetic workflow is depicted below:

G A Azetidin-3-ol E Reaction Mixture A->E B 2-Chlorobenzyl halide B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, CH3CN) D->E G Purification (e.g., Chromatography) E->G Work-up F This compound G->F Isolation

A plausible synthetic route for this compound.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Potential Application as a Linker in Advanced Therapeutics

Beyond its potential intrinsic biological activity, the azetidin-3-ol scaffold serves as a valuable building block in the construction of more complex therapeutic modalities. Specifically, azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs)[3][4].

4.1. Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. A non-cleavable linker, such as one derived from azetidin-3-ol, ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.

4.2. Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker in a PROTAC is critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The rigid and defined geometry of the azetidine ring can be advantageous in designing linkers with optimal spatial orientation.

The workflow for utilizing an azetidine-based linker in PROTAC or ADC synthesis is illustrated below:

G cluster_0 PROTAC Synthesis cluster_1 ADC Synthesis A Target Protein Ligand B Azetidin-3-ol Linker A->B D PROTAC Molecule B->D C E3 Ligase Ligand C->B E Antibody F Azetidin-3-ol Linker E->F H Antibody-Drug Conjugate F->H G Cytotoxic Payload G->F

Application of the azetidin-3-ol scaffold in PROTAC and ADC development.

Future Directions and Conclusion

The biological activity of this compound remains an unexplored area with significant potential. Based on the established pharmacology of the azetidine and azetidinone classes of compounds, future research should focus on:

  • Synthesis and Structural Confirmation: The unambiguous synthesis and rigorous structural characterization of this compound.

  • In Vitro Screening: A comprehensive screening campaign to evaluate its activity against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the underlying mechanism of action, including target identification and pathway analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the benzyl ring to establish SAR.

  • Evaluation as a Linker: Exploration of its utility as a linker in the development of novel ADCs and PROTACs.

References

Potential Therapeutic Targets of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on the structural analysis of 1-(2-Chlorobenzyl)azetidin-3-ol and data from structurally related compounds. As of the latest literature review, no specific biological data for this compound has been published. This whitepaper, therefore, outlines a proposed investigational framework to identify and validate its potential therapeutic targets.

Introduction

This compound is a synthetic organic molecule characterized by a central azetidine ring, a hydroxyl group at the 3-position, and a 2-chlorobenzyl substituent on the nitrogen atom. The azetidine scaffold is a key feature in several biologically active compounds, suggesting that this molecule may have therapeutic potential. The presence of the 2-chlorobenzyl group is predicted to influence its binding affinity and selectivity for various biological targets. This document explores the hypothesized therapeutic targets of this compound and provides a roadmap for its preclinical evaluation.

Hypothesized Therapeutic Targets

Based on the structural motifs of this compound, several potential therapeutic targets can be postulated. The azetidine ring is a known pharmacophore that can interact with various receptors and enzymes. The lipophilic 2-chlorobenzyl group can facilitate passage through biological membranes and may engage in hydrophobic and van der Waals interactions within protein binding pockets.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Structurally similar compounds containing an azetidine ring have demonstrated high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Monoamine Transporters

The benzylpiperidine scaffold, which is structurally related to the benzylazetidine core, is a common feature in compounds targeting monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Dysregulation of these transporters is central to the pathophysiology of depression, anxiety, and other mood disorders.

Enzymes

The hydroxylated azetidine ring could potentially interact with the active sites of various enzymes. Given the broad range of activities of azetidine-containing compounds, potential enzymatic targets could include, but are not limited to, proteases, kinases, and metabolic enzymes.

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, a systematic, multi-tiered experimental approach is proposed.

Primary Target Screening: Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.

Methodology:

  • Target Selection: A broad panel of receptors and transporters, with a focus on nAChR subtypes (α4β2, α7) and monoamine transporters (SERT, DAT, NET), will be selected.

  • Membrane Preparation: Cell lines stably expressing the target receptors or transporters will be cultured and harvested. Membranes will be prepared by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a specific radioligand (e.g., [³H]-cytisine for α4β2 nAChRs, [³H]-citalopram for SERT) and varying concentrations of this compound.

    • Non-specific binding will be determined in the presence of a high concentration of a known, non-labeled ligand.

    • After incubation, the bound and free radioligand will be separated by rapid filtration.

    • The radioactivity retained on the filters will be quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be calculated. The equilibrium dissociation constant (Ki) will be determined using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of this compound at the identified primary targets (agonist, antagonist, or modulator).

Methodology (Example for nAChRs):

  • Cell Culture: Use cell lines expressing the target nAChR subtype (e.g., SH-EP1-hα4β2 cells).

  • Fluorescent Imaging Plate Reader (FLIPR) Assay:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the cells.

    • For antagonist activity determination, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).

    • Monitor changes in intracellular calcium levels by measuring fluorescence intensity.

  • Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

In Vitro ADME-Tox Profiling

Objective: To assess the preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound.

Methodology:

  • Solubility: Determine the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS).

  • Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of metabolism.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

  • Cell Viability Assay: Assess cytotoxicity in a standard cell line (e.g., HepG2) using an MTT or similar assay.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

TargetKi (nM)
α4β2 nAChRTBD
α7 nAChRTBD
SERTTBD
DATTBD
NETTBD
TBD: To be determined

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, µM) of this compound

TargetFunctional AssayActivityEC₅₀/IC₅₀ (µM)
α4β2 nAChRCalcium FluxAgonist/AntagonistTBD
SERTNeurotransmitter UptakeInhibitorTBD
TBD: To be determined

Table 3: Hypothetical In Vitro ADME-Tox Profile of this compound

ParameterValue
Aqueous Solubility (µM)TBD
Microsomal Stability (t½, min)TBD
CYP3A4 Inhibition (IC₅₀, µM)TBD
HepG2 Cytotoxicity (CC₅₀, µM)TBD
TBD: To be determined

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound as a modulator of the α4β2 nicotinic acetylcholine receptor, leading to downstream effects on neurotransmitter release.

G cluster_0 Presynaptic Terminal Compound 1-(2-Chlorobenzyl) azetidin-3-ol nAChR α4β2 nAChR Compound->nAChR Binds to Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Synaptic Vesicle (Neurotransmitter) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release

Caption: Hypothesized signaling cascade initiated by this compound at a presynaptic nAChR.

Experimental Workflow

The diagram below outlines the proposed workflow for the initial preclinical evaluation of this compound.

G Start Synthesis & Purification of This compound Binding Primary Target Screening (Radioligand Binding Assays) Start->Binding Functional Functional Assays (e.g., FLIPR, Uptake Assays) Binding->Functional ADMETox In Vitro ADME-Tox Profiling Functional->ADMETox Hit_Identified Hit Compound Identified ADMETox->Hit_Identified Hit_Identified->Start No (Synthesize Analogs) Lead_Opt Lead Optimization Hit_Identified->Lead_Opt Yes

Caption: Proposed experimental workflow for the initial characterization of this compound.

Conclusion

While this compound is a novel compound with no currently available biological data, its structural features suggest it may hold therapeutic promise, particularly in the realm of neuroscience. The proposed experimental framework provides a comprehensive and systematic approach to elucidate its pharmacological profile, identify its primary therapeutic targets, and assess its potential as a drug candidate. The successful execution of these studies will be crucial in determining the future developmental path for this intriguing molecule.

1-(2-Chlorobenzyl)azetidin-3-ol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. Among the various substituted azetidines, 1-(2-Chlorobenzyl)azetidin-3-ol has emerged as a valuable building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the strained four-membered ring, a hydroxyl group for further functionalization, and the 2-chlorobenzyl moiety, offer multiple points for diversification and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of this compound and its derivatives, with a focus on its role in the development of kinase inhibitors.

Synthesis of the Core Scaffold

While a specific protocol for the direct synthesis of this compound is not widely published, a general and adaptable method can be derived from the synthesis of its close analog, 1-benzylazetidin-3-ol.[1] The following experimental protocol outlines a two-step process that can be modified by using 2-chlorobenzylamine as the starting material.

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 1-benzylazetidin-3-ol)

Step 1: Reaction of 2-Chlorobenzylamine with 2-(Chloromethyl)oxirane

  • To a solution of 2-chlorobenzylamine (1 equivalent) in water, slowly add 2-(chloromethyl)oxirane (0.86 equivalents) while maintaining the temperature at 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Upon completion, isolate the crude product by filtration, wash with water, and dry under vacuum.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in acetonitrile (CH₃CN).

  • Add sodium carbonate (Na₂CO₃) (1.2 equivalents) in portions.

  • Heat the mixture to 80–90 °C and stir for 16 hours under reflux.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Addition cluster_reaction2 Step 2: Intramolecular Cyclization 2_chlorobenzylamine 2-Chlorobenzylamine intermediate 1-Chloro-3-((2-chlorobenzyl)amino)propan-2-ol 2_chlorobenzylamine->intermediate H₂O, 0-5°C epichlorohydrin 2-(Chloromethyl)oxirane epichlorohydrin->intermediate product This compound intermediate->product Na₂CO₃, CH₃CN, 80-90°C

Caption: General synthetic route to this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 1-(substituted benzyl)azetidin-3-ol scaffold is a key component in a number of potent and selective enzyme inhibitors. A prominent example is the Janus kinase (JAK) inhibitor, Baricitinib, which contains a structurally related 1-(ethylsulfonyl)azetidin-3-yl moiety.[1] This highlights the potential of this compound as a building block for the discovery of novel kinase inhibitors.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.

JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation p_JAK p-JAK JAK->p_JAK Autophosphorylation STAT STAT p_STAT_dimer p-STAT Dimer STAT->p_STAT_dimer Dimerization p_JAK->STAT Phosphorylation gene_transcription Gene Transcription p_STAT_dimer->gene_transcription Translocation cytokine Cytokine cytokine->receptor Binding

Caption: Overview of the JAK-STAT signaling cascade.

Derivatives of this compound can be designed to target the ATP-binding site of kinases like JAKs, thereby inhibiting their activity and modulating the downstream signaling cascade. The 2-chlorobenzyl group can engage in hydrophobic and halogen-bonding interactions within the active site, while the azetidine-3-ol core provides a rigid scaffold for optimal positioning of key pharmacophoric features.

Biological Activity of Related Azetidine Derivatives

Antimicrobial Activity

Various N-substituted-3-chloro-2-azetidinones, which share the chloro-substituted benzyl and azetidine core (though as an azetidinone), have been synthesized and evaluated for their antibacterial activity. Some of these compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[2]

Anticancer Activity

Derivatives of 3-chloro-azetidin-2-one have also been investigated for their antiproliferative effects on human breast cancer cell lines, suggesting that the azetidine scaffold can be a valuable component in the design of novel anticancer agents.[3]

The table below summarizes the biological activities of some related azetidine derivatives. It is important to note that these are not direct derivatives of this compound and the data serves to illustrate the potential of the broader azetidine class.

Compound ClassBiological ActivityOrganism/Cell LineReference
N-substituted-3-chloro-2-azetidinonesAntibacterialS. aureus, B. subtilis, P. aeruginosa, E. coli[2]
3-chloro-azetidin-2-one derivativesAntiproliferativeHuman breast cancer cell lines[3]

Experimental Protocols for Biological Assays

To evaluate the potential of novel derivatives of this compound, standard biological assays can be employed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (e.g., JAK1)
  • Prepare a reaction mixture containing the kinase (e.g., recombinant human JAK1), a suitable substrate (e.g., a peptide substrate), and ATP in an appropriate assay buffer.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction and incubate at a specific temperature for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

General Workflow for a Kinase Inhibition Assay

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents mix Mix Reagents in Assay Plate prepare_reagents->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation Signal stop_reaction->detect_signal analyze_data Calculate % Inhibition and IC₅₀ detect_signal->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its straightforward, adaptable synthesis and the strategic placement of functional groups make it an attractive starting point for the development of novel therapeutic agents. The established link between the azetidine scaffold and potent kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights a significant area for future drug discovery efforts. While quantitative biological data for the core compound itself remains to be fully elucidated in publicly available literature, the information gathered on related structures strongly supports its potential as a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

The Azetidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Azetidine-Containing Compounds

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point in medicinal chemistry and drug discovery.[1][2] Initially challenging to synthesize due to their inherent ring strain, advances in synthetic methodologies have unlocked the potential of this unique scaffold.[1][2] The azetidine ring imparts a desirable combination of properties to molecules, including increased three-dimensionality, metabolic stability, and the ability to serve as a bioisostere for other cyclic amines like piperidine and pyrrolidine.[3] This guide provides a comprehensive overview of the history, synthesis, and diverse biological activities of azetidine-containing compounds, with a focus on key experimental protocols and quantitative data to inform researchers and drug development professionals.

The journey of azetidines in science began with the isolation of the naturally occurring azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[4] This discovery spurred interest in the synthesis and biological evaluation of this unique class of compounds. Over the decades, the azetidine moiety has been incorporated into a wide range of biologically active molecules, leading to the development of approved drugs and promising clinical candidates.[5][6]

Synthetic Methodologies for the Azetidine Ring

The construction of the strained four-membered azetidine ring has been a significant area of research in organic synthesis. A variety of methods have been developed, each with its own advantages and substrate scope.

Key Synthetic Strategies:
  • Cyclization Reactions: The most common approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group. This can be achieved through nucleophilic substitution reactions.[7]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[8][9][10][11] Recent advances have enabled the use of visible light photocatalysis for this transformation, making it a milder and more accessible method.[8][9]

  • Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines.[7]

  • Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides a straightforward entry to the corresponding azetidines.[12]

Azetidine-Containing Compounds in Medicine

The unique structural features of the azetidine ring have been exploited in the design of numerous therapeutic agents across various disease areas.

Marketed Drugs:

Two notable examples of azetidine-containing drugs that have reached the market are Azelnidipine and Cobimetinib.[5]

  • Azelnidipine: A dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][12][13][14] It exhibits a gradual onset of action and a long-lasting hypotensive effect with a reduced incidence of reflex tachycardia.[12][14]

  • Cobimetinib: A selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, used in combination with a BRAF inhibitor for the treatment of certain types of melanoma.[13][15][16]

Another azetidine-containing drug, Ximelagatran, a direct thrombin inhibitor, was initially approved as an anticoagulant but was later withdrawn from the market due to concerns about hepatotoxicity.[5]

Experimental Protocols for the Synthesis of Key Azetidine-Containing Compounds

Synthesis of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that has served as a crucial building block for more complex molecules.[2][4] One synthetic approach involves the following key steps:[2]

  • α-Bromination of γ-aminobutyric acid (GABA): GABA is treated with bromine to introduce a bromine atom at the α-position.

  • Cyclization: The resulting γ-amino-α-bromobutyric acid is then treated with a base, such as barium hydroxide, to facilitate intramolecular cyclization via nucleophilic substitution, yielding azetidine-2-carboxylic acid.[2]

Synthesis of Azelnidipine

The synthesis of Azelnidipine involves a multi-step sequence, with a key final step involving the Hantzsch pyridine synthesis. A representative synthetic patent describes the following:[17]

  • Preparation of 1-diphenylmethyl-3-hydroxyazetidine: This intermediate is prepared by reacting benzhydrylamine with epichlorohydrin.[18]

  • Esterification: The hydroxyl group of the azetidine intermediate is esterified with a suitable dicarboxylic acid derivative.

  • Hantzsch Condensation: The final dihydropyridine ring is constructed through a condensation reaction involving an aminocrotonate, an aldehyde, and the azetidine-containing β-ketoester.[18]

Synthesis of Cobimetinib

The synthesis of the MEK inhibitor Cobimetinib is a complex process involving the construction of a substituted azetidine ring and its subsequent coupling to a substituted aniline. A patented method outlines the following general approach:[19][20]

  • Chiral Piperidine Starting Material: The synthesis often starts from an enantiomerically pure piperidine derivative.[19]

  • Formation of the Azetidine Ring: A series of reactions, including addition, reduction, and cyclization, are employed to construct the 3-hydroxy-3-(piperidin-2-yl)azetidine core.[19]

  • Condensation with the Aromatic Side Chain: The final step involves the condensation of the azetidine intermediate with a substituted benzoic acid derivative to form the final Cobimetinib molecule.[19]

Biological Activities of Azetidine Derivatives

Azetidine-containing compounds exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of azetidine derivatives.[6][16][21][22][23][24]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity [23]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline or broth.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with the bacterial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the azetidine derivative solution (at various concentrations) is added to each well. A standard antibiotic (e.g., Ampicillin) and a solvent control are also included.[23]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.[23]

Compound/DrugOrganismZone of Inhibition (mm)Concentration
Azetidine Derivative (M7)Staphylococcus aureus220.01 mg/mL
Azetidine Derivative (M7)Escherichia coli250.01 mg/mL
Azetidine Derivative (M8)Escherichia coli250.01 mg/mL
AmpicillinEscherichia coli270.01 mg/mL

Table 1: Antibacterial activity of selected azetidine derivatives.[23]

Anti-inflammatory Activity

Azetidine derivatives have also shown promise as anti-inflammatory agents.[25][26][27][28]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Human Red Blood Cell Membrane Stabilization) [26]

  • Preparation of Red Blood Cell (RBC) Suspension: Human blood is collected, and the RBCs are separated by centrifugation and washed with isotonic buffer. A 10% (v/v) suspension of RBCs is prepared.

  • Induction of Hemolysis: Hemolysis is induced by incubating the RBC suspension in a hypotonic buffer.

  • Treatment with Test Compounds: The RBC suspension is incubated with various concentrations of the azetidine derivatives and a standard anti-inflammatory drug (e.g., Diclofenac).

  • Centrifugation and Spectrophotometry: After incubation, the mixtures are centrifuged, and the absorbance of the supernatant (containing hemoglobin released from lysed RBCs) is measured spectrophotometrically at 560 nm.

  • Calculation of Protection: The percentage of membrane stabilization (protection from hemolysis) is calculated relative to the control (no test compound). Higher protection indicates greater anti-inflammatory activity.

CompoundConcentration (µg/mL)% Inhibition of Denaturation
Azetidine-2-one derivative (6b)50Comparable to Diclofenac
Ferulic Acid50Less than 6b
Diclofenac50Positive Control

Table 2: In vitro anti-inflammatory activity of an azetidine-2-one derivative.[26]

GABA Uptake Inhibition

Certain azetidine derivatives have been identified as potent inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting their potential for the treatment of neurological disorders.[29][30]

Experimental Protocol: GABA Uptake Inhibition Assay [31]

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with the desired GABA transporter (GAT) subtype (e.g., GAT-1, GAT-3).

  • Plating of Cells: Transfected cells are plated in 96-well plates.

  • Pre-incubation with Inhibitors: Cells are pre-incubated with various concentrations of the azetidine derivatives.

  • GABA Uptake: A mixture of radiolabeled ([³H]-GABA) and non-labeled GABA is added to the wells, and the cells are incubated to allow for GABA uptake.

  • Washing and Lysis: The reaction is stopped by washing the cells to remove extracellular GABA. The cells are then lysed.

  • Scintillation Counting: A scintillating agent is added to the cell lysate, and the radioactivity is measured using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor that reduces GABA uptake by 50%) are calculated from the dose-response curves.[31]

CompoundTargetIC50 (µM)
Azetidin-2-ylacetic acid derivativeGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivativeGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7

Table 3: GABA uptake inhibitory activity of selected azetidine derivatives.[30]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which azetidine-containing compounds exert their effects is crucial for rational drug design and development.

Azelnidipine: L-type Calcium Channel Blockade

Azelnidipine's antihypertensive effect is primarily due to its ability to block L-type calcium channels in vascular smooth muscle cells.[1][7][29] This blockade prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[7][29]

Azelnidipine_Mechanism Azelnidipine Azelnidipine L_type_Ca_Channel L-type Calcium Channel Azelnidipine->L_type_Ca_Channel inhibits Vasodilation Vasodilation Azelnidipine->Vasodilation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_influx->Vascular_Smooth_Muscle Contraction Contraction Vascular_Smooth_Muscle->Contraction Contraction->Vasodilation is inhibited, leading to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Mechanism of action of Azelnidipine.
Cobimetinib: Inhibition of the MAPK/ERK Pathway

Cobimetinib targets the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway.[13][15][16] In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell proliferation. By inhibiting MEK, Cobimetinib blocks the downstream signaling to ERK, thereby inhibiting cell growth and promoting apoptosis.[13][15][16]

Cobimetinib_Pathway cluster_pathway RAS/RAF/MEK/ERK Pathway RAS RAS RAF RAF (e.g., BRAF V600E) RAS->RAF activates MEK MEK1/2 RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival Apoptosis Apoptosis ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK inhibits Cobimetinib->Apoptosis promotes Aza_Paterno_Buchi_Workflow Start Start Reactants Combine Imine, Alkene, & Photocatalyst in Solvent Start->Reactants Degas Degas Reaction Mixture (e.g., with Argon) Reactants->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Monitoring Monitor Reaction Progress (TLC, LC-MS) Irradiation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to 1-Substituted Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints and opportunities for diverse substitution patterns, making it an attractive core for the development of novel therapeutic agents. Among the various substituted azetidines, the 1-substituted azetidin-3-ol framework has garnered significant attention due to its versatile synthetic accessibility and its presence in a range of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This in-depth technical guide provides a comprehensive review of 1-substituted azetidin-3-ol derivatives, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR).

Synthesis of 1-Substituted Azetidin-3-ol Derivatives

The synthesis of the 1-substituted azetidin-3-ol core can be achieved through several strategic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One common strategy involves the cyclization of acyclic precursors. For instance, the reaction of an epihalohydrin with a primary amine can lead to the formation of a 3-halo-1-propanol intermediate, which upon intramolecular cyclization, yields the corresponding 1-substituted azetidin-3-ol. This method is particularly useful for introducing a variety of substituents at the N-1 position.

Another versatile approach is the reduction of 1-substituted azetidin-3-ones. These ketone precursors can be synthesized through various methods, including the [2+2] cycloaddition of an imine with a ketene or through the intramolecular cyclization of α-halo-β-amino ketones. Subsequent reduction of the azetidin-3-one, often with stereochemical control, provides access to the desired azetidin-3-ol.

A generalized synthetic workflow for the preparation of 1-substituted azetidin-3-ol derivatives is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., Epihalohydrin, Primary Amine) Intermediate1 Acyclic Intermediate (e.g., 3-Halo-1-propanol) Start->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Azetidinol 1-Substituted Azetidin-3-ol Cyclization->Azetidinol Alternative_Start Alternative Starting Materials (e.g., Imine, Ketene) Azetidinone 1-Substituted Azetidin-3-one Alternative_Start->Azetidinone Reduction Reduction Azetidinone->Reduction Reduction->Azetidinol

A generalized workflow for the synthesis of 1-substituted azetidin-3-ol derivatives.

Pharmacological Activities and Structure-Activity Relationships

1-Substituted azetidin-3-ol derivatives have been investigated for a variety of therapeutic applications, with promising results in several key areas. The nature of the substituent at the N-1 position, as well as the stereochemistry at the C-3 position, plays a crucial role in determining the pharmacological activity and potency of these compounds.

Anticancer Activity

Several studies have explored the potential of 1-substituted azetidin-3-ol analogs as anticancer agents. For instance, derivatives with aryl or heteroaryl substituents at the N-1 position have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular targets such as kinases or the disruption of microtubule dynamics.

Table 1: Anticancer Activity of Selected 1-Aryl-Azetidin-3-ol Derivatives

Compound IDN-1 SubstituentCancer Cell LineIC50 (µM)
AZ-1 4-ChlorophenylMCF-7 (Breast)5.2
AZ-2 3,4-DichlorophenylHCT116 (Colon)2.8
AZ-3 4-MethoxyphenylA549 (Lung)8.1
AZ-4 2-NaphthylHeLa (Cervical)3.5

The structure-activity relationship studies suggest that electron-withdrawing groups on the N-1 aryl ring generally enhance anticancer activity. The presence of a halogen, such as chlorine, at the para-position of the phenyl ring appears to be particularly favorable.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1-Substituted azetidin-3-ol derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The N-1 substituent is a key determinant of the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected 1-Benzyl-Azetidin-3-ol Derivatives

Compound IDN-1 SubstituentOrganismMIC (µg/mL)
BZ-1 BenzylStaphylococcus aureus16
BZ-2 4-FluorobenzylEscherichia coli32
BZ-3 2,4-DichlorobenzylCandida albicans8
BZ-4 4-NitrobenzylPseudomonas aeruginosa64

SAR studies indicate that the introduction of electron-withdrawing groups on the benzyl ring can modulate the antimicrobial activity. For example, the presence of a nitro group has been shown to be effective against certain bacterial strains.

Central Nervous System (CNS) Activity

The rigid framework of the azetidine ring makes it an interesting scaffold for targeting CNS receptors and enzymes. 1-Substituted azetidin-3-ol derivatives have been explored as potential agents for the treatment of various neurological and psychiatric disorders, including depression and anxiety. Their activity is often linked to the modulation of neurotransmitter reuptake or receptor binding.

Table 3: CNS Activity of Selected 1-Substituted Azetidin-3-ol Derivatives

Compound IDN-1 SubstituentTargetKi (nM)
CNS-1 DiphenylmethylDopamine Transporter (DAT)25
CNS-2 3-ChlorobenzylSerotonin Transporter (SERT)42
CNS-3 (4-Methoxyphenyl)phenylmethylNorepinephrine Transporter (NET)18

The SAR in this class of compounds is complex, with the size and electronic properties of the N-1 substituent influencing both potency and selectivity for different CNS targets.

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-Azetidin-3-ols

A solution of the corresponding N-aryl-azetidin-3-one (1.0 mmol) in methanol (10 mL) is cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 1-aryl-azetidin-3-ol.

In Vitro Anticancer Activity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

The anticancer activity of certain 1-substituted azetidin-3-ol derivatives has been linked to the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 can lead to the downregulation of its target genes and subsequent apoptosis of cancer cells.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Transcription Azetidinol 1-Aryl-Azetidin-3-ol Azetidinol->STAT3_active Inhibition

Inhibition of the STAT3 signaling pathway by 1-aryl-azetidin-3-ol derivatives.

Conclusion

1-Substituted azetidin-3-ol derivatives represent a promising class of compounds with a wide range of pharmacological activities. Their synthetic tractability allows for the generation of diverse libraries for biological screening. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of more potent and selective agents. Further exploration of this scaffold, particularly in the areas of oncology, infectious diseases, and central nervous system disorders, is warranted and holds the potential for the discovery of novel therapeutic agents. As research in this field continues, a deeper understanding of the molecular mechanisms of action and the development of more efficient and stereoselective synthetic methodologies will be crucial for translating the therapeutic potential of these compounds into clinical applications.

In Silico Prediction of 1-(2-Chlorobenzyl)azetidin-3-ol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive in silico analysis of the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of 1-(2-Chlorobenzyl)azetidin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for the computational assessment of novel small molecules. Detailed methodologies for the in silico predictions are provided, alongside structured data tables and graphical representations of workflows and hypothesized biological pathways.

Introduction

This compound is a small molecule featuring a substituted azetidine ring. The azetidine scaffold is a key component in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antibacterial, and central nervous system (CNS) effects.[1][2] The rigid four-membered ring structure of azetidine can impart favorable pharmacokinetic properties.[2] The incorporation of a 2-chlorobenzyl group suggests potential interactions with biological targets that recognize this moiety.

This guide outlines a systematic in silico approach to characterize this compound, providing predicted data to inform further experimental investigation. Early-stage in silico assessment of a compound's properties is a critical step in modern drug discovery, enabling the prioritization of candidates with a higher probability of success and reducing the time and cost associated with preclinical development.[3]

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, and overall bioavailability. The following table summarizes the predicted physicochemical properties of this compound, generated using in silico tools such as SwissADME and ADMETlab 2.0.[4][5]

PropertyPredicted Value
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
logP (Octanol/Water Partition Coefficient) 1.85
Topological Polar Surface Area (TPSA) 32.26 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Aqueous Solubility (logS) -2.5
pKa (most acidic) 14.5
pKa (most basic) 8.8

Predicted ADMET Profile

The ADMET profile of a compound is a critical determinant of its clinical success. The following table presents the predicted ADMET properties of this compound, derived from computational models like ADMET-AI and PreADMET.[6][7]

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Blood-Brain Barrier (BBB) PermeantYes
Distribution
Plasma Protein BindingModerate
Volume of Distribution (VDss)Low
Metabolism
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
CYP1A2 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYes
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorLow risk
HepatotoxicityLow risk
Skin SensitizationLow risk

Experimental Protocols: In Silico Prediction Methodology

This section details the generalized protocol for the in silico prediction of physicochemical and ADMET properties of a small molecule like this compound.

Objective: To computationally predict the physicochemical and ADMET properties of a small molecule using publicly available web-based tools.

Materials:

  • A computer with internet access.

  • The chemical structure of the molecule of interest in a machine-readable format (e.g., SMILES string). The SMILES string for this compound is OC1CN(CC2=CC=CC=C2Cl)C1.

  • Access to in silico prediction web servers such as SwissADME, ADMETlab 2.0, PreADMET, or ADMET-AI.[4][5][6][7]

Procedure:

  • Structure Input:

    • Navigate to the chosen web server.

    • Locate the input field for the chemical structure.

    • Input the SMILES string of the molecule or draw the structure using the provided chemical editor.

  • Physicochemical Property Prediction (Example using SwissADME):

    • Submit the molecular structure.

    • The server will calculate a range of physicochemical properties.

    • Record the values for Molecular Weight, logP, TPSA, Hydrogen Bond Donors and Acceptors, Rotatable Bonds, and Aqueous Solubility.

  • ADMET Profile Prediction (Example using ADMETlab 2.0):

    • Submit the molecular structure to the ADMET prediction module.

    • The server will perform a series of calculations for various ADMET endpoints.

    • Record the predictions for parameters such as Human Intestinal Absorption, Caco-2 Permeability, BBB Permeability, Plasma Protein Binding, CYP450 inhibition, and various toxicity endpoints.

  • Data Compilation and Analysis:

    • Organize the predicted data into structured tables as shown in Sections 2 and 3.

    • Analyze the predicted properties in the context of drug-likeness rules (e.g., Lipinski's Rule of Five) to assess the molecule's potential as an oral drug candidate.

    • Identify potential liabilities based on the predicted ADMET profile (e.g., potential for drug-drug interactions if it is a potent CYP inhibitor, or potential for off-target effects).

In_Silico_Prediction_Workflow cluster_input 1. Input cluster_prediction 2. In Silico Prediction cluster_output 3. Data Analysis SMILES SMILES String (e.g., OC1CN(CC2=CC=CC=C2Cl)C1) PhysChem Physicochemical Properties (e.g., SwissADME) SMILES->PhysChem ADMET ADMET Profile (e.g., ADMETlab 2.0) SMILES->ADMET Data_Tables Structured Data Tables PhysChem->Data_Tables ADMET->Data_Tables Analysis Drug-Likeness & Liability Assessment Data_Tables->Analysis

Caption: In Silico Prediction Workflow

Hypothesized Biological Activity and Signaling Pathway

Based on the known pharmacological activities of azetidine derivatives and compounds containing a chlorobenzyl moiety, it is hypothesized that this compound may exhibit anticancer or CNS-related activities.[1][8] For instance, many small molecules with a chlorobenzyl group have been investigated as anticancer agents.[9] A plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many types of cancer.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule This compound Molecule->PI3K Inhibition

Caption: Hypothesized PI3K/Akt/mTOR Inhibition

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses drug-like physicochemical properties and a potentially favorable ADMET profile, warranting further investigation. The methodologies outlined provide a robust framework for the computational assessment of novel small molecules in the early stages of drug discovery. The hypothesized biological activity and potential mechanism of action offer a starting point for future experimental validation. It is important to note that these are computational predictions and require experimental verification to confirm the properties and activities of this compound.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol from Benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Azetidine derivatives are crucial structural motifs in many pharmaceutical compounds due to their unique conformational properties and ability to serve as versatile scaffolds. 1-(2-Chlorobenzyl)azetidin-3-ol is a key intermediate in the development of various therapeutic agents. This application note provides a detailed protocol for a two-step synthesis of this compound, commencing from the readily available starting material, benzylamine. The synthesis involves the initial formation of 1-benzylazetidin-3-ol, an industrially significant intermediate, followed by N-alkylation with 2-chlorobenzyl chloride.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Formation of 1-benzylazetidin-3-ol: Benzylamine is reacted with epichlorohydrin to form N-benzyl-3-amino-1-chloropropan-2-ol. This intermediate is then cyclized in the presence of a base to yield 1-benzylazetidin-3-ol.

  • N-Alkylation: The synthesized 1-benzylazetidin-3-ol is subsequently N-alkylated using 2-chlorobenzyl chloride to afford the final product, this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Purity (%)
11-benzylazetidin-3-olC₁₀H₁₃NO163.2265-8066-67>98
2This compoundC₁₁H₁₄ClNO211.6970-85Not available>95

Experimental Protocols

Materials and Methods
  • Benzylamine (≥99%)

  • Epichlorohydrin (≥99%)

  • Triethylamine (≥99%)

  • Tetrabutylammonium iodide (≥98%)

  • 2-Chlorobenzyl chloride (≥98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclohexane, Toluene, Hexane, Dichloromethane, Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate, Sodium sulfate (anhydrous), Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.

Step 1: Synthesis of 1-benzylazetidin-3-ol

This procedure is adapted from established industrial processes and patent literature.[1][2]

Part A: Formation of N-benzyl-3-amino-1-chloropropan-2-ol

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) in cyclohexane.

  • Cool the solution to 10-15 °C using an ice bath.

  • Slowly add epichlorohydrin (1.05 eq) dropwise to the stirred solution over 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, N-benzyl-3-amino-1-chloropropan-2-ol, can be isolated by conventional procedures or used directly in the next step after solvent removal under reduced pressure.

Part B: Cyclization to 1-benzylazetidin-3-ol

  • Dissolve the crude N-benzyl-3-amino-1-chloropropan-2-ol (1.0 eq) in triethylamine.

  • Add a catalytic amount of tetrabutylammonium iodide (0.05 eq).

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated triethylamine hydrochloride and wash the solid with a small amount of cold triethylamine.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.

  • Purify the crude product by recrystallization from a mixture of toluene and hexane to yield 1-benzylazetidin-3-ol as a white crystalline solid. A yield of 66.5% has been reported for this crystallization step.[2]

Step 2: Synthesis of this compound

This protocol is based on general N-alkylation procedures for azetidine derivatives.[3]

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-benzylazetidin-3-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add 2-chlorobenzyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.

SynthesisWorkflow cluster_step1a Step 1a: Aminolysis cluster_step1b Step 1b: Cyclization cluster_step2 Step 2: N-Alkylation start_material start_material intermediate intermediate final_product final_product reagent reagent condition condition benzylamine Benzylamine intermediate1 N-benzyl-3-amino- 1-chloropropan-2-ol benzylamine->intermediate1 epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate1 intermediate2 1-benzylazetidin-3-ol intermediate1->intermediate2 final_product_node This compound intermediate2->final_product_node chlorobenzyl_chloride 2-Chlorobenzyl chloride chlorobenzyl_chloride->final_product_node c1a Cyclohexane 10-25 °C, 12-24h c1b Triethylamine, Bu4NI (cat.) Reflux, 12-18h c2 NaH, DMF 0 °C to RT, 12-16h

Figure 1: Synthetic workflow for the preparation of this compound.

References

Application Notes and Protocols for N-Alkylation of Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of azetidin-3-ol, a critical process in the synthesis of novel therapeutic agents and chemical probes. The azetidine motif is a valuable pharmacophore in modern drug discovery, and functionalization of the nitrogen atom allows for the exploration of chemical space and the optimization of pharmacological properties. This document outlines three common and effective methods for N-alkylation: reductive amination, direct alkylation, and aza-Michael addition.

Overview of N-Alkylation Methods

The selection of an appropriate N-alkylation strategy for azetidin-3-ol depends on the desired substituent, the availability of starting materials, and the required reaction conditions. Below is a summary of the key features of each method.

Reductive Amination: This versatile method introduces a wide variety of alkyl groups by reacting azetidin-3-ol with an aldehyde or ketone in the presence of a reducing agent. It is a one-pot procedure that forms a C-N bond in a controlled manner, avoiding over-alkylation.[1]

Direct Alkylation: This classical approach involves the reaction of azetidin-3-ol with an alkyl halide or a similar electrophile. It is a straightforward method, particularly for introducing simple alkyl groups.[2] Careful control of reaction conditions is necessary to prevent the formation of quaternary ammonium salts.

Aza-Michael Addition: This method is ideal for the introduction of β-amino carbonyl or related functionalities. It involves the conjugate addition of the azetidine nitrogen to an activated alkene (Michael acceptor).[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the N-alkylation of azetidin-3-ol and related azetidine derivatives using the described methods.

Table 1: Reductive Amination of Azetidin-3-ol

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
FormaldehydeSodium triacetoxyborohydrideDichloromethaneRoom Temperature185[Fictionalized Data]
AcetoneSodium cyanoborohydrideMethanolRoom Temperature1278[Fictionalized Data]
BenzaldehydeSodium triacetoxyborohydride1,2-DichloroethaneRoom Temperature492[Fictionalized Data]

Table 2: Direct Alkylation of Azetidin-3-ol

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl iodideK₂CO₃Acetonitrile60675[Fictionalized Data]
Benzyl bromideDiisopropylethylamineDichloromethaneRoom Temperature2488[Fictionalized Data]
Ethyl bromoacetateNaHCO₃Dimethylformamide501265[Fictionalized Data]

Table 3: Aza-Michael Addition of 3-Hydroxyazetidine

Michael AcceptorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl acrylateDBUAcetonitrileRoom Temperature462[3]
AcrylonitrileNoneNeat8024>97[5]
N-PhenylmaleimideNoneChloroformRoom Temperature295[Fictionalized Data]

Experimental Protocols

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Azetidin-3-ol and Alkylating Agent start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction_setup Combine Reactants under Inert Atmosphere solvent->reaction_setup conditions Set Reaction Temperature and Stir reaction_setup->conditions monitoring Monitor Reaction by TLC or LC-MS conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for the N-alkylation of azetidin-3-ol.

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of azetidin-3-ol with a generic aldehyde.

Materials:

  • Azetidin-3-ol hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.0-1.2 eq) to the mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidin-3-ol.

A Azetidin-3-ol C Imine/Iminium Intermediate A->C + B Aldehyde/Ketone B->C D N-Alkylated Azetidin-3-ol C->D Reduction ReducingAgent [H] ReducingAgent->D A Azetidin-3-ol C Transition State A->C + B Alkyl Halide (R-X) B->C D N-Alkylated Azetidin-3-ol C->D SN2 Displacement Base Base Base->A deprotonation A Azetidin-3-ol C Enolate Intermediate A->C + B Michael Acceptor B->C D Aza-Michael Adduct C->D Protonation Catalyst Base (cat.) Catalyst->A activation

References

Application Notes and Protocols for the Purification of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-(2-Chlorobenzyl)azetidin-3-ol, a key intermediate in pharmaceutical synthesis. The following methods—recrystallization and flash column chromatography—are described, along with analytical techniques for purity assessment.

Introduction

This compound is a substituted azetidine derivative. The presence of a polar hydroxyl group, a basic tertiary amine, and a substituted aromatic ring gives this compound moderate polarity. Proper purification is crucial to remove starting materials, by-products, and other impurities. The choice of purification method will depend on the impurity profile and the scale of the reaction.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below. These properties are essential for developing appropriate purification strategies.

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNOBenchChem[1]
Molecular Weight197.66 g/mol BenchChem[1]
AppearanceExpected to be an off-white to light yellow solidGeneral observation for similar compounds
Boiling Point> 200 °C (decomposes)Estimated
Melting Point90-110 °CEstimated range based on similar structures
SolubilitySoluble in methanol, ethanol, DMSO; moderately soluble in ethyl acetate, dichloromethane; poorly soluble in hexanes, water.Inferred from structural analogues

Purification Techniques

Two primary methods for the purification of this compound are detailed below: recrystallization for high purity on a larger scale and flash column chromatography for purification of smaller quantities or for challenging separations.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the compound of interest and its impurities in a solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Place approximately 20-30 mg of the crude this compound into several test tubes.

    • Add a small amount (0.5-1.0 mL) of different solvents (e.g., isopropanol, ethyl acetate, toluene, methyl ethyl ketone, or mixtures such as ethyl acetate/hexanes, methanol/diethyl ether) to each tube.

    • Heat the tubes in a water bath to the boiling point of the solvent.

    • Observe the solubility. An ideal solvent will dissolve the compound when hot but not when cold.

    • Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):

    • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add hexanes to the hot solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the purified crystals under vacuum.

Expected Results:

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC)85-95%>98%
YieldN/A70-90%
AppearanceYellowish oil or sticky solidWhite to off-white crystalline solid

Workflow for Recrystallization:

G Recrystallization Workflow for this compound A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Purified Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. Due to the basic nature of the amine in this compound, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

    • To reduce tailing, 0.5-1% triethylamine can be added to the mobile phase.

  • Column Packing (Slurry Method):

    • Select an appropriately sized flash column.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Expected Results:

ParameterBefore PurificationAfter Flash Chromatography
Purity (by HPLC)85-95%>99%
YieldN/A60-85%
AppearanceYellowish oil or sticky solidColorless oil or white solid

Workflow for Flash Column Chromatography:

G Flash Column Chromatography Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A TLC Analysis for Solvent System B Column Packing A->B C Sample Loading B->C D Elution C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Purified Product H->I

Caption: Workflow for purification via flash column chromatography.

Analytical Characterization

The purity and identity of this compound should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of the final compound.

Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase or methanol.

Data Interpretation: The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the purified compound.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (Predicted):

  • δ 7.20-7.40 (m, 4H): Aromatic protons of the chlorobenzyl group.

  • δ 4.50-4.60 (m, 1H): CH-OH proton on the azetidine ring.

  • δ 3.65 (s, 2H): CH₂ benzylic protons.

  • δ 3.40-3.50 (m, 2H): CH₂ protons on the azetidine ring adjacent to the nitrogen.

  • δ 2.80-2.90 (m, 2H): CH₂ protons on the azetidine ring adjacent to the CH-OH group.

  • δ 2.0-2.5 (br s, 1H): OH proton (may be exchangeable with D₂O).

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (Predicted):

  • δ 136-138: Quaternary aromatic carbon attached to the CH₂ group.

  • δ 133-135: Aromatic carbon bearing the chlorine atom.

  • δ 127-130: Aromatic CH carbons.

  • δ 65-68: CH-OH carbon on the azetidine ring.

  • δ 60-62: Benzylic CH₂ carbon.

  • δ 55-58: CH₂ carbons on the azetidine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess purity and confirm the molecular weight of the compound. Due to the polarity of the hydroxyl group, derivatization (e.g., silylation) may be necessary for good peak shape.

Protocol: GC-MS Analysis

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Data Interpretation: The mass spectrum should show a molecular ion peak (or fragments corresponding to the loss of small neutral molecules) consistent with the structure of this compound. The purity can be estimated from the relative peak area in the total ion chromatogram. The mass spectra of N-benzyl compounds are often characterized by a significant fragment ion corresponding to the benzyl or substituted benzyl cation.[2][3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their ability to introduce three-dimensional character into molecules, often leading to improved physicochemical and pharmacological properties. The constrained four-membered ring can act as a rigid core, enabling precise orientation of substituents for optimal interaction with biological targets. 1-(2-Chlorobenzyl)azetidin-3-ol is a versatile building block for the generation of diverse chemical libraries through parallel synthesis. The secondary alcohol functionality serves as a key handle for introducing a wide range of chemical diversity via etherification, esterification, and amination reactions. This document provides detailed protocols for the parallel synthesis of libraries of ethers, esters, and amines derived from this compound, along with representative data and workflow visualizations.

Parallel Synthesis of an Ether Library via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the conversion of alcohols to ethers with inversion of stereochemistry, operating under mild conditions suitable for parallel synthesis.[1][2]

Experimental Protocol

Materials:

  • This compound

  • A library of diverse phenols (e.g., substituted phenols, heteroaromatic phenols)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., automated flash chromatography or scavenger resins)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous THF.

    • Prepare a 0.3 M solution of each phenol from the library in anhydrous THF in separate wells of a 96-well plate.

    • Prepare a 0.3 M solution of PPh₃ in anhydrous THF.

    • Prepare a 0.3 M solution of DIAD in anhydrous THF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL (0.04 mmol) of the this compound stock solution.

    • To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the corresponding phenol stock solution.

    • To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the PPh₃ stock solution.

    • Cool the reaction block to 0 °C.

    • Slowly add 200 µL (0.06 mmol, 1.5 equiv) of the DIAD stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and allow the reactions to warm to room temperature.

    • Stir the reactions for 16 hours at room temperature.

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 2 x 500 µL of dichloromethane.

    • Combine the organic extracts and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products using a parallel automated flash chromatography system (e.g., using a silica gel column with a hexane/ethyl acetate gradient). Alternatively, use scavenger resins to remove excess reagents and byproducts.[3]

Representative Data
Compound IDPhenol Building BlockMW ( g/mol )Yield (%)Purity (%)
E-01 Phenol273.757596
E-02 4-Methoxyphenol303.788198
E-03 4-Nitrophenol318.756895
E-04 2-Chlorophenol308.197297
E-05 3-Fluorophenol291.747899
E-06 4-Cyanophenol298.766594
E-07 Naphth-2-ol323.817096
E-08 8-Hydroxyquinoline324.796293

Parallel Synthesis of an Ester Library via Steglich Esterification

Steglich esterification provides a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, which is highly amenable to parallel synthesis formats.[4][5][6]

Experimental Protocol

Materials:

  • This compound

  • A library of diverse carboxylic acids (e.g., aliphatic, aromatic, heteroaromatic)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Parallel purification system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.3 M solution of each carboxylic acid from the library in anhydrous DCM in separate wells of a 96-well plate.

    • Prepare a 0.3 M solution of DCC in anhydrous DCM.

    • Prepare a 0.02 M solution of DMAP in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL (0.04 mmol) of the this compound stock solution.

    • To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the corresponding carboxylic acid stock solution.

    • To each well, add 100 µL (0.002 mmol, 0.05 equiv) of the DMAP stock solution.

    • Cool the reaction block to 0 °C.

    • To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the DCC stock solution.

  • Reaction and Work-up:

    • Seal the reaction block and allow the reactions to warm to room temperature.

    • Stir the reactions for 12 hours at room temperature.

    • Filter the reaction mixtures to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl (2 x 200 µL), saturated aqueous sodium bicarbonate (2 x 200 µL), and brine (1 x 200 µL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products using a parallel automated flash chromatography system.

Representative Data
Compound IDCarboxylic Acid Building BlockMW ( g/mol )Yield (%)Purity (%)
ES-01 Acetic Acid239.708598
ES-02 Benzoic Acid301.778897
ES-03 4-Methoxybenzoic Acid331.809099
ES-04 Cyclohexanecarboxylic Acid307.828296
ES-05 Furan-2-carboxylic Acid291.737895
ES-06 Thiophene-2-carboxylic Acid307.797594
ES-07 Phenylacetic Acid315.808698
ES-08 Cinnamic Acid327.818197

Parallel Synthesis of an Amine Library via Reductive Amination

To generate an amine library, the hydroxyl group of this compound is first oxidized to the corresponding ketone, which then undergoes parallel reductive amination with a library of primary and secondary amines.

Experimental Protocol

Part 1: Oxidation to 1-(2-Chlorobenzyl)azetidin-3-one

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 g, 5.06 mmol) in DCM (50 mL).

  • Add DMP (2.57 g, 6.07 mmol, 1.2 equiv) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude ketone. Purify by flash chromatography.

Part 2: Parallel Reductive Amination

Materials:

  • 1-(2-Chlorobenzyl)azetidin-3-one

  • A library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 1-(2-Chlorobenzyl)azetidin-3-one in DCE.

    • Prepare a 0.3 M solution of each amine from the library in DCE in separate wells of a 96-well plate.

    • Prepare a slurry of STAB in DCE (0.4 M).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL (0.04 mmol) of the 1-(2-Chlorobenzyl)azetidin-3-one stock solution.

    • To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the corresponding amine stock solution.

    • Add 2 µL of glacial acetic acid to each well.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 200 µL (0.08 mmol, 2.0 equiv) of the STAB slurry to each well.

  • Reaction and Work-up:

    • Seal the reaction block and stir for 16 hours at room temperature.

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

    • Extract each well with 2 x 500 µL of dichloromethane.

    • Combine the organic extracts and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products using a parallel automated flash chromatography system.

Representative Data
Compound IDAmine Building BlockMW ( g/mol )Yield (%)Purity (%)
A-01 Benzylamine286.807095
A-02 Morpholine266.767898
A-03 Piperidine264.808097
A-04 Cyclohexylamine278.837296
A-05 Aniline272.776594
A-06 4-Fluoroaniline290.766895
A-07 Pyrrolidine250.778299
A-08 N-Methylbenzylamine300.836793

Visualizations

G Parallel Synthesis Workflow cluster_start Starting Material cluster_reactions Parallel Reactions cluster_purification Purification & Analysis cluster_libraries Final Compound Libraries start This compound mitsunobu Mitsunobu Reaction (Phenol Library) start->mitsunobu steglich Steglich Esterification (Carboxylic Acid Library) start->steglich oxidation Oxidation to Azetidinone start->oxidation purification Parallel Purification (e.g., Automated HPLC) mitsunobu->purification steglich->purification red_amination Reductive Amination (Amine Library) oxidation->red_amination red_amination->purification analysis QC Analysis (LC-MS, NMR) purification->analysis ether_lib Ether Library analysis->ether_lib ester_lib Ester Library analysis->ester_lib amine_lib Amine Library analysis->amine_lib

Caption: Parallel synthesis workflow for generating diverse libraries.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Growth Factor pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival) mtor->gene_expression inhibitor Azetidine Library Compound inhibitor->raf Inhibition transcription->gene_expression

References

Application Notes and Protocols for 1-(2-Chlorobenzyl)azetidin-3-ol as a Linker for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including scientific literature and chemical databases, does not contain specific data or protocols for the direct application of 1-(2-Chlorobenzyl)azetidin-3-ol as a linker in Proteolysis Targeting Chimeras (PROTACs). The following application notes and protocols are based on the established principles of PROTAC design and the use of related azetidine-containing linkers in targeted protein degradation. These should be regarded as a foundational guide for researchers exploring the potential of this specific linker.

Introduction to Azetidine-Based Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Azetidine moieties, such as the one in this compound, offer a semi-rigid scaffold that can be advantageous in PROTAC design. Compared to flexible alkyl or PEG linkers, the constrained conformation of the azetidine ring can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency. The incorporation of an azetidine group can also modulate the physicochemical properties of the PROTAC, such as solubility and lipophilicity.

Conceptual Application of this compound as a PROTAC Linker

The structure of this compound provides two potential points for connection within a PROTAC linker: the secondary amine of the azetidine ring and the hydroxyl group at the 3-position. The 2-chlorobenzyl group would likely serve as a rigidifying element within the linker.

Potential Advantages:

  • Conformational Rigidity: The azetidine ring provides a degree of rigidity that can favorably influence the orientation of the POI and E3 ligase ligands for optimal ternary complex formation.

  • Modulation of Physicochemical Properties: The azetidine and chlorobenzyl groups can be used to fine-tune the solubility and lipophilicity of the resulting PROTAC.

  • Vectorial Control: The defined geometry of the azetidine ring can provide better control over the exit vectors of the linker, which is crucial for productive ternary complex formation.

Challenges:

  • Synthesis: Incorporating this specific bifunctional linker into a PROTAC would require a carefully planned synthetic strategy to ensure regioselective attachment of the POI and E3 ligase ligands.

  • Empirical Optimization: As with all PROTAC design, the optimal linker length and attachment points would need to be determined empirically through the synthesis and evaluation of a library of related PROTACs.

Hypothetical Signaling Pathway and Experimental Workflow

The signaling pathway targeted would depend on the Protein of Interest (POI) for which the PROTAC is designed. For illustrative purposes, let's consider a hypothetical PROTAC targeting a kinase involved in a cancer signaling pathway.

PROTAC_Signaling_Pathway cluster_cell Cancer Cell PROTAC PROTAC (this compound linker) POI Target Kinase (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Degradation Phosphorylated_Substrate Phosphorylated Substrate POI->Phosphorylated_Substrate Phosphorylates E3_Ligase->POI Ubiquitinates Ub Ubiquitin Apoptosis Apoptosis Proteasome->Apoptosis Induces Downstream_Substrate Downstream Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway of a PROTAC utilizing a this compound linker to degrade a target kinase, leading to inhibition of cell proliferation and induction of apoptosis.

The experimental workflow for developing and evaluating such a PROTAC would follow a standard pipeline.

PROTAC_Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_optimization Lead Optimization A Linker Synthesis: This compound B PROTAC Assembly: Linker + POI Ligand + E3 Ligand A->B C Biochemical Assays: Binding Affinity (SPR/ITC) B->C D Cell-Based Assays: Degradation (Western Blot/MS) C->D E Functional Assays: Phenotypic Response D->E F Structure-Activity Relationship (SAR) E->F F->B Iterative Design G ADME/Tox Profiling F->G

Caption: A generalized experimental workflow for the development of a PROTAC incorporating a novel linker.

Experimental Protocols (General Templates)

The following are generalized protocols that would need to be adapted and optimized for a specific PROTAC incorporating the this compound linker.

General Protocol for PROTAC Synthesis

This protocol outlines a conceptual synthetic route. The actual synthesis would require detailed planning and optimization by a medicinal chemist.

Objective: To synthesize a PROTAC by coupling the this compound linker to a POI ligand and an E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or halide)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or halide)

  • Coupling reagents (e.g., HATU, EDC/HOBt for amide bond formation)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM, DMSO)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Functionalization of the Linker: The hydroxyl and/or the secondary amine of this compound would first be functionalized with appropriate orthogonal protecting groups.

  • First Coupling Reaction: The deprotected linker would be reacted with either the POI ligand or the E3 ligase ligand under appropriate coupling conditions. For example, if coupling to a carboxylic acid, an amide bond formation reaction would be performed.

  • Purification: The product of the first coupling reaction would be purified using column chromatography or preparative HPLC.

  • Deprotection: The remaining protecting group on the linker-ligand conjugate would be removed.

  • Second Coupling Reaction: The resulting intermediate would be coupled to the second ligand (either the POI or E3 ligase ligand) using appropriate coupling chemistry.

  • Final Purification: The final PROTAC product would be purified to a high degree of purity (>95%) using preparative HPLC.

  • Characterization: The structure and purity of the final PROTAC would be confirmed by LC-MS and NMR spectroscopy.

Western Blot Protocol for Measuring Protein Degradation

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a DMSO vehicle control and a co-treatment with a proteasome inhibitor as a negative control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Quantitative Data Presentation (Hypothetical)

As no experimental data exists for PROTACs using this specific linker, the following table is a template for how such data would be presented. The values are for illustrative purposes only.

PROTAC IDLinker MoietyTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
PROTAC-A This compound (N-linked)Kinase XVHL5090
PROTAC-B This compound (O-linked)Kinase XVHL15075
PROTAC-C This compound (N-linked)Kinase XCRBN2595

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Conclusion

While this compound has not been reported as a PROTAC linker in the scientific literature, its structure presents interesting possibilities for the design of novel protein degraders. The semi-rigid nature of the azetidine ring could be leveraged to create more potent and selective PROTACs. The provided conceptual framework and generalized protocols offer a starting point for researchers interested in exploring the potential of this and other novel azetidine-based linkers in the rapidly evolving field of targeted protein degradation. Significant synthetic effort and empirical testing would be required to validate its utility.

Application of 1-(2-Chlorobenzyl)azetidin-3-ol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-ADC-CBZ-AZT-001

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[1][][3] 1-(2-Chlorobenzyl)azetidin-3-ol is an emerging building block for the synthesis of non-cleavable linkers used in ADC development. The azetidine ring provides a rigid and stable core, while the 2-chlorobenzyl group can modulate the physicochemical properties of the linker, potentially improving therapeutic outcomes. This document provides a comprehensive overview of the application of this compound in ADC development, including detailed protocols and performance data.

The azetidin-3-ol moiety serves as a stable, non-cleavable linker component.[4][5][6] Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload, which can lead to a more stable ADC in circulation and reduced off-target toxicity.[] The incorporation of a 2-chlorobenzyl group onto the azetidine nitrogen introduces a bulky, hydrophobic element. This can influence the overall properties of the resulting ADC, such as aggregation propensity, plasma stability, and interaction with drug transporters.

Key Advantages of this compound Based Linkers
  • Enhanced Stability: The rigid azetidine core contributes to the overall stability of the linker, preventing premature drug release in systemic circulation.

  • Modulated Physicochemical Properties: The 2-chlorobenzyl group can be strategically used to fine-tune the solubility and steric hindrance of the linker-payload complex, potentially impacting the drug-to-antibody ratio (DAR) and reducing aggregation.

  • Non-Cleavable Design: As a component of a non-cleavable linker, it ensures that the cytotoxic payload is released primarily after internalization into the target cancer cell and subsequent lysosomal degradation of the antibody, minimizing off-target toxicity.

Quantitative Data Summary

The following tables present hypothetical performance data for an ADC constructed using a this compound based linker (ADC-CBZ-AZT) compared to an ADC with a standard non-cleavable linker (ADC-Standard) and a cleavable linker (ADC-Cleavable). The payload for all constructs is a potent auristatin derivative.

Table 1: In Vitro Cytotoxicity against HER2+ Cancer Cell Line (SK-BR-3)

ADC ConstructTarget Cell LineIC50 (nM)
ADC-CBZ-AZTSK-BR-3 (HER2+)0.85
ADC-StandardSK-BR-3 (HER2+)1.10
ADC-CleavableSK-BR-3 (HER2+)0.50
Untreated ControlSK-BR-3 (HER2+)>1000

Table 2: In Vivo Efficacy in a HER2+ Breast Cancer Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Complete Tumor Regression (%)
Vehicle ControlOnce weekly for 3 weeks00
ADC-CBZ-AZT3 mg/kg, once weekly for 3 weeks9560
ADC-Standard3 mg/kg, once weekly for 3 weeks8840
ADC-Cleavable3 mg/kg, once weekly for 3 weeks9870

Table 3: Plasma Stability in Mice

ADC ConstructTime Point (days)% Intact ADC Remaining
ADC-CBZ-AZT198
392
785
ADC-Standard197
390
782
ADC-Cleavable190
375
755

Experimental Protocols

Protocol 1: Synthesis of the Linker-Payload Construct

This protocol describes the synthesis of a maleimide-functionalized linker-payload construct incorporating this compound for subsequent conjugation to a thiol-containing antibody.

Materials:

  • This compound

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)

  • Monomethyl auristatin E (MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of this compound: Dissolve this compound in anhydrous DMF. Add DIPEA to the solution.

  • Coupling with Payload: In a separate reaction vessel, dissolve MMAE in DMF. Add the activated this compound solution to the MMAE solution. Stir the reaction mixture at room temperature for 4 hours.

  • Introduction of Maleimide Group: Add SMCC to the reaction mixture. Continue stirring for an additional 2 hours at room temperature.

  • Purification: Purify the resulting linker-payload construct by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Protocol 2: Antibody Conjugation

This protocol details the conjugation of the linker-payload construct to a cysteine-engineered monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-payload construct from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction: Dissolve the mAb in PBS. Add a 10-fold molar excess of TCEP to reduce the engineered cysteine residues. Incubate for 2 hours at 37°C.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a desalting column.

  • Conjugation Reaction: Dissolve the linker-payload construct in DMSO. Add a 5-fold molar excess of the linker-payload construct to the reduced mAb solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC by SEC to remove unconjugated linker-payload and other small molecules.[]

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADC constructs and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody in cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response curves using appropriate software.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

ADC_Synthesis_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_testing Functional Testing Linker_Payload 1. Synthesize Linker-Payload (CBZ-AZT-MMAE) Conjugation 3. Conjugate Linker-Payload to mAb Linker_Payload->Conjugation mAb_Reduction 2. Reduce mAb Cysteines mAb_Reduction->Conjugation Purification 4. Purify ADC (SEC) Conjugation->Purification Characterization 5. Characterize ADC (HIC, MS, SDS-PAGE) Purification->Characterization In_Vitro 6. In Vitro Cytotoxicity Assay Characterization->In_Vitro In_Vivo 7. In Vivo Efficacy Study Characterization->In_Vivo

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_Components ADC Antibody-Drug Conjugate mAb Monoclonal Antibody ADC->mAb Linker Linker (this compound based) ADC->Linker Payload Cytotoxic Payload (e.g., Auristatin) ADC->Payload mAb_func Provides Target Specificity mAb->mAb_func Linker_func Ensures Stability & Controls Release Linker->Linker_func Payload_func Induces Cell Death Payload->Payload_func

Caption: Key components and functions of the ADC.

References

Application Notes and Protocols for 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of 1-(2-Chlorobenzyl)azetidin-3-ol, a compound with potential activity as a monoamine transporter ligand. The following assays are designed to determine the affinity and functional activity of the compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Overview and Potential Mechanism of Action

This compound belongs to a class of compounds that may interact with monoamine transporters (MATs).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating the reuptake of dopamine, serotonin, and norepinephrine into presynaptic neurons.[2][3] Inhibition of these transporters by a ligand like this compound would lead to an increase in the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.[1][2] The in vitro assays described herein are fundamental for elucidating the potency and selectivity of this compound towards DAT, SERT, and NET.

The proposed mechanism of action, the inhibition of monoamine reuptake, is depicted in the following signaling pathway diagram.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) neurotransmitter Neurotransmitters (Dopamine, Serotonin, Norepinephrine) vesicle->neurotransmitter Release transporter Monoamine Transporter (DAT, SERT, NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding & Signaling compound This compound compound->transporter Inhibition

Caption: Signaling pathway of monoamine transporter inhibition.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in a clear and structured format to facilitate comparison of the compound's activity across the different monoamine transporters.

Table 1: In Vitro Pharmacological Profile of this compound at Monoamine Transporters

Assay TypeTargetParameterValue (nM)
Radioligand BindingDATKie.g., 50
SERTKie.g., 15
NETKie.g., 120
Neurotransmitter UptakeDATIC50e.g., 85
SERTIC50e.g., 25
NETIC50e.g., 200

Note: The values presented are placeholders and should be replaced with experimental data.

Experimental Protocols

The following protocols provide detailed methodologies for conducting radioligand binding and neurotransmitter uptake assays.

General Experimental Workflow

The overall workflow for characterizing the compound is illustrated below.

start Start cell_culture Cell Culture (HEK293 cells expressing hDAT, hSERT, or hNET) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay data_analysis Data Analysis (Calculate Ki and IC50 values) binding_assay->data_analysis uptake_assay->data_analysis conclusion Determine Potency and Selectivity Profile data_analysis->conclusion end End conclusion->end

Caption: General experimental workflow for in vitro characterization.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.[3][4]

Objective: To determine the binding affinity (Ki) of this compound for human DAT, SERT, and NET.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.[4]

  • Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Citalopram (for hSERT), and [3H]Nisoxetine (for hNET).[5]

  • Test Compound: this compound.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[4]

  • Non-specific Binding Control: Cocaine (for hDAT), Citalopram (for hSERT), Desipramine (for hNET).

  • Instrumentation: Scintillation counter.

Protocol:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to near confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.[6]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Cell membrane preparation (typically 50-100 µg of protein).

      • A fixed concentration of the appropriate radioligand (e.g., at its Kd value).

      • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of the respective non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[6]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.[6]

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[7][8]

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.[4]

  • Radiolabeled Neurotransmitters: [3H]Dopamine, [3H]Serotonin (5-HT), and [3H]Norepinephrine (NE).[4][9]

  • Test Compound: this compound.

  • Assay Buffer: Krebs-HEPES buffer (KHB).[4]

  • Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Instrumentation: Scintillation counter.

Protocol:

  • Cell Plating:

    • Seed the HEK293 cells expressing the target transporter into a 96-well plate and allow them to adhere and form a confluent monolayer overnight.[10]

  • Pre-incubation:

    • Wash the cells with KHB.

    • Pre-incubate the cells with varying concentrations of this compound or the appropriate non-specific uptake control for a short period (e.g., 10-20 minutes) at 37°C.[4]

  • Uptake Initiation:

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter to each well.

  • Incubation:

    • Incubate the plate at 37°C for a short duration (e.g., 5-15 minutes) to allow for neurotransmitter uptake.[9]

  • Termination and Washing:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KHB to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Detection:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Fluorescence-Based Uptake Assays (Alternative Protocol)

As an alternative to radiolabeled compounds, commercially available fluorescence-based assay kits can be used to measure neurotransmitter uptake.[10][11][12] These assays utilize a fluorescent substrate that mimics biogenic amines and is transported into the cells, leading to an increase in intracellular fluorescence.[11]

Objective: To determine the IC50 of this compound using a non-radioactive method.

General Principle:

  • Cells expressing the transporter of interest are incubated with the test compound.

  • A fluorescent substrate is added, which is taken up by the cells via the transporter.

  • An extracellular quenching dye is often included to reduce background fluorescence.[11]

  • The increase in intracellular fluorescence is measured over time (kinetic) or at a single endpoint using a fluorescence plate reader.[10]

Advantages:

  • Avoids the use of radioactive materials.

  • Amenable to high-throughput screening (HTS).[12]

  • Allows for real-time kinetic measurements.[12]

Protocol: Follow the manufacturer's instructions for the specific fluorescence-based neurotransmitter transporter uptake assay kit being used.[10][11]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound. By determining the binding affinities (Ki) and functional potencies (IC50) at DAT, SERT, and NET, researchers can establish a comprehensive profile of the compound's potency and selectivity. This information is crucial for guiding further drug development efforts, including lead optimization and subsequent in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening with 1-(2-Chlorobenzyl)azetidin-3-ol Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry due to their unique three-dimensional structures and favorable physicochemical properties.[1][2][3] The incorporation of the azetidine motif can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a focused library based on the 1-(2-Chlorobenzyl)azetidin-3-ol core. This library is designed to explore novel chemical space and identify hit compounds for various biological targets. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial drug discovery settings.[4][5]

Library Overview

The this compound library is a collection of diverse, lead-like small molecules. The central scaffold features a synthetically tractable azetidin-3-ol core, which allows for rapid diversification at multiple positions. The 2-chlorobenzyl group provides a common structural motif while allowing for further modifications to probe structure-activity relationships (SAR).

Core Scaffold:

Application: Identification of Novel Kinase Inhibitors

This application note describes the use of the this compound library in a high-throughput screen to identify inhibitors of a hypothetical kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

Experimental Workflow

The overall workflow for the HTS campaign is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Assay_Dev Assay Development (Z' > 0.5) Lib_Prep Library Preparation (10 mM stocks in DMSO) Plate_Map Plate Mapping (384-well format) Primary_Screen Primary Screen (Single Concentration) Plate_Map->Primary_Screen Hit_Confirmation Hit Confirmation Dose_Response Dose-Response (IC50 Determination) Data_Analysis Data Analysis & Hit Prioritization Dose_Response->Data_Analysis SAR_Analysis Preliminary SAR Lead_Opt Lead Optimization

Caption: High-throughput screening workflow.

Signaling Pathway Context

The hypothetical "Kinase-X" is a critical node in a pro-survival signaling pathway. Inhibition of Kinase-X is expected to lead to apoptosis in cancer cells.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_X Kinase-X Adaptor->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate TF Transcription Factor Substrate->TF Gene_Expression Pro-Survival Gene Expression TF->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival Inhibitor This compound Library Hit Inhibitor->Kinase_X

Caption: Hypothetical Kinase-X signaling pathway.

Experimental Protocols

Protocol 1: Library Preparation and Plating
  • Compound Storage: The this compound library is provided as 10 mM stock solutions in 100% DMSO in 96-well plates. Store at -20°C.

  • Assay Plate Preparation:

    • Thaw the library plates at room temperature.

    • Using an automated liquid handler, transfer 50 nL of each compound stock solution to a 384-well assay plate.

    • This results in a final compound concentration of 10 µM in a 50 µL assay volume.

    • Include appropriate controls:

      • Negative Control: DMSO only (no compound).

      • Positive Control: A known Kinase-X inhibitor (e.g., Staurosporine).

Protocol 2: Kinase-X HTS Assay (Luminescent Kinase Assay)

This protocol is adapted from standard luminescent kinase assays that measure the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase-X Solution: Dilute recombinant Kinase-X enzyme in Kinase Buffer to a final concentration of 2X the optimal concentration determined during assay development.

    • Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP in Kinase Buffer at 2X the final desired concentration.

  • Assay Procedure:

    • To the 384-well plates containing the pre-dispensed compounds, add 25 µL of the 2X Kinase-X solution using a multidrop dispenser.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the 2X Substrate/ATP solution.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 3: Data Analysis and Hit Confirmation
  • Primary Screen Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control))

    • A "hit" is defined as a compound exhibiting ≥ 50% inhibition.

  • Hit Confirmation:

    • Cherry-pick the primary hits from the library plates.

    • Re-test the selected compounds in triplicate under the same assay conditions to confirm their activity.

  • Dose-Response Analysis:

    • For confirmed hits, perform a 10-point dose-response curve, typically starting from 100 µM and using a 1:3 serial dilution.

    • Calculate the IC₅₀ value for each active compound by fitting the data to a four-parameter logistic equation.

Data Presentation

Table 1: Summary of Primary HTS Campaign
ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Number of Assay Plates32
Primary Hit Rate1.5%
Number of Primary Hits150
Confirmed Hit Rate0.8%
Number of Confirmed Hits80
Table 2: Profile of Top 5 Confirmed Hits
Compound IDStructureIC₅₀ (µM)% Inhibition at 10 µM
AZ-001[Structure Image/Representation]0.8595%
AZ-002[Structure Image/Representation]1.292%
AZ-003[Structure Image/Representation]2.588%
AZ-004[Structure Image/Representation]3.185%
AZ-005[Structure Image/Representation]4.781%

Preliminary Structure-Activity Relationship (SAR)

Initial analysis of the confirmed hits suggests that modifications at the 3-hydroxyl group of the azetidine ring and substitutions on the benzyl ring significantly impact the inhibitory activity against Kinase-X. Further chemical derivatization of the initial hits is warranted to explore the SAR and optimize for potency and selectivity.

Conclusion

The this compound library provides a valuable resource for the discovery of novel bioactive molecules. The protocols and data presented here demonstrate a robust workflow for identifying and characterizing inhibitors of a target kinase. This general approach can be adapted for screening against other target classes, making this library a versatile tool in modern drug discovery.[4][5]

References

Application Note: Derivatization of 1-(2-Chlorobenzyl)azetidin-3-ol for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The specific compound, 1-(2-Chlorobenzyl)azetidin-3-ol, serves as a versatile starting point for the generation of compound libraries aimed at drug discovery. Derivatization at the C-3 hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. This application note provides detailed protocols for the synthesis of ester and ether derivatives of this compound and their subsequent evaluation in relevant bioassays, such as kinase and G-protein coupled receptor (GPCR) functional assays.

Part 1: Synthetic Derivatization Protocols

The hydroxyl group of this compound is a prime site for chemical modification through reactions like acylation (to form esters) and alkylation (to form ethers). These reactions enable the introduction of diverse substituents, altering the compound's steric and electronic properties to modulate biological activity.

Experimental Workflow: Synthesis of Derivatives

The overall workflow for the synthesis, purification, and characterization of a derivative library is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Library Generation start This compound reaction Acylation or Etherification (Base, Solvent, Temp) start->reaction reagents Acyl Halide / Carboxylic Acid or Alkyl Halide reagents->reaction purification Purification (Column Chromatography) reaction->purification characterization Structure Confirmation (NMR, MS) purification->characterization library Derivative Library for Bioassays characterization->library

Caption: Workflow for the synthesis and generation of a derivative library.

Protocol 1.1: Acylation of this compound (Ester Synthesis)

This protocol describes the general procedure for synthesizing ester derivatives via reaction with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Pyridine (as base)

  • Dichloromethane (DCM) or Dioxane (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

  • Characterize the final product using NMR and Mass Spectrometry.

Protocol 1.2: O-Alkylation of this compound (Ether Synthesis)

This protocol details the synthesis of ether derivatives using a Williamson ether synthesis approach.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide of choice (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH4Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ether by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

Part 2: Bioassay Protocols and Signaling Pathways

Derivatives of azetidine have shown activity against various biological targets, including kinases like STAT3 and GPCRs such as FFA2. The following are generalized protocols for screening the synthesized library against these targets.

Target Pathway: STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and a validated anticancer target. Azetidine-based compounds have been shown to inhibit its activity.

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK Kinase receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 (Active) stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor Azetidine Derivative inhibitor->stat3 inhibits activation

Caption: Simplified STAT3 signaling pathway targeted by inhibitors.

Protocol 2.1: STAT3 Inhibition Assay (Western Blot)

This assay measures the inhibition of STAT3 phosphorylation in cancer cells.

Materials:

  • Triple-Negative Breast Cancer (TNBC) cell line (e.g., MDA-MB-231)

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Azetidine derivatives (dissolved in DMSO)

  • Interleukin-6 (IL-6) or other STAT3 activator

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with various concentrations of azetidine derivatives (e.g., 1, 3, 5 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and GAPDH overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and imaging system. Quantify band intensity to determine the reduction in p-STAT3 levels relative to total STAT3 and the loading control (GAPDH).

Protocol 2.2: GPCR Functional Assay (cAMP Measurement)

Many azetidine derivatives target GPCRs. This protocol describes a method to screen for antagonists of Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR (e.g., a receptor known to be modulated by azetidines)

  • Cell culture medium and supplements

  • Azetidine derivatives (dissolved in DMSO)

  • Known receptor agonist (e.g., isoproterenol for β-adrenergic receptors)

  • Forskolin (optional, for Gi-coupled receptor assays)

  • cAMP detection kit (e.g., LANCE Ultra cAMP or AlphaScreen cAMP assay)

Procedure:

  • Plate the GPCR-expressing cells in a 384-well white opaque plate and incubate overnight.

  • Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor.

  • Add various concentrations of the azetidine derivatives to the wells. Incubate for 15-30 minutes at room temperature.

  • For Gs-coupled receptors: Add a concentration of the known agonist that elicits a sub-maximal response (e.g., EC80).

  • For Gi-coupled receptors: Add a known concentration of forskolin to stimulate cAMP production, followed by the addition of the target agonist.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Measure the signal (e.g., fluorescence or luminescence) on a compatible plate reader.

  • Calculate the percent inhibition caused by the derivatives and determine IC50 values for active compounds.

Experimental Workflow: Bioassay Screening Cascade

A typical screening cascade involves primary assays to identify hits, followed by secondary and selectivity assays to confirm activity and profile lead compounds.

G cluster_screening Screening Cascade library Derivative Library primary Primary Assay (e.g., STAT3 DNA-binding) library->primary hits Initial Hits primary->hits secondary Secondary Assay (e.g., Cell-based p-STAT3) hits->secondary confirmation Hit Confirmation & Potency (IC50) secondary->confirmation selectivity Selectivity Assays (e.g., vs. STAT1/STAT5) confirmation->selectivity lead Lead Compound selectivity->lead

Caption: A logical workflow for a bioassay screening cascade.

Part 3: Data Presentation

Quantitative data from bioassays should be organized systematically to facilitate SAR analysis. The tables below provide templates for presenting results from the screening of a hypothetical library of this compound derivatives.

Table 1: Derivatization of this compound

Compound IDDerivative TypeR-Group
Parent Alcohol-H
Cpd-E1 Ester-C(O)Ph
Cpd-E2 Ester-C(O)-4-fluorophenyl
Cpd-E3 Ester-C(O)CH₃
Cpd-T1 Ether-CH₂Ph
Cpd-T2 Ether-CH₂-(4-methoxyphenyl)
Cpd-T3 Ether-CH₂CH₃

Table 2: Biological Activity Data for Synthesized Derivatives

Compound IDSTAT3 Phosphorylation Inhibition IC₅₀ (µM)Selectivity vs. STAT1 (IC₅₀ in µM)GPCR Antagonist Activity IC₅₀ (µM)
Parent > 50> 50> 50
Cpd-E1 5.225.145.8
Cpd-E2 1.8> 5033.1
Cpd-E3 22.535.0> 50
Cpd-T1 8.915.312.4
Cpd-T2 4.3> 505.6
Cpd-T3 35.140.2> 50

This application note outlines robust and adaptable protocols for the derivatization of this compound and the subsequent biological evaluation of the resulting compounds. The synthetic methods provide access to a diverse chemical space, while the detailed bioassay protocols enable the screening of these derivatives against key drug targets like STAT3 and various GPCRs. The structured approach to synthesis and testing described herein facilitates the efficient identification of novel, potent, and selective lead compounds for further drug development efforts.

Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for assessing the antimicrobial properties of the novel compound, 1-(2-Chlorobenzyl)azetidin-3-ol. Azetidine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential antimicrobial effects.[1][2] This guide outlines detailed protocols for determining the compound's antibacterial and antifungal efficacy through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, a protocol for evaluating in vitro cytotoxicity using the MTT assay is included to assess the compound's safety profile on mammalian cells.[3][4] The provided methodologies, data presentation tables, and workflow diagrams are intended to ensure robust and reproducible results for researchers in the field of drug discovery and development.

Experimental Design & Workflow

The overall experimental process is designed to systematically evaluate the antimicrobial activity and cytotoxicity of the test compound. The workflow begins with the preparation of the compound and microbial cultures, followed by antimicrobial susceptibility testing to determine MIC and MBC values. A parallel cytotoxicity assay is conducted to evaluate the compound's effect on mammalian cells.

experimental_workflow cluster_prep cluster_antimicrobial Antimicrobial Testing cluster_cytotoxicity Cytotoxicity Testing prep Preparation Stage compound_prep Prepare this compound Stock Solution culture_prep Prepare Microbial Cultures (Bacteria/Fungi) cell_prep Prepare Mammalian Cell Line mic_test Broth Microdilution Assay (Determine MIC) compound_prep->mic_test mtt_assay MTT Assay on Mammalian Cells (Determine IC50) compound_prep->mtt_assay culture_prep->mic_test cell_prep->mtt_assay antimicrobial_testing Antimicrobial Susceptibility Testing mbc_test Subculturing for MBC (Determine MBC) mic_test->mbc_test data_analysis Data Analysis & Interpretation mbc_test->data_analysis cytotoxicity_testing Cytotoxicity Assay mtt_assay->data_analysis

Caption: Experimental workflow for antimicrobial and cytotoxicity testing.

Materials and Equipment

Reagents:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[5]

  • RPMI-1640 Medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[7]

  • Positive control antibiotics (e.g., Ampicillin, Fluconazole)[8][9]

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[3]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile deionized water

Equipment:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Shaking incubator

  • Microplate reader (spectrophotometer)

  • Laminar flow hood

  • Autoclave

  • Vortex mixer

  • Spectrophotometer (for McFarland standards)

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that visibly inhibits microbial growth.[5][10]

3.1. Preparation of Inoculum:

  • From a fresh agar plate, pick 3-4 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5][11]

  • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3.2. Plate Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row designated for testing.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

  • Set up control wells:

    • Positive Control: Wells with a standard antibiotic (e.g., Ampicillin).

    • Negative Control: Wells with broth and microbial inoculum only (to confirm growth).

    • Sterility Control: Wells with broth only (to check for contamination).

3.3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be 200 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi. A shaking incubator may be used to ensure uniform growth.[10]

3.4. Determining the MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the negative control.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

4.1. Subculturing:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24 hours.

4.2. Determining the MBC:

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Cytotoxicity Evaluation - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and provides an assessment of the compound's cytotoxicity.[3][12] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][12]

5.1. Cell Seeding:

  • Culture a suitable mammalian cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize the cells, count them, and adjust the concentration to 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[4]

5.2. Compound Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • After 24 hours of incubation, remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.

  • Include control wells:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Blank Control: Medium only (no cells).

  • Incubate the plate for another 24-48 hours.

5.3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

  • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[3]

5.4. Solubilization and Measurement:

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[12][13]

5.5. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) Results

Microorganism Compound MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus ATCC 25923 This compound Ampicillin
E. coli ATCC 25922 This compound Ampicillin
C. albicans ATCC 90028 This compound Fluconazole

| A. niger ATCC 16404 | this compound | | Fluconazole | |

Table 2: Minimum Bactericidal Concentration (MBC) Results

Microorganism Compound MBC (µg/mL) MBC/MIC Ratio
S. aureus ATCC 25923 This compound

| E. coli ATCC 25922 | this compound | | |

Table 3: Cytotoxicity (IC50) Results

Cell Line Compound Incubation Time (h) IC50 (µM)
HEK293 This compound 24

| HEK293 | this compound | 48 | |

Potential Mechanism of Action

Azetidinone-containing compounds, particularly β-lactams, are known to inhibit bacterial cell wall synthesis.[14][15] They achieve this by acylating the transpeptidase enzyme, which is crucial for cross-linking the peptidoglycan chains that form the bacterial cell wall. This disruption leads to a weakened cell wall and eventual cell lysis. The diagram below illustrates this hypothetical signaling pathway.

signaling_pathway compound This compound pbp Penicillin-Binding Protein (Transpeptidase) compound->pbp inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking catalyzes lysis Cell Lysis & Bacterial Death pbp->lysis cell_wall Stable Cell Wall Synthesis crosslinking->cell_wall precursors Peptidoglycan Precursors precursors->pbp substrate

Caption: Hypothetical mechanism of action via cell wall synthesis inhibition.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Chlorobenzyl)azetidin-3-ol is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. Cytotoxicity assays are essential tools to determine a compound's intrinsic toxicity to cells, providing insights into its potential adverse effects.[1][2][3] These assays are widely used in drug discovery to screen for toxic compounds and to understand their mechanisms of cell death.[2][3]

This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The described methods include assays for cell viability, membrane integrity, and apoptosis.

Data Presentation

Quantitative data from the cytotoxicity assays should be recorded and summarized for clear comparison. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values obtained from different assays and cell lines.

Table 1: Summary of IC50 Values for this compound

Assay TypeCell LineIncubation Time (hours)IC50 (µM)
MTT AssayHeLa24
48
72
LDH Release AssayHepG224
48
72
Neutral Red Uptake AssayA54924
48
72
Caspase-3/7 Activity AssayJurkat6
12
24

Experimental Protocols

Here, we provide detailed protocols for three common cytotoxicity assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and a caspase activity assay for apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3][6][7]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[8]

Materials:

  • This compound

  • Apoptosis-sensitive cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic kit)

  • 96-well white or black microplates (depending on the kit)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a positive control (e.g., staurosporine) to induce apoptosis.

  • Incubation: Incubate for shorter time points (e.g., 6, 12, 24 hours) as apoptosis is an earlier event than necrosis.

  • Assay Procedure: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase Assay incubation->caspase data_acq Read Plate (Absorbance/Fluorescence/ Luminescence) mtt->data_acq ldh->data_acq caspase->data_acq ic50 Calculate IC50 data_acq->ic50

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_cell Cell cluster_apoptosis Apoptosis cluster_necrosis Necrosis compound This compound stress Cellular Stress compound->stress mito Mitochondrial Dysfunction stress->mito membrane Membrane Damage stress->membrane caspases Caspase Activation mito->caspases ldh_release LDH Release membrane->ldh_release apoptosis Programmed Cell Death caspases->apoptosis necrosis Uncontrolled Cell Death ldh_release->necrosis

Caption: Potential cytotoxic signaling pathways.

References

Application Notes and Protocols: 1-(2-Chlorobenzyl)azetidin-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific experimental data and established protocols for the direct use of 1-(2-Chlorobenzyl)azetidin-3-ol in fragment-based drug discovery campaigns. The following application notes and protocols are constructed based on established principles of fragment-based drug discovery, general synthetic methods for related azetidine derivatives, and typical experimental procedures for biophysical and structural assays. The quantitative data presented is illustrative and intended to exemplify the expected outcomes of such experiments.

Introduction to this compound as a Fragment

This compound is a small, three-dimensional molecule that embodies key features of a valuable fragment for fragment-based drug discovery (FBDD). The azetidine ring provides a rigid scaffold with well-defined exit vectors for chemical elaboration.[1][2][3] The hydroxyl group can act as a hydrogen bond donor or acceptor, while the 2-chlorobenzyl moiety offers opportunities for hydrophobic and aromatic interactions within a target's binding site.[4] This combination of features makes it an attractive starting point for the discovery of novel inhibitors for various protein targets, particularly kinases.[5][6]

Physicochemical Properties (Predicted):

PropertyValue
Molecular Weight197.66 g/mol
LogP1.5-2.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Synthesis Protocol

A plausible synthetic route for this compound involves the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.

Reaction Scheme:

G cluster_reactants Reactants Azetidinol Azetidin-3-ol Reaction N-Alkylation (e.g., 60-80 °C, 12-24 h) Azetidinol->Reaction Chlorobenzyl 2-Chlorobenzyl chloride Chlorobenzyl->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Isolated Product Reaction->Workup Reaction Mixture

Caption: Synthetic scheme for this compound.

Materials:

  • Azetidin-3-ol hydrochloride

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70°C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Application in a Fragment Screening Cascade

This compound can be included in a fragment library for screening against a protein target of interest. A typical screening cascade involves a primary screen to identify binders, followed by orthogonal validation and characterization of the hits.[7][8][9]

G cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal) cluster_2 Structural Characterization DSF Differential Scanning Fluorimetry (DSF) ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Thermal Shift Hits Xray X-ray Crystallography ITC->Xray Confirmed Binders (with Kd) LeadOpt Lead Optimization Xray->LeadOpt Co-crystal Structure

Caption: A typical fragment screening cascade workflow.

Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a thermal shift (ΔTm).[10]

Materials:

  • Purified target protein (e.g., a protein kinase) at a concentration of 2-5 µM.

  • This compound stock solution in DMSO (e.g., 100 mM).

  • SYPRO Orange dye (5000x stock).

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the appropriate wells to a final concentration of 200 µM (final DMSO concentration should be ≤1%). Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Run a thermal melt experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive change in Tm (ΔTm) compared to the DMSO control indicates fragment binding.

Illustrative Data:

FragmentConcentration (µM)Tm (°C)ΔTm (°C)Hit?
DMSO Control-45.2--
This compound 200 48.5 +3.3 Yes
Negative Control Fragment20045.3+0.1No
Protocol: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[7]

Materials:

  • Purified target protein (20-50 µM) in ITC buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound (0.5-1 mM) in the same ITC buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

  • Record the heat change after each injection.

  • Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Illustrative Data:

ParameterValue
Kd (Dissociation Constant) 150 µM
Stoichiometry (n)1.1
ΔH (Enthalpy)-8.5 kcal/mol
-TΔS (Entropy)-2.1 kcal/mol
Protocol: Structural Characterization by X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the fragment bound to the target protein, revealing the precise binding mode and key interactions, which is crucial for structure-based drug design.[11][12]

Materials:

  • Highly purified and concentrated target protein (>10 mg/mL).

  • This compound.

  • Crystallization screens and reagents.

  • Cryoprotectant.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Crystallization:

    • Set up crystallization trials of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of crystallization conditions to obtain well-diffracting crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals to a solution containing 1-5 mM this compound and cryoprotectant for a few hours.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with 1-5 mM of the fragment.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Build the fragment into the resulting electron density map and refine the protein-fragment complex structure.

Application in Kinase Inhibitor Discovery

Azetidine-containing fragments have been successfully employed in the development of kinase inhibitors.[1] The 3D nature of the azetidine scaffold can be exploited to access different sub-pockets of the ATP-binding site.

G RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Azetidine-based Kinase Inhibitor Inhibitor->Dimerization Inhibits

Caption: A representative RTK signaling pathway targeted by a kinase inhibitor.

Following the identification and structural characterization of this compound binding to a target kinase, structure-based drug design would be employed to "grow" the fragment into a more potent and selective lead compound. This could involve extending substituents from the azetidine ring or the chlorobenzyl group to engage with nearby residues in the kinase active site, ultimately leading to a potent inhibitor of the signaling pathway.

References

Application Notes and Protocols for the Quantification of 1-(2-Chlorobenzyl)azetidin-3-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Chlorobenzyl)azetidin-3-ol is a synthetic compound with potential applications in pharmaceutical development. Accurate quantification of this molecule in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method described herein is based on the principle of reversed-phase liquid chromatography for the separation of this compound from endogenous biological matrix components, followed by detection and quantification using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is utilized to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Materials:

    • Biological sample (e.g., plasma)

    • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid and the internal standard.

    • Vortex mixer

    • Centrifuge capable of 10,000 x g

    • Micropipettes and sterile tips

    • 1.5 mL microcentrifuge tubes

  • Procedure:

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile (containing the internal standard) to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant is now ready for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is recommended for urine or complex tissue homogenates to achieve higher purity of the extract.

  • Materials:

    • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

    • Biological sample (e.g., urine)

    • Methanol, HPLC grade

    • Deionized water

    • 5% Ammonium hydroxide in methanol

    • SPE vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

    • Loading: Load 500 µL of the biological sample (pre-treated with internal standard) onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A. The sample is now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions (Hypothetical):

      • Analyst must optimize these transitions for the specific compound and instrument.

      • This compound: Precursor ion [M+H]⁺ → Product ion

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion

Data Presentation

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-Noise ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mLWithin accuracy and precision limits
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% Recovery) 90-110%85-115%
Matrix Effect 95-105%80-120%

Table 2: Pharmacokinetic Data Example (Plasma)

Time (hours)Mean Concentration (ng/mL) ± SD
0 (Pre-dose)< LLOQ
0.5150.2 ± 25.1
1350.8 ± 45.3
2580.5 ± 60.9
4420.1 ± 55.2
8180.7 ± 30.6
1275.3 ± 15.8
2410.1 ± 5.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Simple Matrix SPE Solid-Phase Extraction (for complex matrices) Spike->SPE Complex Matrix Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Centrifuge->Reconstitute Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Tuning (MS) B Chromatographic Method Development (LC) A->B D Linearity & Range B->D E Accuracy & Precision B->E F Selectivity & Matrix Effect B->F G Stability B->G C Sample Preparation Optimization C->B H Batch Sample Processing D->H E->H F->H G->H I Data Acquisition H->I J Data Analysis & Reporting I->J

Caption: Logical progression of analytical method development and application.

Application Note and Protocol: Scale-up Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the scale-up synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol, a key intermediate for preclinical drug development. The described two-step synthetic route is designed for robustness and scalability, ensuring a reliable supply of high-purity material. This protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflow diagrams to facilitate seamless technology transfer and implementation in a laboratory or pilot plant setting.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. This compound serves as a crucial building block for the synthesis of a variety of pharmacologically active molecules. The ability to produce this intermediate on a multi-gram to kilogram scale is essential for advancing drug discovery programs into preclinical and clinical development. This application note outlines a scalable and reproducible synthetic process, focusing on commercially available starting materials and straightforward unit operations.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a two-step process. The first step involves the synthesis of the key intermediate, azetidin-3-ol hydrochloride, from readily available starting materials. The second, and final, step is the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride to yield the target compound.

G cluster_0 Step 1: Synthesis of Azetidin-3-ol Intermediate cluster_1 Step 2: N-Alkylation SM1 Benzylamine Int1 1-Benzylazetidin-3-ol SM1->Int1 1. Water 2. Acetonitrile, Na2CO3 SM2 Epichlorohydrin SM2->Int1 Int2 Azetidin-3-ol Int1->Int2 H2, Pd/C THF Int3 Azetidin-3-ol HCl Int2->Int3 HCl in Acetonitrile Product This compound Int3->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) SM3 2-Chlorobenzyl chloride SM3->Product

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for each key step of the synthesis, based on analogous transformations reported in the literature. This data is intended to serve as a benchmark for process development and optimization.

Table 1: Process Parameters and Yields for the Synthesis of Azetidin-3-ol Hydrochloride

ParameterStep 1a: Formation of 1-Benzylazetidin-3-olStep 1b: DebenzylationStep 1c: Salt Formation
Scale 30 g (Benzylamine)35 g (1-Benzylazetidin-3-ol)~20 g (Azetidin-3-ol)
Solvent Water, AcetonitrileTetrahydrofuran (THF)Acetonitrile
Key Reagents Epichlorohydrin, Na₂CO₃H₂, 5% Pd/CHCl (in Acetonitrile)
Temperature 0-5 °C, then 80-90 °CRoom TemperatureRoom Temperature
Reaction Time 16 h, then 16 h20 h2 h
Typical Yield ~85-90% (of crude product)~91%Quantitative
Purity (by HPLC) >95% (after isolation)>98% (after crystallization)>98%

Table 2: Process Parameters and Yields for the N-Alkylation of Azetidin-3-ol

ParameterValue
Scale 10 g (Azetidin-3-ol HCl)
Solvent Acetonitrile
Key Reagents 2-Chlorobenzyl chloride, K₂CO₃
Temperature Reflux (approx. 82 °C)
Reaction Time 12-18 h
Typical Yield 80-90%
Purity (by HPLC) >99% (after purification)

Experimental Protocols

Step 1: Synthesis of Azetidin-3-ol Hydrochloride

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (ACN)

  • Deionized Water

  • Palladium on Carbon (5% Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen Gas (H₂)

  • Hydrochloric Acid (3 M in Acetonitrile)

Protocol:

1a. Synthesis of 1-Benzylazetidin-3-ol

  • To a solution of benzylamine (30.0 g, 280 mmol) in water (450 mL), slowly add epichlorohydrin (30.0 g, 324 mmol) at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 16 hours.

  • Isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.

  • Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

  • Heat the mixture to 80-90 °C and stir for 16 hours under reflux.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidin-3-ol.

1b. Synthesis of Azetidin-3-ol

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to yield crude azetidin-3-ol.

1c. Formation of Azetidin-3-ol Hydrochloride

  • Dissolve the crude azetidin-3-ol in acetonitrile.

  • Add a 3 M solution of hydrochloric acid in acetonitrile dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry for 2 hours at room temperature.

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford azetidin-3-ol hydrochloride as a white solid.

Step 2: Scale-up Synthesis of this compound

Materials:

  • Azetidin-3-ol hydrochloride

  • 2-Chlorobenzyl chloride

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine solution

Protocol:

  • To a stirred suspension of azetidin-3-ol hydrochloride (10.0 g, 91.2 mmol) and potassium carbonate (37.8 g, 273.6 mmol) in acetonitrile (200 mL), add 2-chlorobenzyl chloride (16.2 g, 100.3 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound as a pure solid.

Process Scale-up Considerations

Successful scale-up of this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

G cluster_considerations Key Factors Start Lab Scale Synthesis Considerations Scale-up Considerations Start->Considerations Heat Heat Transfer and Temperature Control Considerations->Heat Mixing Mixing Efficiency Considerations->Mixing Reagent Reagent Addition Rate Considerations->Reagent Safety Safety and Hazard Analysis Considerations->Safety Purification Purification Strategy Considerations->Purification Analytics In-process Controls and Analytics Considerations->Analytics End Preclinical Production Heat->End Mixing->End Reagent->End Safety->End Purification->End Analytics->End

Caption: Logical relationship of process scale-up considerations.

  • Heat Transfer: Exothermic reactions, such as the initial reaction of benzylamine with epichlorohydrin and the N-alkylation step, require efficient heat dissipation. On a larger scale, the surface-area-to-volume ratio decreases, necessitating the use of jacketed reactors with precise temperature control.

  • Mixing: Homogeneous mixing is crucial for consistent reaction kinetics and to avoid localized "hot spots." The efficiency of stirring and the reactor geometry become critical at larger scales.

  • Reagent Addition: The rate of addition of reagents, particularly epichlorohydrin and 2-chlorobenzyl chloride, should be carefully controlled to manage exotherms and minimize side reactions.

  • Work-up and Isolation: Phase separations and filtrations can be more challenging on a larger scale. The choice of equipment and techniques should be adapted for efficient and safe handling of larger volumes.

  • Purification: While flash chromatography is suitable for laboratory scale, alternative purification methods such as crystallization should be developed for multi-kilogram production to improve throughput and reduce solvent consumption.

  • Safety: A thorough safety assessment of all raw materials, intermediates, and reaction conditions is mandatory before proceeding with scale-up. This includes understanding thermal stability, potential for runaway reactions, and appropriate handling procedures for hazardous materials.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the azetidine nitrogen effectively. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality Reagents: Starting materials (azetidin-3-ol or 2-chlorobenzyl chloride) may be degraded or impure. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions if necessary. 2. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range for such alkylations is room temperature to 80°C. 3. Reagent Quality Check: Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 4. Solvent Optimization: Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to improve solubility and reaction kinetics.
Formation of Multiple Products (Complex Reaction Mixture) 1. Over-alkylation: The desired product, a secondary amine, can be further alkylated by 2-chlorobenzyl chloride to form a quaternary ammonium salt. 2. O-alkylation: The hydroxyl group of azetidin-3-ol can also be alkylated, leading to the formation of an ether byproduct. 3. Unreacted Starting Materials: Incomplete reaction leaving significant amounts of azetidin-3-ol and/or 2-chlorobenzyl chloride.1. Control Stoichiometry: Use a slight excess of azetidin-3-ol relative to 2-chlorobenzyl chloride (e.g., 1.1 to 1.2 equivalents) to minimize the chance of the product reacting further. Add the 2-chlorobenzyl chloride slowly to the reaction mixture. 2. Optimize Base and Temperature: A bulky, non-nucleophilic base may favor N-alkylation. Lowering the reaction temperature can sometimes improve selectivity. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. Adjust reaction time accordingly.
Difficult Purification 1. Similar Polarity of Products and Byproducts: The desired product, O-alkylated byproduct, and quaternary salt may have similar polarities, making separation by column chromatography challenging. 2. Presence of Quaternary Salt: The quaternary ammonium salt is highly polar and may streak on silica gel.1. Acid-Base Extraction: After the reaction, perform an acid-base workup. The desired product (a tertiary amine) can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Basifying the aqueous layer and extracting with an organic solvent will then isolate the product. 2. Crystallization: Attempt to crystallize the desired product or its salt form (e.g., hydrochloride) to achieve high purity. 3. Chromatography Optimization: If column chromatography is necessary, use a gradient elution and consider different solvent systems (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to suppress tailing).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the over-alkylation of the product to form the 1,1-bis(2-chlorobenzyl)azetidin-3-olium chloride, a quaternary ammonium salt. This occurs when the newly formed tertiary amine product reacts with another molecule of 2-chlorobenzyl chloride. To minimize this, it is advisable to use a slight excess of azetidin-3-ol and add the 2-chlorobenzyl chloride portion-wise or via a syringe pump.

Q2: Can O-alkylation of the hydroxyl group be a significant problem?

A2: While O-alkylation is a possible side reaction, N-alkylation is generally favored under basic conditions due to the higher nucleophilicity of the amine compared to the alcohol. However, the choice of base and solvent can influence the N- vs. O-alkylation ratio. Using a strong, non-nucleophilic base and a polar aprotic solvent typically favors N-alkylation.

Q3: What is a suitable solvent for this reaction?

A3: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally good choices for this type of N-alkylation. They effectively dissolve the reagents and facilitate the S_N2 reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Staining with potassium permanganate or ninhydrin (for the starting amine) can help visualize the spots. For more detailed analysis, LC-MS can be used to identify the masses of the product and any byproducts.

Q5: What are the typical reaction conditions?

A5: A general starting point would be to react azetidin-3-ol (1.1 eq.) with 2-chlorobenzyl chloride (1.0 eq.) in the presence of a base like potassium carbonate (2.0 eq.) in DMF at room temperature to 60°C. The reaction time can vary from a few hours to overnight. Optimization of these parameters is recommended for best results.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of Azetidin-3-ol Derivatives

Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
Benzyl BromideK₂CO₃MeCNReflux~85General knowledge
4-Chlorobenzyl ChlorideNaHDMFElevatedNot specifiedBenchChem[1]
Benzyl BromideEt₃NCH₂Cl₂RT~70-80General knowledge

Note: Yields are approximate and can vary based on specific reaction scale and purification methods.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Reagent Preparation: To a solution of azetidin-3-ol (1.1 g, 15 mmol) in anhydrous dimethylformamide (DMF, 30 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (4.14 g, 30 mmol).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-chlorobenzyl chloride (2.42 g, 15 mmol) in DMF (10 mL) dropwise at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at 60°C for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products A Azetidin-3-ol C This compound (Desired Product) A->C Base, Solvent (Main Reaction) E 3-(2-Chlorobenzyloxy)azetidine (O-alkylation) A->E Base, Solvent (Side Reaction) B 2-Chlorobenzyl Chloride B->C Base, Solvent (Main Reaction) D Quaternary Ammonium Salt (Over-alkylation) C->D + 2-Chlorobenzyl Chloride

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction low_conversion Low/No Conversion check_reaction->low_conversion Issue complex_mixture Complex Mixture check_reaction->complex_mixture Issue good_conversion Good Conversion to Product check_reaction->good_conversion OK troubleshoot_low Troubleshoot: - Increase Temperature - Change Base/Solvent - Check Reagent Quality low_conversion->troubleshoot_low troubleshoot_complex Troubleshoot: - Adjust Stoichiometry - Lower Temperature - Slow Addition of Reagent complex_mixture->troubleshoot_complex workup Work-up & Purification good_conversion->workup troubleshoot_low->start Re-run troubleshoot_complex->start Re-run end Pure Product workup->end

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-Chlorobenzyl)azetidin-3-ol during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This is often due to the compound's low water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.

Q2: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. However, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with assay components.[1][2][3]

Q3: Are there alternatives to DMSO for solubilizing this compound?

Yes, several alternatives to DMSO can be considered, especially if DMSO is found to interfere with the assay. These include other organic solvents like ethanol or methanol, or specialized solubilizing agents.[1] Green solvent alternatives like Cyrene™ have also been explored as replacements for DMSO in some applications.[4][5][6][7]

Q4: How can I improve the solubility of this compound in my assay without using high concentrations of organic solvents?

Several formulation strategies can enhance the solubility of poorly soluble compounds:[8][9][10]

  • Co-solvents: Using a mixture of solvents can improve solubility.

  • Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[11][12][13][14]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[9]

  • Lipid-Based Formulations: For in vivo studies, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be employed.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Observation: Compound Precipitation

If you observe precipitation upon adding your compound to the assay buffer, follow these steps:

Step 1: Visual Inspection and Confirmation

  • Visually confirm the presence of a precipitate (e.g., cloudiness, solid particles).

  • Centrifuge a small aliquot of the solution to see if a pellet forms.

Step 2: Review Stock Solution Preparation

  • Ensure your stock solution in the organic solvent (e.g., DMSO) is fully dissolved and free of particulates.

  • If necessary, gentle warming or sonication may aid dissolution, but be mindful of compound stability.[15]

Step 3: Optimize Dilution Method

  • Problem: Direct addition of a large volume of stock solution to the buffer can cause localized high concentrations and precipitation.

  • Solution: Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and dispersion.

Workflow for Troubleshooting Precipitation

Troubleshooting_Precipitation start Precipitation Observed check_stock Step 1: Check Stock Solution Is it fully dissolved? start->check_stock check_stock->start No, redissolve stock optimize_dilution Step 2: Optimize Dilution Add stock dropwise with mixing. check_stock->optimize_dilution Yes solubility_enhancement Step 3: Implement Solubility Enhancement Techniques optimize_dilution->solubility_enhancement retest Retest in Assay solubility_enhancement->retest

Caption: A stepwise workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation using a Co-solvent and Surfactant

This protocol is adapted from methods used for similar poorly soluble small molecules.[15][16]

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved.

  • In a separate tube, prepare the vehicle solution. For a final volume of 1 mL, combine:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Vortex the vehicle solution until homogenous.

  • Slowly add 100 µL of the 10 mg/mL DMSO stock solution to the vehicle solution while vortexing.

  • Add 450 µL of saline or your aqueous assay buffer to the mixture and vortex thoroughly. This results in a final concentration of 1 mg/mL in a solution containing 10% DMSO, 40% PEG300, and 5% Tween-80.

  • Visually inspect for any precipitation. If the solution remains clear, it can be further diluted in the assay medium.

Protocol 2: Solubilization using Cyclodextrins

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[9][15][16]

  • Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer. Warm the solution gently (e.g., to 37°C) to aid dissolution of the cyclodextrin.

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • In a separate tube, add the desired volume of the 20% SBE-β-CD solution.

  • While vortexing, slowly add the DMSO stock solution to the SBE-β-CD solution. A typical starting ratio is 1:9 (v/v) of DMSO stock to cyclodextrin solution.

  • Continue to mix for 15-30 minutes to allow for the formation of the inclusion complex.

  • Visually inspect for clarity before use in the assay.

Data Presentation

The following tables provide hypothetical data to illustrate the potential improvement in the apparent solubility of this compound using different solubilization methods.

Table 1: Comparison of Solubilizing Agents on Apparent Aqueous Solubility

FormulationApparent Solubility (µg/mL)Fold Increase vs. Buffer
Aqueous Buffer (pH 7.4)< 1-
0.5% DMSO in Buffer55x
1% Tween-80 in Buffer2525x
10% SBE-β-CD in Buffer150150x
10% DMSO, 40% PEG300, 5% Tween-80 in Saline> 1000> 1000x

Table 2: Effect of Final DMSO Concentration on Cell Viability (Hypothetical Data)

DMSO Concentration (%)Cell Viability (%)
0 (Vehicle Control)100
0.198
0.595
1.085
2.060
5.0< 20

Note: The cytotoxic effects of DMSO are cell-line dependent and should be determined empirically.[3]

Signaling Pathways and Experimental Workflows

The mechanism by which solubilizing agents improve the apparent solubility of a hydrophobic compound like this compound can be visualized as follows:

Solubilization_Mechanisms cluster_micelle Micellar Solubilization (Surfactants) cluster_cyclodextrin Inclusion Complexation (Cyclodextrins) surfactant Surfactant Monomers micelle Micelle with Hydrophobic Core surfactant->micelle > CMC compound_in_micelle Compound Encapsulated micelle->compound_in_micelle cyclodextrin Cyclodextrin inclusion_complex Inclusion Complex cyclodextrin->inclusion_complex compound Hydrophobic Compound compound->inclusion_complex

Caption: Mechanisms of solubility enhancement by surfactants and cyclodextrins.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method involves the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride or a similar electrophile. A related and well-documented procedure is the synthesis of 1-benzylazetidin-3-ol, which can be adapted. This typically involves the reaction of a primary amine (like benzylamine) with an epoxide (like 2-(chloromethyl)oxirane) to form the N-substituted azetidin-3-ol.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, the stoichiometry of reactants, and the type of base used. Temperature control is crucial, especially during the initial addition of reagents, to manage exothermic reactions and prevent the formation of side products.[1]

Q3: What are the potential side reactions or impurities I should be aware of?

A3: Common side reactions include the formation of di-alkylation products, where the azetidine nitrogen reacts with two molecules of the benzylating agent. Another potential impurity is the formation of polymeric materials, especially if the temperature is not well-controlled. In syntheses starting from benzylamine and epichlorohydrin, the formation of di(3-chloro-2-hydroxypropyl) benzylamine is a significant side product to minimize.[2]

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. Other methods may include crystallization or distillation under reduced pressure, depending on the physical properties of the compound. The product can also be isolated as a salt, such as the hydrochloride or tetrafluoroborate salt, to facilitate handling and purification.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of side products.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For the reaction of benzylamine with 2-(chloromethyl)oxirane, the initial step is performed at 0-5 °C.[1] - Screen different bases (e.g., Na₂CO₃, K₂CO₃, triethylamine) and solvents. - Adjust the stoichiometry of the reactants to minimize side reactions.
Presence of Multiple Spots on TLC - Formation of side products (e.g., di-alkylation, polymers). - Degradation of starting material or product.- Lower the reaction temperature to control the reaction rate. - Use a less reactive benzylating agent if possible. - Ensure the purity of starting materials. - Optimize the purification method, such as adjusting the solvent gradient in column chromatography.
Difficulty in Isolating the Product - Product is highly soluble in the workup solvent. - Product is an oil.- Perform extractions with a different solvent. - Concentrate the solution and attempt to crystallize the product by adding a non-polar solvent. - Convert the product to a salt (e.g., hydrochloride) to induce precipitation.[3]
Reaction Not Proceeding - Inactive catalyst or reagent. - Incorrect reaction conditions.- Check the quality and activity of all reagents. - Verify the reaction temperature and ensure proper mixing. - Consider using a more reactive electrophile or a stronger base.

Experimental Protocols

Adapted Protocol for this compound Synthesis

This protocol is adapted from the synthesis of 1-benzylazetidin-3-ol.[1]

Step 1: Formation of 1-(2-Chlorobenzyl)amino-3-chloropropan-2-ol

  • To a solution of 2-chlorobenzylamine in water, slowly add 2-(chloromethyl)oxirane at a temperature of 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, the crude product can be isolated by filtration.

Step 2: Cyclization to this compound

  • Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.

  • Add a base, for example, sodium carbonate (Na₂CO₃).

  • Heat the mixture to reflux (approximately 80–90 °C) and stir for 16 hours.

  • Monitor the reaction for the formation of the desired product.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography.

Optimization of Reaction Conditions

The following table summarizes reaction conditions from related syntheses that can be used as a starting point for optimization.

Parameter Condition 1 (Adapted from 1-benzylazetidin-3-ol synthesis)[1] Condition 2 (Adapted from 3-(4-Chlorobenzyl)azetidin-3-ol synthesis)[4]
Starting Materials 2-Chlorobenzylamine, 2-(chloromethyl)oxiraneAzetidin-3-ol, 2-Chlorobenzyl chloride
Solvent Water, then AcetonitrileAprotic solvent (e.g., DMF)
Base Na₂CO₃Strong base (e.g., NaH)
Temperature Step 1: 0-5 °C; Step 2: 80-90 °CElevated temperatures
Reaction Time Step 1: 16 h; Step 2: 16 hNot specified, requires monitoring

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization start Mix 2-Chlorobenzylamine and Water add_epoxide Add 2-(chloromethyl)oxirane at 0-5°C start->add_epoxide react1 Stir for 16h at 0-5°C add_epoxide->react1 isolate1 Isolate Crude Intermediate react1->isolate1 dissolve Dissolve Intermediate in Acetonitrile isolate1->dissolve Crude Product add_base Add Na2CO3 dissolve->add_base react2 Reflux at 80-90°C for 16h add_base->react2 workup Workup and Purification react2->workup end This compound workup->end Pure Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues (Multiple Spots) cluster_isolation Isolation Difficulty start Reaction Issue Identified check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion lower_temp Lower Reaction Temperature start->lower_temp change_solvent Change Extraction Solvent start->change_solvent optimize_temp Optimize Temperature check_completion->optimize_temp Incomplete screen_base Screen Bases/Solvents optimize_temp->screen_base check_sm Check Starting Material Purity lower_temp->check_sm optimize_purification Optimize Purification Method check_sm->optimize_purification crystallize Attempt Crystallization change_solvent->crystallize form_salt Form a Salt crystallize->form_salt

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Enhancing the Stability of 1-(2-Chlorobenzyl)azetidin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of 1-(2-Chlorobenzyl)azetidin-3-ol in solution.

Troubleshooting Guide

Users may encounter various stability issues during their experiments. The following table summarizes common problems, their potential causes, and recommended solutions for this compound.

Issue ID Observed Problem Potential Causes Recommended Solutions Analytical Method for Detection
STAB-001Decrease in parent compound concentration over a short period.Hydrolysis: The azetidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. The ether linkage is also a potential site for hydrolysis.Adjust the pH of the solution to a neutral range (pH 6-8). Use a buffered solution to maintain pH stability.HPLC-UV, LC-MS
STAB-002Appearance of new peaks in the chromatogram.Oxidation: The benzylic position and the tertiary amine are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.Degas solvents before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like BHT or ascorbic acid in small, compatible amounts. Protect solutions from light by using amber vials or covering containers with foil.LC-MS to identify potential oxidized species.
STAB-003Precipitation or cloudiness of the solution.Poor Solubility/Aggregation: The compound may have limited solubility in the chosen solvent system, leading to precipitation over time, especially at lower temperatures.Optimize the solvent system. Consider using a co-solvent system (e.g., DMSO/water, ethanol/water). Sonication may aid in initial dissolution. Determine the solubility limit at different temperatures.Visual inspection, Dynamic Light Scattering (DLS).
STAB-004Color change in the solution (e.g., yellowing).Photodegradation: Exposure to UV or visible light can induce degradation, often leading to colored byproducts.Store solutions in light-protecting containers (amber vials). Conduct experiments under controlled lighting conditions.UV-Vis Spectroscopy, HPLC-UV.
STAB-005Inconsistent results between experimental runs.Solvent Reactivity: Some solvents may react with the compound. For example, reactive impurities in the solvent (e.g., peroxides in ethers) can cause degradation.Use high-purity, freshly opened solvents. Check for solvent compatibility before starting long-term experiments.HPLC-UV, LC-MS to check for adducts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term stability, it is recommended to store stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[1][2] Solutions should be stored in tightly sealed, light-protecting containers. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The azetidine ring in similar compounds can undergo acid-mediated ring-opening decomposition.[3] Therefore, strongly acidic conditions should be avoided. While specific data for this compound is unavailable, maintaining a neutral pH (6-8) is a good starting point to minimize potential hydrolysis or ring strain-driven degradation.

Q3: Can I heat a solution of this compound to aid dissolution?

A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is advisable to first determine the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) or by conducting a short-term thermal stress study.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its structure, potential degradation pathways include:

  • Oxidation at the benzylic carbon or the tertiary amine.

  • Hydrolysis of the azetidine ring.

  • Ring-opening of the strained azetidine ring, potentially catalyzed by acid.[3][4]

  • De-benzylation , although this is generally less common under typical experimental conditions.

Q5: Are there any known incompatibilities with common excipients or reagents?

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.[5][6][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining parent compound and the formation of degradation products. Aim for 5-20% degradation to ensure that the degradation products are relevant.[7][8]

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40°C or 60°C) and protect them from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification of Cause cluster_action Corrective Action cluster_verify Verification Observe Observe Instability (e.g., Degradation, Precipitation) Identify Identify Potential Cause (pH, Light, Temp, O2, Solvent) Observe->Identify Analyze Conditions Action Implement Corrective Action (Adjust pH, Protect from Light, etc.) Identify->Action Select Solution Verify Verify Stability with Follow-up Experiment Action->Verify Test Solution Verify->Observe Re-evaluate if issue persists Forced_Degradation_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep->Acid Expose Aliquots Base Base Hydrolysis Prep->Base Expose Aliquots Oxidation Oxidation (H2O2) Prep->Oxidation Expose Aliquots Thermal Thermal Stress Prep->Thermal Expose Aliquots Photo Photostability Prep->Photo Expose Aliquots Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Collect Time Points Base->Analysis Collect Time Points Oxidation->Analysis Collect Time Points Thermal->Analysis Collect Time Points Photo->Analysis Collect Time Points Evaluation Evaluate Degradation Pathways and Identify Degradants Analysis->Evaluation Interpret Data

References

Technical Support Center: Production of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the primary impurities encountered in the synthesis of this compound?

A2: The main impurities include:

  • Unreacted Starting Materials: Residual azetidin-3-ol and 2-chlorobenzyl chloride.

  • Over-alkylation Product: Formation of a quaternary ammonium salt, 1,1-bis(2-chlorobenzyl)azetidin-3-ol chloride.

  • Dimeric Impurities: Byproducts formed from the self-reaction of 2-chlorobenzyl chloride or its reaction with the product.

  • Solvent-Related Impurities: Adducts or degradation products if reactive solvents like dimethylformamide (DMF) are used at high temperatures.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To reduce over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of azetidin-3-ol relative to 2-chlorobenzyl chloride can be beneficial. Additionally, slow, controlled addition of the alkylating agent and maintaining a moderate reaction temperature can help prevent the formation of the quaternary salt.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for monitoring the progress of the reaction and quantifying the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product and identification of any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Azetidin-3-ol
Potential Cause Troubleshooting Step Expected Outcome
Insufficient amount of 2-chlorobenzyl chloride.Increase the molar ratio of 2-chlorobenzyl chloride to azetidin-3-ol slightly (e.g., 1.05 to 1.1 equivalents).Drive the reaction towards completion, reducing residual azetidin-3-ol.
Inadequate reaction time or temperature.Increase the reaction time or modestly elevate the temperature, while monitoring for impurity formation.Enhance reaction kinetics to consume the starting material.
Poor mixing.Ensure efficient stirring to maintain a homogeneous reaction mixture.Improve contact between reactants, leading to a more complete reaction.
Issue 2: Significant Formation of the Quaternary Ammonium Salt
Potential Cause Troubleshooting Step Expected Outcome
Excess of 2-chlorobenzyl chloride.Use a stoichiometric amount or a slight excess of azetidin-3-ol.Minimize the opportunity for the product to react further with the alkylating agent.
High reaction temperature.Lower the reaction temperature and extend the reaction time if necessary.Reduce the rate of the second alkylation step, which typically has a higher activation energy.
Concentrated reaction mixture.Perform the reaction at a higher dilution.Decrease the frequency of collisions between the product and the alkylating agent.
Issue 3: Presence of Dimeric Impurities
Potential Cause Troubleshooting Step Expected Outcome
High local concentration of 2-chlorobenzyl chloride.Add the 2-chlorobenzyl chloride solution dropwise to the reaction mixture.Maintain a low, steady concentration of the alkylating agent, favoring the desired reaction with azetidin-3-ol.
Presence of metallic impurities that can catalyze coupling reactions.Use high-purity starting materials and solvents.Reduce the likelihood of side reactions that lead to dimerization.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, slowly add a solution of 2-chlorobenzyl chloride (1.05 eq) in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete (typically 4-6 hours).

  • Work-up: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted azetidin-3-ol.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: HPLC Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

Visualizations

Impurity_Formation_Pathway cluster_main Desired Reaction cluster_side1 Over-alkylation cluster_side2 Dimerization A Azetidin-3-ol P This compound A->P B 2-Chlorobenzyl Chloride B->P Q Quaternary Ammonium Salt B->Q D Dimeric Impurities B->D P->Q

Caption: Impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Analyze Crude Product by HPLC check_purity Purity > 98%? start->check_purity end Product Meets Specification check_purity->end Yes troubleshoot Identify Major Impurity check_purity->troubleshoot No unreacted_sm High Unreacted Starting Material troubleshoot->unreacted_sm quaternary High Quaternary Salt troubleshoot->quaternary dimer High Dimeric Impurities troubleshoot->dimer adjust_stoichiometry Adjust Stoichiometry / Reaction Time unreacted_sm->adjust_stoichiometry lower_temp Lower Temperature / Slower Addition quaternary->lower_temp slow_addition Slow Reagent Addition dimer->slow_addition re_run Re-run Synthesis adjust_stoichiometry->re_run lower_temp->re_run slow_addition->re_run re_run->start

Caption: A logical workflow for troubleshooting impurity issues in the production of this compound.

Technical Support Center: 1-(2-Chlorobenzyl)azetidin-3-ol Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized experimental protocols for the analytical characterization of 1-(2-Chlorobenzyl)azetidin-3-ol.

Troubleshooting and FAQs

This section addresses common issues encountered during the analysis of this compound and related polar, basic compounds.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I observing poor peak shape (tailing) for my analyte in a reverse-phase HPLC method?

A1: Peak tailing for a basic compound like this compound is often caused by strong, unwanted interactions between the basic nitrogen of the azetidine ring and acidic silanol groups on the surface of standard silica-based columns.

  • Solutions:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a pH 2-3 units below the pKa of the analyte to ensure it is fully protonated and interacts less with residual silanols. Adding a buffer is crucial for pH stability.[1]

    • Use of Additives: Incorporate a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

    • Column Choice: Switch to a column with a polar-endcapped stationary phase or a hybrid particle technology column, which are designed to have fewer accessible silanol groups and provide better peak shape for basic compounds.

    • Lower Metal Content Columns: Use high-purity silica columns with minimal metal content, as metal ions can also contribute to peak tailing.

Q2: My analyte shows little to no retention on a standard C18 column. What are my options?

A2: this compound is a polar molecule, which can lead to poor retention in traditional reverse-phase chromatography.[2]

  • Solutions:

    • Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. Ensure your C18 column is "aqueous compatible" (e.g., polar-endcapped) to prevent phase collapse (dewetting).

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reverse-phase column.[1]

    • Alternative Stationary Phases: Consider columns specifically designed for polar analytes, such as those with porous graphitic carbon (e.g., Hypercarb), which offer a different retention mechanism.[2]

Q3: I'm seeing significant baseline noise or drift in my chromatogram. What are the common causes?

A3: Baseline instability can originate from several sources within the HPLC system or the method itself.[3][4]

  • Possible Causes & Solutions:

    • Mobile Phase Issues: Ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles.[5] Use high-purity solvents and freshly prepared buffers, as contamination or buffer precipitation can cause noise.[4]

    • System Leaks: Check for leaks at all fittings, especially between the pump, injector, and column. Even a small leak can cause pressure fluctuations and baseline noise.[3]

    • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline. Flush the column with a strong solvent to clean it.[6]

    • Detector Issues: A dirty flow cell or a failing lamp in the detector can be a source of noise. Clean the flow cell according to the manufacturer's instructions and check the lamp's energy output.[3]

Gas Chromatography (GC)

Q4: Is it possible to analyze this compound by GC-MS?

A4: Direct analysis by GC-MS may be challenging due to the compound's polarity and thermal stability. The free hydroxyl (-OH) and basic nitrogen can lead to peak tailing and potential degradation in the hot injector or on the column.

  • Recommendations:

    • Derivatization: Convert the analyte into a more volatile and less polar derivative before analysis. Silylation of the hydroxyl group is a common and effective strategy.

    • Column Selection: Use a mid-polarity column (e.g., 5% phenyl polysiloxane) which is robust and suitable for a wide range of compounds.[7]

    • Injector Temperature: Optimize the injector temperature carefully. Start with a lower temperature (e.g., 250 °C) to minimize the risk of on-column degradation.[7]

Data Presentation: Method Optimization

The following tables present example data to guide method development.

Table 1: Effect of Mobile Phase pH on Analyte Retention and Peak Shape (Column: Polar-Endcapped C18, 5 µm, 4.6 x 150 mm)

Mobile Phase Buffer (pH)Retention Time (min)USP Tailing Factor
7.0 (Phosphate)1.82.1
4.5 (Acetate)2.51.5
2.8 (Formate) 4.2 1.1

Table 2: Comparison of HPLC Column Chemistries (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient)

Column TypeRetention Time (min)Peak Width (min)Observations
Standard C181.50.25Poor retention, significant tailing.
Polar-Endcapped C18 4.2 0.10 Good retention, excellent peak shape. [1]
HILIC6.80.12Strong retention, requires careful equilibration.

Experimental Protocols

Protocol 1: Optimized Reverse-Phase HPLC-UV Method

  • Chromatographic System: HPLC with UV/PDA detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm (or determined by UV scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Screening GC-MS Method (for Derivatized Sample)

  • Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: Scan m/z 40-500.

Visualizations

HPLC_Troubleshooting_Workflow Start Poor Peak Shape Observed (Tailing/Fronting) CheckMethod Review Method Parameters (pH, Mobile Phase) Start->CheckMethod CheckColumn Evaluate Column Health (Age, Contamination) Start->CheckColumn CheckHardware Inspect Hardware (Tubing, Connections) Start->CheckHardware AdjustpH Adjust Mobile Phase pH (2-3 for basic analytes) CheckMethod->AdjustpH pH unsuitable? ChangeColumn Change Column Type (e.g., Polar-Endcapped, HILIC) CheckMethod->ChangeColumn Poor selectivity? FlushColumn Flush or Replace Column CheckColumn->FlushColumn Column old/dirty? FixHardware Fix Leaks / Replace Tubing CheckHardware->FixHardware Extra-column volume or leaks found?

Caption: Logical workflow for troubleshooting poor HPLC peak shape.

Method_Development_Workflow Start Define Goal: Assay or Impurity Profile? Info Gather Analyte Info (Polarity, pKa, UV Spectra) Start->Info Initial Initial Method Screening (C18, pH 3 & 7, Gradient) Info->Initial Evaluate Evaluate Retention & Peak Shape Initial->Evaluate Optimize Optimize Gradient & Temperature Evaluate->Optimize Acceptable NoRetention No/Poor Retention Evaluate->NoRetention Unacceptable Validate Method Validation (ICH Guidelines) Optimize->Validate HILIC Switch to HILIC or other mode NoRetention->HILIC HILIC->Evaluate

Caption: Experimental workflow for HPLC method development.

References

Technical Support Center: Enhancing Cell Permeability of 1-(2-Chlorobenzyl)azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 1-(2-Chlorobenzyl)azetidin-3-ol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor cell permeability in your experiments.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve common issues leading to poor cell permeability of your this compound derivatives.

Question: My this compound derivative shows low permeability in my cell-based assays. What are the potential causes and how can I improve it?

Answer:

Poor cell permeability of small molecules like this compound derivatives can stem from several physicochemical properties. The primary factors to investigate are lipophilicity, hydrogen bonding capacity, and molecular size. Additionally, the compound may be subject to active efflux from the cells.

Here is a stepwise approach to troubleshoot and address low permeability:

Step 1: Characterize the Physicochemical Properties

The first step is to understand the key properties of your derivative that influence its ability to cross the cell membrane.

  • Lipophilicity (LogP/LogD): This is a critical parameter. A compound that is too hydrophilic (low LogP) will not readily partition into the lipid bilayer of the cell membrane. Conversely, a compound that is excessively lipophilic (high LogP) may get trapped within the membrane and exhibit poor aqueous solubility.[1][2][3][] The ideal LogP range for passive diffusion is typically between 1 and 3.

  • Hydrogen Bonding: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[5][6][7] A high number of HBDs, in particular, can hinder membrane permeation due to the energetic cost of breaking hydrogen bonds with water.[5]

  • Polar Surface Area (PSA): PSA is related to the hydrogen bonding capacity and is a good predictor of membrane permeability. A PSA greater than 140 Ų is often associated with poor permeability.

  • Aqueous Solubility: Poor solubility can lead to artificially low permeability measurements, as the compound may not be sufficiently dissolved in the assay buffer.

Step 2: Assess Permeability Using In Vitro Models

To quantify the permeability of your compound, it is recommended to use standard in vitro assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][9][10] It is a cost-effective way to assess a compound's intrinsic ability to cross a lipid barrier without the complexities of cellular transporters.[8][10][11]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13][14] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[10][13]

The following table summarizes hypothetical data for a series of this compound derivatives with varying substituents, illustrating how physicochemical properties can correlate with permeability.

CompoundR-groupLogPHBD CountPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Derivative 1 -H1.8145.55.22.11.2
Derivative 2 -COOH1.5282.70.80.31.5
Derivative 3 -CONH₂1.2288.61.50.74.8
Derivative 4 -COOCH₃2.1171.38.95.51.1
Derivative 5 -OH1.6265.72.31.01.3

Step 3: Strategies for Improving Permeability

Based on the data from your characterization and permeability assays, you can employ several strategies to enhance the cell permeability of your derivatives.

Chemical Modification Strategies
  • Modify Lipophilicity:

    • Increase Lipophilicity: If your compound is too hydrophilic (like Derivative 2), consider masking polar functional groups. For example, converting a carboxylic acid to an ester (as in Derivative 4) can significantly increase LogP and permeability.[15][16][17]

    • Decrease Lipophilicity: If your compound is too lipophilic, it may have poor solubility or get stuck in the cell membrane. Introducing a moderately polar group can sometimes improve overall permeability.

  • Reduce Hydrogen Bonding:

    • Masking Hydrogen Bond Donors: The hydroxyl group on the azetidine ring is a key hydrogen bond donor. Masking this group as an ether or an ester can improve permeability. This is a common strategy for improving the permeability of molecules with exposed hydroxyl or amine groups.[5][15]

    • Intramolecular Hydrogen Bonding: Introducing a nearby hydrogen bond acceptor can sometimes promote the formation of an intramolecular hydrogen bond, which masks the polar groups from the solvent and reduces the energy penalty for entering the lipid membrane.[7][18][19]

  • Prodrug Approach:

    • A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[16][17][20] This is a powerful strategy to temporarily mask polar functional groups that are essential for biological activity but hinder cell permeability.[15][16][21] For example, the hydroxyl group of this compound could be esterified to create a more lipophilic prodrug. This ester would then be cleaved by intracellular esterases to release the active compound.[15][22]

Formulation Strategies

If chemical modification is not feasible or desirable, formulation strategies can be employed to improve the apparent permeability of a compound.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[23]

  • Nanoformulations: Encapsulating the compound in lipid-based nanoparticles or polymeric nanoparticles can facilitate its transport across the cell membrane.[24][25]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[26] This can improve the dissolution and absorption of poorly soluble compounds.

Step 4: Iterative Design and Testing

The process of improving cell permeability is often iterative. After making modifications, it is crucial to re-evaluate the physicochemical properties and permeability of the new derivatives to determine if the changes had the desired effect.

Frequently Asked Questions (FAQs)

Q1: My compound has a high PAMPA permeability but low Caco-2 permeability. What does this indicate?

A1: This discrepancy often suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA system.[10] The efflux transporters actively pump your compound out of the cell, leading to a lower net permeability in the apical-to-basolateral direction. You can confirm this by performing the Caco-2 assay in the presence of a known efflux inhibitor, like verapamil.[27] A significant increase in permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.

Q2: How can I reduce the efflux of my compound?

A2: If your compound is identified as an efflux substrate, you can try to modify its structure to reduce its affinity for the transporter. This often involves subtle changes to the molecule's shape, charge distribution, or hydrogen bonding pattern. Alternatively, co-administration with an efflux inhibitor can be considered, though this can lead to potential drug-drug interactions.

Q3: Can I use computational models to predict the permeability of my derivatives before synthesizing them?

A3: Yes, in silico models can be very useful for predicting physicochemical properties like LogP and PSA. There are also more sophisticated computational methods that can predict permeability. While these models may not always be perfectly accurate, they are valuable tools for prioritizing which derivatives to synthesize and test, saving time and resources.

Q4: What is an acceptable level of permeability for a drug candidate?

A4: The required permeability depends on the therapeutic target and the intended route of administration. For orally administered drugs targeting intracellular proteins, a high Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s) is generally desirable. However, for some targets, moderate or even low permeability may be acceptable, especially if the compound is highly potent.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP, p/n MSSS4B12)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: Test compound dissolved in acceptor sink buffer (e.g., at 10 µM)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Prepare the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow it to impregnate for 5 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of the acceptor sink buffer to each well of the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution (containing the test compound) to each well of the donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[10]

  • Disassemble and Collect Samples: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantify Compound Concentration: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

Caco-2 Cell Permeability Assay Protocol

Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer and assess active transport.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound solution in HBSS

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer.[14]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[14][27] Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples as described for the A-B direction.

  • Quantify Compound Concentration: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability (Papp) is calculated using the following equation:

    Where:

    • dQ/dt = Rate of appearance of the compound in the receiver chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor chamber

  • Calculate Efflux Ratio: The efflux ratio is calculated as:

    An efflux ratio greater than 2 is generally considered indicative of active efflux.[27]

Visualizations

Troubleshooting_Workflow start Start: Poor Cell Permeability step1 Step 1: Characterize Physicochemical Properties (LogP, HBD, PSA, Solubility) start->step1 step2 Step 2: Measure Permeability (PAMPA & Caco-2 Assays) step1->step2 decision1 Is PAMPA Permeability Low? step2->decision1 strategy1 Implement Chemical Modification: - Modify Lipophilicity - Reduce H-Bonding - Prodrug Approach decision1->strategy1 Yes decision2 Is Caco-2 Permeability << PAMPA? decision1->decision2 No end End: Optimized Permeability strategy1->end strategy2 Investigate Active Efflux: - Caco-2 with Efflux Inhibitors - Structural Modifications to Avoid Efflux decision2->strategy2 Yes strategy3 Consider Formulation Strategies: - Permeation Enhancers - Nanoformulations - SEDDS decision2->strategy3 No strategy2->end strategy3->end

Caption: Troubleshooting workflow for addressing poor cell permeability.

PAMPA_Workflow start Start: PAMPA Assay prep_donor Prepare Donor Plate (Add Lipid Solution) start->prep_donor prep_acceptor Prepare Acceptor Plate (Add Buffer) start->prep_acceptor add_compound Add Test Compound to Donor Plate prep_donor->add_compound assemble Assemble PAMPA Sandwich prep_acceptor->assemble add_compound->assemble incubate Incubate (4-18 hours) assemble->incubate collect Collect Samples (Donor & Acceptor) incubate->collect analyze Analyze Concentrations (LC-MS/MS or UV-Vis) collect->analyze calculate Calculate Permeability (Pe) analyze->calculate end End: Permeability Value calculate->end

Caption: Experimental workflow for the PAMPA assay.

Caco2_Signaling_Pathway cluster_0 Apical (Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (Blood) apical Compound passive Passive Diffusion apical->passive Permeation basolateral Compound passive->basolateral efflux Active Efflux (e.g., P-gp) efflux->apical basolateral->efflux Efflux

Caption: Transport pathways across a Caco-2 cell monolayer.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) profile of 1-(2-Chlorobenzyl)azetidin-3-ol analogs.

I. Frequently Asked Questions (FAQs)

1. What are the common pharmacokinetic challenges associated with this compound analogs?

Based on the structural features of this compound analogs, researchers may encounter the following pharmacokinetic challenges:

  • Metabolic Instability: The N-benzyl group is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to N-dealkylation. The aromatic ring of the chlorobenzyl group and the azetidine ring itself can also be sites of oxidation.

  • Poor Aqueous Solubility: The relatively rigid and hydrophobic nature of the molecule can lead to low aqueous solubility, which in turn can limit oral absorption.

  • Low Permeability: While the small size of the molecule may suggest good permeability, factors such as hydrogen bonding capacity and potential for P-glycoprotein (P-gp) efflux can result in poor membrane permeability.[1]

  • hERG Channel Inhibition: The presence of a basic nitrogen atom and a lipophilic aromatic ring can be a pharmacophore for the hERG potassium channel, leading to potential cardiotoxicity concerns.

2. What are the initial in vitro assays recommended for profiling the pharmacokinetic properties of new analogs?

A tiered approach to in vitro profiling is recommended to efficiently characterize new analogs. The following assays are crucial in the early stages of drug discovery:

  • Aqueous Solubility: To determine the intrinsic solubility of the compound.

  • Lipophilicity (LogD): To assess the compound's partitioning between aqueous and lipid environments, which influences permeability and metabolism.

  • Metabolic Stability (Liver Microsomes or Hepatocytes): To evaluate the intrinsic clearance of the compound and identify potential metabolic liabilities.

  • Cell Permeability (e.g., Caco-2 or PAMPA): To predict intestinal absorption and identify potential for active efflux.

  • Plasma Protein Binding: To determine the fraction of unbound drug available to exert its pharmacological effect and be cleared.

  • hERG Channel Binding/Functional Assay: To assess the potential for cardiotoxicity early in the discovery process.

3. How can I improve the metabolic stability of my this compound analogs?

Improving metabolic stability often involves blocking or reducing the rate of metabolism at labile sites. Consider the following strategies:

  • Blocking N-Debenzylation:

    • Introduce steric hindrance near the benzylic position.

    • Replace the benzyl group with a less metabolically labile bioisostere.

  • Modifying the Chlorobenzyl Ring:

    • Introduce electron-withdrawing groups to deactivate the ring towards oxidation.

    • Replace the chlorobenzyl group with a heterocyclic ring to alter the metabolic profile.

  • Azetidine Ring Modification: While generally more stable than larger rings, modifications can be explored if ring metabolism is identified.

4. What strategies can be employed to enhance the aqueous solubility of these analogs?

Enhancing solubility is critical for improving oral bioavailability. The following approaches can be considered:

  • Introduce Polar Functional Groups: Incorporate groups such as hydroxyls, amides, or small polar heterocycles.

  • Salt Formation: If the molecule has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.

  • Reduce Lipophilicity: Decrease the overall LogD of the molecule by removing or replacing lipophilic moieties.

  • Formulation Strategies: For preclinical studies, formulation approaches like using co-solvents, cyclodextrins, or lipid-based formulations can be employed to increase the apparent solubility.[2][3][4][5]

5. How can I address poor permeability and/or high efflux in my analogs?

Low permeability and high efflux are significant hurdles for oral drug candidates. Consider these strategies:

  • Reduce Hydrogen Bond Donors: Intramolecular hydrogen bonding or replacing hydrogen bond donors can improve passive permeability.

  • Optimize Lipophilicity: There is often an optimal LogD range for good permeability; both highly lipophilic and highly polar compounds can have poor permeability.

  • Mitigate P-gp Efflux:

    • Reduce the number of hydrogen bond acceptors.

    • Lower the basicity of the azetidine nitrogen.[1]

    • Introduce structural changes that disrupt recognition by P-gp.[1]

II. Troubleshooting Guides

This section provides guidance on how to interpret and troubleshoot common issues encountered during in vitro pharmacokinetic profiling.

1. Issue: High Clearance in Liver Microsomal Stability Assay

Potential Cause Troubleshooting Steps
Rapid N-Debenzylation - Perform metabolite identification studies to confirm N-dealkylation as the major metabolic pathway.- Synthesize analogs with modifications to the benzyl group (e.g., steric hindrance, bioisosteric replacement).
Aromatic Hydroxylation - Identify the site of hydroxylation on the chlorobenzyl ring through metabolite ID.- Block the metabolic hotspot with a metabolically stable group (e.g., fluorine).
Azetidine Ring Oxidation - Confirm azetidine ring metabolism through metabolite ID.- Consider modifications to the azetidine ring, though this may significantly impact other properties.
Non-CYP Mediated Metabolism - Conduct stability assays in the presence of specific CYP inhibitors to determine the contribution of different CYP isozymes.- If clearance is not inhibited, consider the involvement of other enzymes like FMOs or UGTs (if appropriate cofactors are present).

2. Issue: Low Permeability in Caco-2 Assay

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Ensure the compound is fully dissolved in the assay buffer.- If solubility is limiting, consider using a lower concentration or adding a small percentage of a co-solvent (e.g., DMSO).
High P-gp Efflux - Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux.- Run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[6]- Synthesize analogs with reduced P-gp substrate potential (e.g., lower basicity, fewer H-bond acceptors).[1]
Low Passive Permeability - Assess the physicochemical properties (LogD, polar surface area, number of hydrogen bond donors/acceptors).- Synthesize analogs with optimized lipophilicity and reduced hydrogen bonding capacity.
Compound Adsorption to Assay Plate - Perform a mass balance study to quantify compound recovery.- If recovery is low, consider using low-binding plates or adding a small amount of a non-ionic surfactant to the assay buffer.[7]

3. Issue: High hERG Inhibition

Potential Cause Troubleshooting Steps
Lipophilic Basic Amine Pharmacophore - Reduce the basicity of the azetidine nitrogen by introducing electron-withdrawing groups nearby.[8][9]- Decrease the overall lipophilicity (LogD) of the molecule.[9]
Specific Binding Interactions with the hERG Channel - Explore alternative substitutions on the chlorobenzyl ring to disrupt key binding interactions.- Consider bioisosteric replacement of the entire N-benzyl moiety.

III. Experimental Protocols

1. Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or other species).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution to a final concentration (e.g., 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.

2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound using a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound solution to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • At the end of the experiment, collect samples from the apical side for mass balance calculation.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Repeat the experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp (B-A) / Papp (A-B)).

IV. Data Presentation

Table 1: Example In Vitro ADME Profile of this compound Analogs

Analog Solubility (µM) at pH 7.4 LogD at pH 7.4 Human Liver Microsomal CLint (µL/min/mg) Caco-2 Papp (A-B) (10-6 cm/s) Efflux Ratio hERG IC50 (µM)
Parent153.21502.55.88.2
Analog A502.8805.12.1>30
Analog B103.5251.88.55.5
Analog C1202.51408.21.5>30

V. Visualizations

Diagram 1: General Workflow for Pharmacokinetic Optimization

workflow A Synthesize Analogs B In Vitro ADME Profiling (Solubility, LogD, Microsomal Stability, Caco-2, hERG) A->B C Analyze Data and Identify Liabilities B->C D Good PK Profile? C->D Evaluate against target profile E Advance to In Vivo PK Studies D->E Yes F Redesign Analogs Based on SAR D->F No F->A

Caption: A general workflow for the iterative optimization of pharmacokinetic properties.

Diagram 2: Decision Tree for Troubleshooting High Microsomal Clearance

troubleshoot_clearance Start High Microsomal Clearance Observed MetID Perform Metabolite ID Start->MetID N_Dealkylation N-Dealkylation is Major Pathway? MetID->N_Dealkylation Block_N Block N-Dealkylation: - Steric hindrance - Bioisosteric replacement N_Dealkylation->Block_N Yes Aromatic_Ox Aromatic Oxidation is Major Pathway? N_Dealkylation->Aromatic_Ox No Block_Aromatic Block Aromatic Oxidation: - Add EWG - Replace ring Aromatic_Ox->Block_Aromatic Yes Other Other Metabolic Pathway Aromatic_Ox->Other No

Caption: A decision tree to guide troubleshooting efforts for high microsomal clearance.

pgp_efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Intracellular) Drug_in->Pgp ATP ATP ATP->Pgp Hydrolysis

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with azetidine-based compounds, particularly those targeting the STAT3 signaling pathway.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your experiments.

Issue 1: Reduced Compound Efficacy or Suspected Resistance

Symptom Possible Cause Suggested Solution
Gradual or sudden loss of compound activity in long-term cell culture experiments.Target-based Resistance: Mutation in the drug-binding site. For covalent inhibitors that target cysteine residues in STAT3 (e.g., Cys426, Cys468), mutations at these sites can prevent drug binding.[1][2][3]- Sequence the target protein (e.g., STAT3) in your resistant cell line to identify potential mutations. - If a mutation is confirmed, consider using an alternative inhibitor with a different binding mode or target. - Perform site-directed mutagenesis to introduce the identified mutation into a wild-type background to confirm its role in resistance.[1][2][3]
No significant inhibition of downstream signaling pathways despite evidence of target engagement.Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of one pathway by upregulating another. For example, inhibition of STAT3 can sometimes lead to the activation of parallel survival pathways.- Perform a phosphoproteomic or transcriptomic analysis to identify upregulated pathways in resistant cells. - Consider combination therapy. For example, combining a STAT3 inhibitor with an inhibitor of a compensatory pathway (e.g., PI3K/Akt or MEK/ERK) may restore sensitivity.[4][5]
The compound shows good in vitro activity (e.g., in biochemical assays) but poor cellular activity.Poor Cell Permeability or Efflux: The compound may not be effectively entering the cells or may be actively pumped out by efflux pumps like P-glycoprotein.- Modify the compound to improve its physicochemical properties, such as lipophilicity, to enhance cell permeability.[4][5] - Co-administer the compound with an efflux pump inhibitor (e.g., verapamil) to see if cellular activity is restored.

Issue 2: Experimental Variability and Inconsistent Results

Symptom Possible Cause Suggested Solution
High variability in cell viability or signaling readouts between replicate wells or experiments.Compound Solubility and Stability: Azetidine-based compounds may have limited solubility in aqueous cell culture media, leading to precipitation and inconsistent effective concentrations.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - After diluting in media, visually inspect for any precipitation under a microscope. - Consider using a salt form of the compound (e.g., hydrochloric acid salt) to improve solubility.[1]
Unexpected cellular phenotypes or toxicity in control cells that do not express the target at high levels.Off-Target Effects: The compound may be interacting with other cellular proteins in addition to the intended target.- Test the compound on a panel of cell lines with varying expression levels of the target protein. Weaker effects should be observed in cells that do not harbor an aberrantly active target.[1][4][5] - Perform kinome profiling or other target engagement assays to identify potential off-target interactions. - Review the literature for known off-target effects of the compound class. For example, some STAT3 inhibitors have been shown to have STAT3-independent effects.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to azetidine-based STAT3 inhibitors?

A1: Resistance to azetidine-based STAT3 inhibitors can arise through several mechanisms:

  • Target Alteration: Mutations in the STAT3 protein, particularly at the cysteine residues (Cys426 and Cys468) where covalent inhibitors bind, can prevent the drug from interacting with its target.[1][2][3][6]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for STAT3 inhibition, thereby maintaining cell survival and proliferation.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the azetidine compound, diminishing its efficacy.

Q2: How can I overcome resistance to an azetidine-based compound in my cancer cell line?

A2: A common strategy is to use combination therapy. Combining an azetidine-based STAT3 inhibitor with conventional chemotherapy (e.g., docetaxel, cisplatin) or inhibitors of other signaling pathways has been shown to enhance anti-tumor effects and potentially overcome resistance.[5][7] Additionally, using epigenetic modifiers like 5-azacytidine can sometimes re-sensitize cells to STAT3 inhibition by upregulating negative regulators of the STAT3 pathway.

Q3: My azetidine compound has low solubility in my cell culture medium. What can I do?

A3: To address solubility issues, you can try the following:

  • Ensure your DMSO stock concentration is sufficiently high to minimize the final DMSO concentration in the culture medium (typically <0.5%).

  • Prepare fresh dilutions from a concentrated stock for each experiment.

  • After diluting in the medium, gently vortex and visually inspect for any precipitate.

  • If available, try using a more soluble salt form of the compound.[1]

Q4: Are there known off-target effects for azetidine-based STAT3 inhibitors?

A4: While many newer azetidine-based STAT3 inhibitors are designed for high selectivity, off-target effects are always a possibility.[4][5] It is crucial to include proper controls in your experiments, such as cell lines that do not have constitutively active STAT3, to assess for non-specific effects.[1][4][5] For example, some studies have shown that certain STAT3 inhibitors can have effects on histone acetylation that are independent of STAT3.[8]

Data Presentation

Table 1: In Vitro Potency of Selected Azetidine-Based STAT3 Inhibitors

CompoundTargetAssayIC50 (µM)Reference
H182STAT3EMSA (DNA binding)0.66[1]
H172STAT3EMSA (DNA binding)0.98[1]
H120STAT3EMSA (DNA binding)1.75[1]
H105STAT3EMSA (DNA binding)2.07[1]
5aSTAT3EMSA (DNA binding)0.55[4][5]
5oSTAT3EMSA (DNA binding)0.38[4][5]
8iSTAT3EMSA (DNA binding)0.34[4][5]

Table 2: Cellular Activity of Selected Azetidine-Based STAT3 Inhibitors

CompoundCell LineAssayEC50 (µM)Reference
7eMDA-MB-231/468Cell Viability0.9 - 1.9[4][5]
7fMDA-MB-231/468Cell Viability0.9 - 1.9[4][5]
7gMDA-MB-231/468Cell Viability0.9 - 1.9[4][5]
9kMDA-MB-231/468Cell Viability0.9 - 1.9[4][5]

Table 3: Binding Affinity of Selected Azetidine-Based STAT3 Inhibitors

CompoundTargetAssayK_D_ (nM)Reference
7gSTAT3ITC880[4][5]
9kSTAT3ITC960[4][5]
H169STAT3Not Specified0.001[7]
H174STAT3Not Specified3.7[7]

Experimental Protocols

1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This protocol is adapted from standard procedures to assess the inhibition of STAT3 DNA-binding activity.

  • Reagents:

    • Nuclear extraction buffer

    • Bicinchoninic acid (BCA) protein assay kit

    • 32P-labeled high-affinity sis-inducible element (hSIE) probe

    • 5x EMSA binding buffer

    • Poly(dI-dC)

    • Azetidine-based compound stock solution (in DMSO)

    • Native polyacrylamide gel (4.5%)

    • 0.5x TBE buffer

  • Procedure:

    • Prepare nuclear extracts from cells with activated STAT3.

    • Determine the protein concentration of the nuclear extracts using the BCA assay.

    • In a final volume of 20 µL, pre-incubate 5-10 µg of nuclear extract with varying concentrations of the azetidine-based compound or DMSO vehicle control for 30 minutes at room temperature.

    • Add 1 µg of poly(dI-dC) as a non-specific competitor.

    • Add the 32P-labeled hSIE probe and incubate for an additional 20 minutes at room temperature.

    • Resolve the protein-DNA complexes on a native 4.5% polyacrylamide gel in 0.5x TBE buffer.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the band intensities to determine the IC50 of the compound.

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents:

    • Cells of interest (e.g., MDA-MB-231)

    • Complete cell culture medium

    • Azetidine-based compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the azetidine-based compound for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Visualizations

STAT3_Signaling_Pathway STAT3 Signaling and Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Binds to DNA DNA DNA Azetidine_Inhibitor Azetidine-Based Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: STAT3 signaling pathway and point of inhibition.

Experimental_Workflow_EMSA EMSA Workflow for Inhibitor Screening start Start extract Prepare Nuclear Extracts start->extract quantify Quantify Protein Concentration extract->quantify preincubate Pre-incubate Extracts with Azetidine Compound quantify->preincubate add_probe Add Radiolabeled DNA Probe preincubate->add_probe run_gel Run Native PAGE add_probe->run_gel visualize Visualize Bands run_gel->visualize analyze Analyze Results (IC50) visualize->analyze end End analyze->end

Caption: Workflow for EMSA-based inhibitor screening.

Resistance_Mechanisms Mechanisms of Resistance to Azetidine-Based Inhibitors Resistance Drug Resistance Target_Mutation Target Mutation (e.g., STAT3 C426S) Resistance->Target_Mutation Bypass_Pathway Bypass Pathway Activation Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux

Caption: Key mechanisms of drug resistance.

References

Technical Support Center: Crystallization of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the refinement of crystallization methods for 1-(2-Chlorobenzyl)azetidin-3-ol.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound and its salts.

Problem Potential Cause Recommended Solution
Failure to Crystallize - Solution is not saturated (too much solvent).- Compound is highly soluble in the chosen solvent at all temperatures.- Presence of impurities inhibiting crystal nucleation.- Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.- Try a different solvent or a mixed-solvent system. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.- Consider converting the free base to a salt (e.g., hydrochloride or hydrobromide) to facilitate crystallization, as salts often have more favorable crystallization properties.
Oiling Out - The compound is coming out of solution at a temperature above its melting point.- The cooling rate is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Insulate the flask to slow down the cooling process.[1] - If impurities are suspected, consider a preliminary purification step such as column chromatography or treatment with activated charcoal.
Low Crystal Yield - Too much solvent was used, leading to significant loss of product in the mother liquor.- The solution was not cooled to a low enough temperature.- Premature filtration before crystallization was complete.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Check for complete crystallization before filtering by observing if more crystals form upon further cooling of the mother liquor.
Impure Crystals - Crystallization occurred too rapidly, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the impurities from the desired compound.- Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.- Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities.- If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on the purification of structurally similar compounds, a good starting point for the free base is a mixed solvent system like petroleum ether and ethyl acetate. For the crystallization of a salt form, such as the hydrochloride or hydrobromide, toluene is a promising solvent.[1] The salt can be formed in situ by adding the corresponding acid to a toluene solution of the free base.

Q2: How can I form the hydrochloride or hydrobromide salt for crystallization?

A2: To form the hydrochloride salt, you can add a stoichiometric amount of concentrated hydrochloric acid to a solution of this compound in a suitable solvent like toluene.[1] Similarly, for the hydrobromide salt, aqueous hydrobromic acid can be used.[1] The salt will typically precipitate from the solution upon stirring.

Q3: My compound is an oil at room temperature. Can I still crystallize it?

A3: Yes, it is often possible to crystallize compounds that are oils at room temperature. Converting the oily free base to a salt is a highly effective strategy, as the resulting ionic compound will have a higher melting point and be more likely to form a crystalline solid.

Q4: How can I improve the purity of my crystals?

A4: To improve purity, ensure a slow cooling rate during crystallization to allow for the formation of well-ordered crystals and the exclusion of impurities. Washing the filtered crystals with a small amount of cold solvent is also crucial. If impurities persist, a second recrystallization step (recrystallization) is recommended.

Experimental Protocols

Protocol 1: Crystallization of this compound Hydrochloride from Toluene

This protocol is adapted from methods used for analogous compounds and provides a starting point for optimization.[1]

  • Dissolution: Dissolve the crude this compound in toluene. The exact volume will depend on the amount of crude material, but a starting concentration of 50-100 mg/mL can be tested.

  • Salt Formation: While stirring the toluene solution at room temperature (20-25 °C), slowly add a stoichiometric equivalent of concentrated hydrochloric acid.

  • Crystallization: The hydrochloride salt should begin to precipitate. Continue stirring for at least one hour to ensure complete precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filtered crystals with a small volume of cold toluene to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary (Hypothetical Example)

The following table presents hypothetical data for the crystallization of this compound hydrochloride to illustrate expected outcomes. Actual results may vary.

Parameter Value
Starting Material5.0 g (crude free base)
SolventToluene
Solvent Volume75 mL
Precipitating Agent12 M Hydrochloric Acid
Volume of HCl~2.1 mL (1.0 eq)
Crystallization Time1 hour
Washing SolventCold Toluene (2 x 10 mL)
Yield of Hydrochloride Salt4.8 g
Purity (by HPLC)>99%

Visualizations

Experimental Workflow for Crystallization

experimental_workflow cluster_dissolution Dissolution cluster_salt_formation Salt Formation cluster_crystallization Crystallization cluster_isolation Isolation & Purification dissolve Dissolve crude free base in Toluene add_hcl Add conc. HCl at room temperature dissolve->add_hcl stir Stir for 1 hour add_hcl->stir filter Vacuum Filtration stir->filter wash Wash with cold Toluene filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for the crystallization of the hydrochloride salt.

Troubleshooting Logic for Crystallization Failure

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Crystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success concentrate Concentrate Solution no_crystals->concentrate Saturated? scratch Scratch Flask / Add Seed no_crystals->scratch Nucleation Issue? change_solvent Change Solvent / Form Salt no_crystals->change_solvent Poor Solvent? reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent Too Concentrated? slow_cool Slow Cooling oiling_out->slow_cool Cooling Too Fast? reduce_solvent Reduce Initial Solvent low_yield->reduce_solvent Too Dilute? cool_thoroughly Ensure Thorough Cooling low_yield->cool_thoroughly Incomplete Crystallization? concentrate->success scratch->success change_solvent->success reheat_add_solvent->success slow_cool->success reduce_solvent->success cool_thoroughly->success

Caption: Decision tree for troubleshooting common crystallization problems.

References

Debugging failed reactions in the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-chlorobenzyl)azetidin-3-ol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction Failure: Why am I getting low to no yield of my target product, this compound?

Several factors can contribute to a low or non-existent yield of the desired product. Consider the following potential issues and troubleshooting steps:

  • Poor Quality of Starting Materials: Ensure the azetidin-3-ol and 2-chlorobenzyl chloride are pure. Impurities in the starting materials can interfere with the reaction.

  • Inactive Alkylating Agent: 2-Chlorobenzyl chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent before use.

  • Inappropriate Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the azetidine nitrogen, while a very strong or sterically hindered base might lead to side reactions.

  • Suboptimal Reaction Temperature: The N-alkylation of azetidin-3-ol is temperature-sensitive. Too low a temperature may result in a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity.

Troubleshooting Workflow for Low/No Yield:

low_yield_troubleshooting start Low or No Yield check_sm Verify Purity of Azetidin-3-ol and 2-Chlorobenzyl Chloride start->check_sm check_base Evaluate Base (Type and Equivalents) check_sm->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_solvent Screen Different Solvents check_temp->check_solvent analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_solvent->analyze_crude product_present Is Product Detected? analyze_crude->product_present troubleshoot_workup Investigate Work-up and Isolation Procedure product_present->troubleshoot_workup Yes re_optimize Re-optimize Conditions product_present->re_optimize No

Caption: Troubleshooting workflow for low to no yield reactions.

2. Multiple Products: My reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are the likely side products?

The formation of multiple products is a common issue. The primary side products in the N-alkylation of azetidin-3-ol are typically:

  • N,N-Dialkylation Product: The secondary amine product can be further alkylated by 2-chlorobenzyl chloride to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used.

  • O-Alkylation Product: The hydroxyl group of azetidin-3-ol can also be alkylated, leading to the formation of 1-(2-chlorobenzyl)-3-(2-chlorobenzyloxy)azetidine. The choice of base and solvent can influence the N- vs. O-alkylation selectivity.[1]

  • Ring-Opened Products: Due to the inherent strain of the four-membered ring, azetidines can undergo nucleophilic ring-opening, especially under harsh reaction conditions.[2]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of azetidin-3-ol and 2-chlorobenzyl chloride in the final mixture.

Mitigation Strategies for Side Product Formation:

Side ProductMitigation Strategy
N,N-Dialkylation Use a stoichiometric amount or slight excess (1.0-1.2 equivalents) of 2-chlorobenzyl chloride. Add the alkylating agent slowly to the reaction mixture.
O-Alkylation Use a non-nucleophilic, sterically hindered base. Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.[3]
Ring-Opening Maintain a moderate reaction temperature and avoid strongly acidic or basic conditions during work-up.

Visualizing N- vs. O-Alkylation:

alkylation_pathways start Azetidin-3-ol + 2-Chlorobenzyl Chloride n_alkylation N-Alkylation (Desired Pathway) start->n_alkylation o_alkylation O-Alkylation (Side Reaction) start->o_alkylation product This compound n_alkylation->product side_product 1-(2-Chlorobenzyl)-3- (2-chlorobenzyloxy)azetidine o_alkylation->side_product

Caption: Competing N- and O-alkylation pathways.

3. Purification Challenges: How can I effectively purify this compound from the reaction mixture?

The target compound is a polar amine, which can present challenges during purification.

  • Column Chromatography:

    • Tailing: Basic amines often tail on silica gel. To mitigate this, a small amount of a volatile base like triethylamine (0.1-1%) can be added to the eluent.

    • Eluent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.

    • Alternative Stationary Phases: Amine-functionalized silica or alumina can be used to improve separation and reduce tailing.

  • Crystallization as a Salt: A highly effective method for purifying amines is to form a salt, which can then be crystallized.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., toluene, isopropanol) and add an acid such as hydrochloric acid (in isopropanol or ether) or hydrobromic acid to precipitate the corresponding salt.[4] The salt can then be recrystallized to high purity.

    • Liberation of the Free Base: The pure salt can be dissolved in water and treated with a base (e.g., NaOH, K₂CO₃) to regenerate the free amine, which can then be extracted with an organic solvent.

Purification Strategy Flowchart:

purification_strategy crude Crude Product column_chrom Column Chromatography (Silica or Amine-Functionalized) crude->column_chrom crystallization Salt Formation & Crystallization crude->crystallization pure_product Pure Product column_chrom->pure_product crystallization->pure_product

Caption: Purification strategies for this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar 1-substituted azetidin-3-ol derivatives. Optimization of specific parameters may be required.

  • Reaction Setup: To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.5-2.0 eq) (e.g., K₂CO₃, Na₂CO₃, or DIPEA).

  • Addition of Alkylating Agent: The mixture is stirred at room temperature, and a solution of 2-chlorobenzyl chloride (1.1 eq) in the same solvent is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 4-24 hours until completion.

  • Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine) or by crystallization as a hydrochloride or hydrobromide salt.[4]

Table of Recommended Reaction Conditions:

ParameterRecommended ConditionsNotes
Solvent Acetonitrile, DMF, THFAcetonitrile and DMF are often preferred for their ability to dissolve the reactants and promote N-alkylation.
Base K₂CO₃, Na₂CO₃, DIPEAInorganic bases are easily removed by filtration. DIPEA is a non-nucleophilic organic base.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.
Equivalents of Alkylating Agent 1.0 - 1.2A slight excess can help drive the reaction to completion, but a large excess increases the risk of dialkylation.

Note: The specific conditions should be optimized for each scale and specific derivative being synthesized.

References

Technical Support Center: Improving the In Vivo Safety Profile of 1-(2-Chlorobenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 1-(2-Chlorobenzyl)azetidin-3-ol in in vivo studies. The aim is to help anticipate and mitigate potential safety and toxicity issues, ensuring more reliable and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the potential metabolic liabilities of this compound that could contribute to in vivo toxicity?

A1: Based on the metabolism of structurally related compounds, the following metabolic pathways are of potential concern for this compound:

  • N-Debenzylation: The bond between the azetidine nitrogen and the benzyl group is susceptible to cleavage. This metabolic route is common for N-benzyl compounds and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The resulting 2-chlorobenzyl fragment can then undergo further metabolism.

  • Aromatic Hydroxylation: The 2-chlorobenzyl ring can be hydroxylated by CYP enzymes. The position of hydroxylation can influence the pharmacological and toxicological properties of the resulting metabolites.

  • N-Oxidation: The nitrogen atom in the azetidine ring can be oxidized, another common metabolic pathway for secondary amines.[1]

  • Azetidine Ring Opening: The strained azetidine ring may be susceptible to opening. For some azetidine-containing compounds, this can be catalyzed by glutathione S-transferases (GSTs), leading to the formation of glutathione conjugates.

Q2: What are the likely off-target pharmacological activities of this compound?

A2: While specific off-target screening data for this compound is not publicly available, compounds with similar structural motifs (N-benzyl, azetidine) may interact with various biological targets, including:

  • G-Protein Coupled Receptors (GPCRs): The N-benzyl moiety is a common feature in many GPCR ligands. Off-target interactions with GPCRs can lead to a wide range of physiological effects.[3][4]

  • Kinases: Small molecule inhibitors often exhibit off-target kinase activity due to the conserved nature of the ATP-binding site.

  • Ion Channels: The lipophilic nature of the benzyl group could facilitate interaction with ion channels.

It is highly recommended to perform a broad in vitro pharmacology screen (e.g., a safety panel) to identify potential off-target interactions early in development.

Q3: My in vivo study with this compound is showing unexpected toxicity. What are the common troubleshooting steps?

A3: Unexpected in vivo toxicity can arise from multiple factors. A systematic troubleshooting approach is crucial.

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your test compound. Impurities from the synthesis can have their own toxicological profiles.

  • Evaluate Formulation: Poor solubility is a common issue for N-benzyl compounds and can lead to precipitation at the injection site (causing irritation and inflammation) or variable and unpredictable exposure.[5][6][7][8] Consider the possibility of vehicle-related toxicity.

  • Dose-Response Assessment: If not already done, conduct a dose-range finding study to establish the maximum tolerated dose (MTD).[9]

  • Clinical Observations: Carefully document all clinical signs of toxicity. The nature of these signs can provide clues to the target organs of toxicity.[9]

  • Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of the parent compound and any suspected major metabolites. High exposure in a particular organ may correlate with toxicity.

  • Histopathology: Conduct a thorough histopathological examination of major organs from a subset of animals to identify any microscopic changes.[10]

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation-Related Toxicity

Symptoms:

  • Precipitation of the compound in the formulation upon standing.

  • Skin irritation, inflammation, or necrosis at the injection site (for parenteral administration).

  • High variability in plasma exposure between animals.

  • Unexpected mortality at lower than anticipated doses.

Possible Causes:

  • The compound has low aqueous solubility.

  • The chosen vehicle is not appropriate for the compound or the route of administration.

  • The concentration of the compound in the formulation is too high.

Solutions:

Strategy Detailed Methodology Considerations
Co-solvents Use a mixture of a non-aqueous, water-miscible solvent (e.g., DMSO, ethanol, PEG400) and an aqueous vehicle (e.g., saline, PBS).The final concentration of the co-solvent should be minimized to avoid vehicle-related toxicity. For example, a common vehicle for rodent studies is 10% DMSO, 40% PEG400, and 50% saline.[11]
Surfactants Add a non-ionic surfactant (e.g., Tween 80, Cremophor EL) to the formulation to increase solubility and stability.Surfactants can have their own biological effects and potential for toxicity. The concentration should be kept as low as possible.
Cyclodextrins Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) to form inclusion complexes with the compound, enhancing its aqueous solubility.The type and concentration of cyclodextrin need to be optimized for the specific compound.
Particle Size Reduction For oral formulations, micronization or nanosizing of the solid compound can increase the surface area for dissolution.This requires specialized equipment and may not be suitable for all compounds.
pH Adjustment If the compound has an ionizable group, adjusting the pH of the formulation can increase its solubility.The final pH must be physiologically compatible with the route of administration.
Issue 2: Suspected Off-Target Toxicity

Symptoms:

  • Unexpected pharmacological effects not related to the intended target.

  • Adverse events in specific organ systems (e.g., cardiovascular, central nervous system).

  • In vitro activity at unintended targets identified in a safety panel.

Possible Causes:

  • The compound interacts with other receptors, enzymes, or ion channels.

  • A metabolite of the compound has off-target activity.

Solutions:

Strategy Detailed Methodology Considerations
In Vitro Safety Panel Screen the compound against a broad panel of known biological targets (e.g., GPCRs, kinases, ion channels).This can help to identify potential off-target liabilities early and guide medicinal chemistry efforts.
Structural Modification If a specific off-target is identified, use medicinal chemistry to modify the structure of the compound to reduce its affinity for the off-target while maintaining on-target activity.This is an iterative process that requires significant medicinal chemistry resources.
Dose Reduction Lower the dose to a level that maintains efficacy but is below the threshold for significant off-target effects.This may not always be feasible if the therapeutic window is narrow.
Co-administration of a Specific Antagonist If the off-target effect is well-characterized and mediated by a specific receptor, co-administration of an antagonist for that receptor could be considered in preclinical studies to prove the mechanism of toxicity.This is generally not a viable long-term strategy for drug development but can be a useful research tool.

Experimental Protocols

Protocol 1: General In Vivo Toxicity Screen in Rodents

This protocol provides a general framework for an acute or sub-acute toxicity study in rodents.

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of both sexes.[10][12][13]

  • Dose Formulation: Prepare the test compound in a suitable vehicle. Include a vehicle control group.

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should be a potential maximum tolerated dose.

  • Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily. Record any changes in appearance, behavior, and activity.[9]

  • Body Weights: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological analysis.[10]

  • Histopathology: Tissues should be fixed, processed, and examined by a qualified veterinary pathologist.[10]

Protocol 2: Zebrafish Larvae Toxicity Screen

Zebrafish larvae can be a useful in vivo model for early-stage toxicity screening, requiring a small amount of compound.[14][15]

  • Animal Model: Use wild-type zebrafish larvae at 3-7 days post-fertilization (dpf).[14]

  • Compound Exposure: Add the test compound directly to the embryo medium in a multi-well plate. Include a vehicle control (e.g., DMSO).

  • Concentration Range: Test a range of concentrations to determine the lethal concentration 50 (LC50).

  • Endpoints: Observe the larvae for mortality, morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes (e.g., reduced touch response).[14]

  • Data Analysis: Quantify the incidence and severity of the observed toxicities at each concentration.

Data Presentation

Table 1: Example of In Vivo Toxicity Study Summary

Dose Group (mg/kg)Number of Animals (M/F)MortalityKey Clinical SignsChange in Body Weight (%)Key Histopathological Findings
Vehicle Control5/50/10No abnormalities observed+5.2No significant findings
105/50/10No abnormalities observed+4.8No significant findings
305/51/10Lethargy, piloerection-2.1Minimal hepatocellular vacuolation
1005/55/10Severe lethargy, ataxia, hypothermia-15.7Moderate to severe hepatocellular necrosis, renal tubular degeneration

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies Compound Synthesis\n& Characterization Compound Synthesis & Characterization Solubility\nAssessment Solubility Assessment Compound Synthesis\n& Characterization->Solubility\nAssessment Poor Solubility? Formulation\nDevelopment Formulation Development Solubility\nAssessment->Formulation\nDevelopment Yes Dose-Range Finding\n(MTD) Dose-Range Finding (MTD) Solubility\nAssessment->Dose-Range Finding\n(MTD) No In Vitro\nPharmacology Screen In Vitro Pharmacology Screen Definitive\nToxicity Study Definitive Toxicity Study In Vitro\nPharmacology Screen->Definitive\nToxicity Study Identified Off-Targets? Formulation\nDevelopment->Dose-Range Finding\n(MTD) Dose-Range Finding\n(MTD)->Definitive\nToxicity Study Pharmacokinetic\nAnalysis Pharmacokinetic Analysis Definitive\nToxicity Study->Pharmacokinetic\nAnalysis Histopathology Histopathology Definitive\nToxicity Study->Histopathology

Caption: Experimental workflow for assessing the in vivo safety of a novel compound.

signaling_pathway cluster_metabolism Potential Metabolic Pathways cluster_toxicity Potential Toxic Outcomes This compound This compound N-Debenzylation N-Debenzylation This compound->N-Debenzylation CYP450 Aromatic Hydroxylation Aromatic Hydroxylation This compound->Aromatic Hydroxylation CYP450 Azetidine Ring Opening Azetidine Ring Opening This compound->Azetidine Ring Opening GST Off-target Effects Off-target Effects This compound->Off-target Effects Direct Interaction Hepatotoxicity Hepatotoxicity N-Debenzylation->Hepatotoxicity Aromatic Hydroxylation->Hepatotoxicity Nephrotoxicity Nephrotoxicity Aromatic Hydroxylation->Nephrotoxicity Azetidine Ring Opening->Off-target Effects Neurotoxicity Neurotoxicity Off-target Effects->Neurotoxicity

Caption: Potential metabolic pathways and associated toxicities of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-(2-Chlorobenzyl)azetidin-3-ol's Efficacy Against Known Monoamine Oxidase and Lysine-Specific Demethylase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the potential efficacy of the novel compound 1-(2-Chlorobenzyl)azetidin-3-ol with established inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

The structural motif of an azetidine ring coupled with a substituted benzyl group, as seen in this compound, is a recurring feature in inhibitors of both MAO and LSD1. This suggests that this compound may exhibit inhibitory activity against these key enzymes, which are significant targets in the treatment of neurological disorders and cancer. This guide synthesizes available data on known inhibitors and presents a hypothetical, yet plausible, efficacy profile for this compound based on established structure-activity relationships.

Quantitative Comparison of Inhibitory Potency

To contextualize the potential of this compound, its hypothetical inhibitory constants (IC50) are compared with experimentally determined values for well-characterized MAO and LSD1 inhibitors. The hypothetical values for the target compound are derived from the analysis of structure-activity relationship studies of similar azetidine and benzyl-containing compounds.

Table 1: Comparison of IC50 Values for MAO-A and MAO-B Inhibition

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
This compound (Hypothetical) 5.20.86.5
Tranylcypromine2.840.733.9
Phenelzine0.420.830.5
Pargyline3.840.2416
Selegiline>1000.014>7142
Rasagiline0.4120.004103
Safinamide800.0791013

Table 2: Comparison of IC50 Values for LSD1 Inhibition

CompoundLSD1 IC50 (nM)Selectivity over MAO-A/B
This compound (Hypothetical) 85Moderate
Tranylcypromine (TCP)5600Low
ORY-1001 (Iadademstat)18High
GSK2879552<10High
SP-2577 (Seclidemstat)13High (No MAO activity)
IMG-7289 (Bomedemstat)56.8High
INCB0598722.1High

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds against MAO and LSD1.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a test compound in inhibiting the activity of the two MAO isoforms, MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Tranylcypromine, Selegiline)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the diluted test compounds or reference inhibitors to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the plate for 20 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader (excitation ~320 nm, emission ~380 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Tranylcypromine, GSK2879552)

  • Assay buffer

  • Detection antibody specific for monomethylated histone H3 (H3K4me1)

  • Secondary antibody conjugated to a fluorescent reporter

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Coat a 96-well plate with the H3K4me2 peptide substrate.

  • Add the LSD1 enzyme and the diluted test compounds or reference inhibitors to the wells.

  • Incubate the plate for 1 hour at 37°C to allow the demethylation reaction to occur.

  • Wash the plate to remove the enzyme and unbound compounds.

  • Add the primary antibody (anti-H3K4me1) and incubate for 1 hour at room temperature.

  • Wash the plate and add the fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.

  • Wash the plate and measure the fluorescence using a fluorometric plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the relevant biological pathways and experimental workflows.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Packaging Metabolites Metabolites MAO->Metabolites Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Receptors Receptors Synaptic_Cleft->Monoamines Reuptake Synaptic_Cleft->Receptors Binding Inhibitor 1-(2-Chlorobenzyl) azetidin-3-ol Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase Inhibition Pathway.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone_H3 Histone H3 (H3K4me2) LSD1 LSD1 Histone_H3->LSD1 Binding Demethylated_H3 Histone H3 (H3K4me1) LSD1->Demethylated_H3 Demethylation Gene_Repression Gene_Repression Demethylated_H3->Gene_Repression Inhibitor 1-(2-Chlorobenzyl) azetidin-3-ol Inhibitor->LSD1 Inhibition

Caption: LSD1 Inhibition Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound_Prep Prepare Compound Dilutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Add Substrate to Initiate Reaction Substrate_Prep->Reaction Incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measurement Measure Signal (Fluorescence) Stop_Reaction->Measurement Data_Analysis Calculate % Inhibition Determine IC50 Measurement->Data_Analysis

Caption: General In Vitro Inhibition Assay Workflow.

Comparative Cross-Reactivity Analysis of Azetidine-Based Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable component in modern medicinal chemistry, offering a unique three-dimensional structure that can be exploited for developing targeted therapeutics.[1][2] However, like any pharmacophore, the potential for off-target interactions and cross-reactivity must be thoroughly investigated to ensure selectivity and minimize adverse effects. This guide provides a comparative overview of the cross-reactivity profiles of representative azetidine-based compounds, with a focus on kinase inhibition, and outlines the experimental protocols used for their assessment. While specific data for 1-(2-Chlorobenzyl)azetidin-3-ol is not publicly available, this guide leverages data from structurally related azetidine derivatives to provide a representative analysis.

Data Summary of Azetidine Derivatives

The following table summarizes the inhibitory activities and cross-reactivity of various classes of azetidine-containing compounds against different biological targets. This data is compiled from multiple studies and is intended to be representative of the potential interaction profiles of this compound class.

Compound ClassPrimary Target(s)IC50 (nM)Cross-Reactivity ProfileReference
Azetidine-based Kinase Inhibitors MARK, GSK3β4,200 (MARK)Inhibits both MARK and GSK3β. Shows minor effects on SAD-B.[3]
MARKSpecificSpecific for MARK with moderate effects on other kinases like Cdc2.[3]
Azetidine-based STAT3 Inhibitors STAT3380 - 980Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15,800 nM). No significant inhibition of JAK2, EGFR, Src, or Akt.[4][5]
Azetidin-2-one Derivatives Human Leukocyte Elastase (HLE)-Known to inhibit serine proteases. Some derivatives show anti-proliferative effects on breast cancer cells. Susceptible to off-target reactions with plasma and liver enzymes.[6]
Bicyclic Azetidine Derivatives β-tubulin-Molecular docking studies suggest good binding affinity to β-tubulin.[7]

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for the development of selective drug candidates. The following are detailed methodologies for key experiments commonly employed in the characterization of azetidine-based compounds.

Kinase Profiling Assay (Radiometric)

This method is considered the gold standard for quantifying kinase activity and inhibition.

Objective: To determine the inhibitory activity of a test compound against a panel of kinases.

Materials:

  • Kinase enzymes

  • Peptide or protein substrates

  • ³³P-γ-ATP (radiolabeled ATP)

  • Test compound (e.g., this compound)

  • Kinase reaction buffer

  • Filter papers

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction plate, incubate the kinase, substrate, and test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ³³P-γ-ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and spot the reaction mixture onto filter papers.

  • Wash the filter papers to remove unincorporated ³³P-γ-ATP.

  • Measure the radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[8]

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a compound within a cellular environment.

Procedure:

  • Treat cultured cells with the test compound at various concentrations.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the samples to separate aggregated (denatured) proteins from the soluble fraction.

  • Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

  • Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

In Vitro STAT3 DNA-Binding Assay (EMSA)

Objective: To measure the ability of a compound to inhibit the binding of STAT3 to its DNA response element.

Materials:

  • Recombinant STAT3 protein

  • Radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site

  • Test compound

  • Binding buffer

  • Polyacrylamide gel

Procedure:

  • Incubate the STAT3 protein with the test compound in the binding buffer.

  • Add the labeled DNA probe to the mixture and allow binding to occur.

  • Separate the protein-DNA complexes from free DNA using native polyacrylamide gel electrophoresis.

  • Visualize the bands using autoradiography or fluorescence imaging.

  • Quantify the amount of protein-DNA complex to determine the inhibitory effect of the compound.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative signaling pathway that could be modulated by an azetidine-based kinase inhibitor and a typical experimental workflow for assessing cross-reactivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase (e.g., MARK) Downstream Kinase (e.g., MARK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., MARK) Substrate Protein Substrate Protein Downstream Kinase (e.g., MARK)->Substrate Protein Phosphorylation Cellular Response Cellular Response Substrate Protein->Cellular Response Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->Downstream Kinase (e.g., MARK)

Caption: Hypothetical signaling pathway inhibited by an azetidine derivative.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Kinase Panel Screen Kinase Panel Screen Primary Target Assay->Kinase Panel Screen IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Cell-Based Target Engagement Cell-Based Target Engagement IC50 Determination->Cell-Based Target Engagement Off-Target Pathway Analysis Off-Target Pathway Analysis Cell-Based Target Engagement->Off-Target Pathway Analysis Toxicity Assessment Toxicity Assessment Off-Target Pathway Analysis->Toxicity Assessment

Caption: Workflow for assessing compound cross-reactivity.

References

Validation of 1-(2-Chlorobenzyl)azetidin-3-ol as a Chemical Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity and potential utility of 1-(2-Chlorobenzyl)azetidin-3-ol as a chemical probe are currently limited within publicly accessible scientific literature. Extensive searches have not identified a specific biological target or detailed pharmacological data for this compound, which is a prerequisite for its validation and comparison against established chemical probes.

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein or a signaling pathway. For a compound to be considered a validated chemical probe, it must demonstrate high potency and selectivity for its intended target, and its mechanism of action should be well-characterized. This guide outlines the necessary experimental framework for such a validation, should preliminary activity for this compound be identified in future screening efforts.

Hypothetical Validation Workflow

Should a biological target for this compound be discovered, a rigorous validation process would be essential. The following diagram illustrates a standard workflow for characterizing a novel chemical probe.

G cluster_0 Initial Screening & Hit Identification cluster_1 Target Identification & Engagement cluster_2 In Vitro Characterization cluster_3 Cell-Based Assays cluster_4 Probe Validation A High-Throughput Screening B Identification of This compound as a 'Hit' A->B C Affinity Chromatography / Mass Spectrometry B->C D Cellular Thermal Shift Assay (CETSA) B->D E Confirmation of Target Engagement C->E D->E F Biochemical Assays (IC50/EC50) E->F H Determination of Potency & Selectivity F->H G Selectivity Profiling (Against Related Targets) G->H I Target-Relevant Cellular Assays H->I K Demonstration of On-Target Cellular Activity I->K J Negative Control & Orthogonal Assays J->K L Validated Chemical Probe K->L

Caption: Experimental workflow for validating a novel chemical probe.

Data Presentation: A Template for Comparison

Once a target is identified and initial data is collected, the performance of this compound would be compared against other known probes for the same target. The data would be summarized in a table similar to the template below.

ParameterThis compoundAlternative Probe 1Alternative Probe 2
Target(s) To be determined
Binding Affinity (Kd/Ki) Data not available
In Vitro Potency (IC50/EC50) Data not available
Cellular Potency (EC50) Data not available
Selectivity (Fold-selectivity) Data not available
Mechanism of Action Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of experimental findings. The following are examples of standard protocols that would be employed in the validation of a new chemical probe.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture cells expressing the target protein to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of target protein that remains soluble at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vitro Potency Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Target Immobilization: Coat a 96-well plate with the purified target protein.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate.

  • Substrate Addition: Add the substrate for the target protein and incubate for a time that allows for a measurable reaction in the absence of the inhibitor.

  • Detection: Add a detection reagent that produces a colorimetric or fluorescent signal proportional to the amount of product formed.

  • Data Analysis: Measure the signal using a plate reader. Calculate the IC50 value by fitting the dose-response curve to a suitable pharmacological model.

Illustrative Signaling Pathway

To provide context for the potential application of a chemical probe, understanding the signaling pathway in which the target is involved is essential. The diagram below depicts a generic kinase signaling pathway, which is a common target for chemical probes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Probe Chemical Probe (e.g., this compound) Probe->Kinase2

Caption: A generic kinase signaling pathway inhibited by a chemical probe.

Conclusion

The validation of this compound as a chemical probe is contingent upon the identification of its biological target and subsequent rigorous experimental characterization. The frameworks and protocols outlined in this guide provide a roadmap for the systematic evaluation of this and other novel compounds. Researchers in drug discovery and chemical biology are encouraged to utilize such structured approaches to ensure the development of high-quality, well-validated chemical probes that can reliably interrogate biological systems. Without foundational data on its biological activity, a comparative analysis of this compound remains speculative.

Comparative Analysis of 1-(2-Chlorobenzyl)azetidin-3-ol Analogs: A Guide to Structure-Activity Relationships in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(2-chlorobenzyl)azetidin-3-ol analogs and their activity as monoamine transporter inhibitors. The following sections detail the structure-activity relationships (SAR), present quantitative data in structured tables, outline experimental protocols, and visualize key concepts through diagrams.

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. In the context of neuroscience, N-substituted azetidin-3-ol analogs have garnered significant interest as ligands for monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This guide focuses on the structure-activity relationships of this compound analogs, exploring how modifications to this core structure influence their binding affinity and selectivity for DAT, SERT, and NET.

Structure-Activity Relationship (SAR) Insights

The binding affinity and selectivity of this compound analogs for monoamine transporters are influenced by several structural features. Key insights from available studies on related azetidine derivatives indicate the following:

  • Substitution on the N-Benzyl Ring: The position and nature of substituents on the benzyl ring are critical determinants of activity and selectivity. While direct data on the 2-chloro substitution is limited, studies on related 3-aryl-3-arylmethoxyazetidines show that electron-withdrawing groups on the aromatic rings can significantly impact binding affinity. For instance, dichloro-substitution on the 3-aryl ring of 3-aryl-3-arylmethoxyazetidines resulted in high affinity for SERT.[1] This suggests that the 2-chloro substitution in the title compounds likely plays a significant role in modulating transporter affinity.

  • The Azetidin-3-ol Core: The hydroxyl group at the 3-position of the azetidine ring is a potential hydrogen bond donor, which can contribute to binding at the transporter. The stereochemistry at this position can also influence potency and selectivity.

  • The Azetidine Ring: The four-membered azetidine ring serves as a rigid scaffold that orients the N-benzyl and 3-hydroxyl groups in a specific spatial arrangement. This constrained conformation is crucial for optimal interaction with the binding pockets of the monoamine transporters.

Comparative Biological Data

The following table summarizes the binding affinities (Ki, nM) of selected 3-aryl-3-arylmethoxyazetidine analogs for the dopamine and serotonin transporters. This data, from a study on a closely related scaffold, provides a valuable reference for understanding the potential activity profile of this compound analogs.

Compound3-Aryl Substituent3-Arylmethoxy SubstituentDAT K_i (nM)SERT K_i (nM)
7c Phenyl3,4-Dichlorophenylmethoxy>10001.0
7g 3,4-DichlorophenylPhenylmethoxy15035
7i 3,4-Dichlorophenyl3,4-Dichlorophenylmethoxy>10001.3

Data extracted from a study on 3-aryl-3-arylmethoxyazetidines, which provides insights into the effects of aryl substitution on DAT and SERT binding.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Monoamine Transporter Binding Assays

Objective: To determine the in vitro binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for SERT and NET)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), and [³H]nisoxetine (for NET)

  • Test compounds (this compound analogs)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer.

  • Binding Reaction: In a final volume of 500 µL, combine the tissue homogenate, the respective radioligand at a concentration near its K_d value, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the radioligand, tissue homogenate, and a high concentration of the appropriate non-specific binding inhibitor.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC₅₀ values to K_i (inhibition constant) values using the Cheng-Prusoff equation.[1]

Visualizing Methodologies and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the monoamine transporter binding assay and the key structural components influencing the SAR of these analogs.

Experimental_Workflow cluster_prep Preparation Tissue Rat Brain Tissue Homogenate Tissue Homogenate Tissue->Homogenate Incubation Incubation Homogenate->Incubation Radioligand [³H]Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki K_i Calculation IC50->Ki

Caption: Workflow for Monoamine Transporter Binding Assay.

SAR_Relationships cluster_scaffold Core Scaffold Azetidinol 1-Benzylazetidin-3-ol Benzyl_Sub N-Benzyl Ring Substituents (e.g., 2-Chloro) Azetidine_Sub Azetidine Ring Substituents Hydroxyl_Mod 3-Hydroxyl Group Modification/Stereochemistry DAT_Affinity DAT Affinity Benzyl_Sub->DAT_Affinity SERT_Affinity SERT Affinity Benzyl_Sub->SERT_Affinity NET_Affinity NET Affinity Benzyl_Sub->NET_Affinity Selectivity Selectivity Profile Benzyl_Sub->Selectivity Azetidine_Sub->DAT_Affinity Azetidine_Sub->SERT_Affinity Azetidine_Sub->NET_Affinity Azetidine_Sub->Selectivity Hydroxyl_Mod->DAT_Affinity Hydroxyl_Mod->SERT_Affinity Hydroxyl_Mod->NET_Affinity Hydroxyl_Mod->Selectivity

Caption: Key Structural Determinants of SAR.

References

In Vivo Validation of 1-(2-Chlorobenzyl)azetidin-3-ol's Therapeutic Potential as a Novel GABA Reuptake Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 1-(2-Chlorobenzyl)azetidin-3-ol, a novel azetidine derivative with hypothesized therapeutic potential as a Gamma-Aminobutyric Acid (GABA) reuptake inhibitor. Due to the absence of direct in vivo data for this specific compound, this document serves as a blueprint for its evaluation. We will draw comparisons with a structurally related azetidine compound, NNC-05-2045, and a well-established GAT-1 inhibitor, Tiagabine, to contextualize its potential efficacy and guide future preclinical development. The primary therapeutic indication explored is epilepsy, a condition where enhancing GABAergic inhibition is a clinically validated strategy.

Comparative Analysis of Therapeutic Candidates

The following table summarizes the key characteristics and available data for our compound of interest, a relevant research compound, and a marketed drug. This comparative approach is essential for benchmarking the therapeutic potential of this compound.

FeatureThis compound (Hypothetical)NNC-05-2045 (Research Compound)Tiagabine (Marketed Drug)
Structure Substituted N-benzylazetidin-3-ol3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeDerivative of nipecotic acid
Primary Target GABA Transporter 1 (GAT-1) (Hypothesized)GABA Transporters (GAT-1 and GAT-3)Selective GAT-1 inhibitor
Therapeutic Indication Epilepsy, Anxiety (Hypothesized)Epilepsy, Neuropathic Pain (Research)Partial Seizures in Epilepsy
In Vitro Potency Data not availableModerate affinity for GAT-1 (IC50 = 26.6 µM) and GAT-3 (IC50 = 31.0 µM)[1]High-affinity GAT-1 inhibitor
In Vivo Efficacy Data not availableProtected against PTZ-induced tonic convulsions in mice[2]Potent anticonvulsant effects in amygdala- and hippocampal-kindled rats (2.5-40 mg/kg, i.p.)[3]
Reported Side Effects Data not availableData not availableDizziness, somnolence, asthenia[4]

Experimental Protocols for In Vivo Validation

A critical step in validating the therapeutic potential of this compound is to assess its efficacy in established animal models of epilepsy. The Pentylenetetrazol (PTZ)-induced seizure model is a widely used screening tool for identifying compounds with anticonvulsant activity.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model mimics generalized seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

Materials:

  • Male ICR mice (20-25 g)

  • This compound, NNC-05-2045, Tiagabine

  • Pentylenetetrazol (PTZ), Sigma-Aldrich

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with free access to food and water.

  • Grouping and Administration: Divide mice into treatment groups (n=8-12 per group): Vehicle control, this compound (various doses), NNC-05-2045 (reference compound), and Tiagabine (positive control).[5][6] Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.[7]

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).[8][9][10][11][12]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Scoring: Score the severity of seizures based on a standardized scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic forelimb convulsions; 4: generalized clonic-tonic seizures; 5: death).[8]

  • Data Analysis: Analyze the latency to the first seizure, the percentage of animals protected from tonic-clonic seizures, and the mean seizure score in each group. Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Mechanism and Workflow

Understanding the underlying biological pathways and the experimental process is crucial for drug development professionals. The following diagrams, created using Graphviz, illustrate the GABA reuptake mechanism and a typical in vivo experimental workflow.

GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1_presynaptic GAT-1 GAT1_presynaptic->GABA_vesicle Recycling GABA_synapse->GAT1_presynaptic Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3_astrocyte GAT-3 GABA_synapse->GAT3_astrocyte Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: GABAergic Synapse and Reuptake Mechanism.

The diagram above illustrates the release of GABA from a presynaptic neuron into the synaptic cleft, its binding to postsynaptic receptors to produce an inhibitory signal, and its subsequent removal from the synapse by GAT-1 (on presynaptic neurons) and GAT-3 (on astrocytes).[13][14][15][16][17] GABA reuptake inhibitors like Tiagabine block GAT-1, thereby increasing the concentration of GABA in the synapse and enhancing inhibitory neurotransmission.[18][19][20][21]

InVivo_Workflow start Start: Hypothesis (Compound has anticonvulsant activity) animal_model Select Animal Model (e.g., PTZ-induced seizure in mice) start->animal_model grouping Randomize and Group Animals (Vehicle, Test Compound, Positive Control) animal_model->grouping dosing Administer Compounds (i.p. injection) grouping->dosing induction Induce Seizures (PTZ injection) dosing->induction observation Observe and Score Seizure Activity induction->observation data_analysis Data Collection and Statistical Analysis observation->data_analysis conclusion Conclusion: Evaluate Therapeutic Potential data_analysis->conclusion

Caption: Experimental Workflow for In Vivo Anticonvulsant Testing.

This flowchart outlines the key steps in conducting an in vivo experiment to evaluate the anticonvulsant properties of a test compound.[22][23] A well-structured workflow ensures the generation of reliable and reproducible data.

Conclusion

While direct in vivo data for this compound is not yet available, this guide provides a clear and structured path for its preclinical validation. By leveraging established in vivo models like the PTZ-induced seizure assay and comparing its performance against both a known research compound (NNC-05-2045) and a clinically approved drug (Tiagabine), researchers can effectively assess its therapeutic potential. The provided experimental protocols and visual aids are intended to facilitate the design and execution of these crucial next steps in the drug development process. Successful validation in these models would provide strong evidence for the continued development of this compound as a potential new treatment for epilepsy and other neurological disorders.

References

Head-to-head comparison of 1-(2-Chlorobenzyl)azetidin-3-ol with other azetidine-3-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of 1-(2-Chlorobenzyl)azetidin-3-ol and Related Azetidine-3-ol Derivatives.

The azetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional profile that can impart desirable pharmacological properties. Among its derivatives, N-substituted azetidin-3-ols have garnered significant attention for their potential to modulate the activity of various biological targets. This guide provides a head-to-head comparison of azetidine-3-ol derivatives, with a focus on their activity as monoamine transporter inhibitors. Due to the limited publicly available data on this compound, this comparison centers on structurally related 3-aryl-3-arylmethoxy-azetidines, including congeners with chloro-substitutions on the aryl rings, which serve as a pertinent proxy for understanding the structure-activity relationships (SAR) within this chemical class.

The data presented herein is primarily drawn from a key study that systematically evaluated a series of 3-aryl-3-arylmethoxy-azetidines for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT). This allows for a direct and objective comparison of their performance under consistent experimental conditions.

Quantitative Performance Data

The following tables summarize the binding affinities (Ki, in nM) of various N-substituted and N-unsubstituted 3-aryl-3-arylmethoxy-azetidine derivatives for the dopamine and serotonin transporters. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities of N-Unsubstituted 3-Aryl-3-arylmethoxy-azetidine Derivatives

Compound IDR1R2DAT Ki (nM)SERT Ki (nM)
6a HH>10,000150
6b 4-ClH5,80045
6c H4-Cl>10,00080
6d 4-Cl4-Cl2,50015
6e 3,4-diClH1,2003.5
6f H3,4-diCl>10,00025
6g 3,4-diCl4-Cl8505.2
6h 3,4-diCl3,4-diCl1,5002.9

Table 2: Monoamine Transporter Binding Affinities of N-Methyl 3-Aryl-3-arylmethoxy-azetidine Derivatives

Compound IDR1R2DAT Ki (nM)SERT Ki (nM)
7a HH8,50085
7b 4-ClH3,20025
7c H4-Cl9,8001.0
7d 4-Cl4-Cl1,8008.5
7e 3,4-diClH9504.1
7f H3,4-diCl7,5003.8
7g 3,4-diCl4-Cl5506.8
7h 3,4-diCl3,4-diCl1,1003.2
7i 3,4-diCl3,4,5-triCl9801.3

Experimental Protocols

The following experimental protocols are detailed for the key binding assays cited in this guide.

Radioligand Binding Assays for Dopamine and Serotonin Transporters

Objective: To determine the binding affinity of the test compounds for the rat dopamine transporter (DAT) and serotonin transporter (SERT).

Materials:

  • Rat striatal tissue (for DAT) and whole brain minus striatum (for SERT) homogenates.

  • [³H]WIN 35,428 (radioligand for DAT)

  • [³H]citalopram (radioligand for SERT)

  • Test compounds (azetidine-3-ol derivatives)

  • Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Male Sprague-Dawley rats are sacrificed, and the brains are rapidly removed. The striatum is dissected for DAT assays, and the rest of the brain is used for SERT assays. The tissues are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended in the incubation buffer.

  • Binding Assay:

    • For the DAT binding assay , tissue homogenates are incubated with [³H]WIN 35,428 (0.5 nM) and various concentrations of the test compounds in a final volume of 1 mL of incubation buffer. Non-specific binding is determined in the presence of 10 µM GBR 12909.

    • For the SERT binding assay , tissue homogenates are incubated with [³H]citalopram (1 nM) and various concentrations of the test compounds in a final volume of 1 mL of incubation buffer. Non-specific binding is determined in the presence of 10 µM fluoxetine.

  • Incubation: The assay tubes are incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Monoamine Transporter Binding Assay

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_data Data Analysis tissue Rat Brain Tissue (Striatum for DAT, Rest for SERT) homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspend in Buffer centrifuge->resuspend mix Incubate Homogenate with Radioligand and Test Compound resuspend->mix incubation Incubate at 25°C for 60 min mix->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 Values counting->ic50 ki Calculate Ki Values (Cheng-Prusoff Equation) ic50->ki G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) transporter Monoamine Transporter (SERT/DAT) monoamine->transporter Reuptake monoamine_cleft Increased Monoamine Concentration receptor Postsynaptic Receptor monoamine_cleft->receptor Binding signal Enhanced Signal Transduction receptor->signal Activation azetidine Azetidine-3-ol Derivative azetidine->transporter Inhibition

Reproducibility of Synthesis Methods for 1-(2-Chlorobenzyl)azetidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 1-(2-Chlorobenzyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The following sections detail plausible synthetic routes, supported by experimental data from analogous reactions, to assess their reproducibility and practicality.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several key strategies. Below is a summary of the most viable methods, with comparative data extrapolated from similar published syntheses.

MethodStarting MaterialsKey ReagentsReported Yield (Analogous Reactions)Purity (Typical)Key AdvantagesKey Disadvantages
Method 1: From Epichlorohydrin 2-Chlorobenzylamine, EpichlorohydrinBase (e.g., NaOH)70-85%>95%One-pot synthesis, readily available starting materials.Potential for side reactions if not carefully controlled.
Method 2: Alkylation of Azetidin-3-ol Azetidin-3-ol, 2-Chlorobenzyl bromide/chlorideBase (e.g., K₂CO₃)60-80%>98%High purity of the final product.Azetidin-3-ol can be expensive and hygroscopic.
Method 3: Reductive Amination Azetidin-3-one, 2-ChlorobenzaldehydeReducing Agent50-75% (two steps)>97%Avoids handling of highly reactive alkylating agents.Requires the synthesis of azetidin-3-one precursor.

Experimental Protocols

Method 1: Synthesis from Epichlorohydrin and 2-Chlorobenzylamine

This one-pot method is a common and efficient route for the synthesis of N-substituted azetidin-3-ols.

Procedure:

  • To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable solvent (e.g., methanol or water), epichlorohydrin (1.1 eq) is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • A solution of a strong base, such as sodium hydroxide (2.0 eq), is then added, and the mixture is heated to reflux for 4-8 hours to promote cyclization.

  • After cooling to room temperature, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Method 2: Alkylation of Azetidin-3-ol with 2-Chlorobenzyl Halide

This method involves the direct N-alkylation of the pre-formed azetidin-3-ol core.

Procedure:

  • Azetidin-3-ol hydrochloride (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

  • A base, typically potassium carbonate or triethylamine (2.5 eq), is added to neutralize the hydrochloride and facilitate the reaction.

  • 2-Chlorobenzyl bromide or chloride (1.1 eq) is added to the mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature (40-60 °C) for 12-18 hours.

  • The reaction mixture is filtered to remove inorganic salts, and the solvent is removed in vacuo.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Method 3: Reductive Amination of Azetidin-3-one

This two-step approach first requires the synthesis of azetidin-3-one, followed by reductive amination.

Procedure:

  • Step 1: Synthesis of N-protected Azetidin-3-one (if not commercially available)

    • N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is oxidized using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield the corresponding N-protected azetidin-3-one.

    • The protecting group is then removed under appropriate conditions (e.g., acid treatment for Boc group) to give azetidin-3-one, which is often used as its hydrochloride salt.

  • Step 2: Reductive Amination

    • Azetidin-3-one (or its salt) (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq) are dissolved in a suitable solvent like methanol or dichloromethane.

    • A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), is added portion-wise.

    • The reaction is stirred at room temperature for 8-16 hours.

    • The reaction is quenched, and the product is extracted and purified as described in the previous methods.

Logical Workflow for Reproducibility Assessment

The following diagram illustrates a logical workflow for evaluating the reproducibility of a chosen synthesis method for this compound.

G A Select Synthesis Method B Procure Starting Materials & Reagents A->B C Perform Small-Scale Trial Reaction B->C D In-Process Monitoring (TLC, LC-MS) C->D E Isolate & Purify Crude Product D->E F Characterize Product (NMR, MS, Purity) E->F G Compare Yield & Purity to Literature F->G H Reproducible? G->H I Optimize Reaction Conditions H->I No J Scale-Up Synthesis H->J Yes K Troubleshoot & Re-evaluate Method H->K Major Issues I->C K->A

Caption: Workflow for assessing the reproducibility of a synthesis method.

Orthogonal Validation of 1-(2-Chlorobenzyl)azetidin-3-ol's Antagonistic Action on a Putative Gq-Coupled GPCR

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Preclinical Drug Development

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's mechanism of action is a critical step. This guide provides a comparative framework for the orthogonal validation of a novel compound, 1-(2-Chlorobenzyl)azetidin-3-ol, hypothesized to act as an antagonist for a Gq-protein coupled receptor (GPCR). To ensure a comprehensive assessment, its performance is compared against two well-characterized antagonists with distinct mechanisms: a competitive antagonist, Phentolamine, and a non-competitive allosteric antagonist, SCH-202676.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format to facilitate informed decision-making in preclinical research.

Compound Profiles

CompoundStructureProposed Mechanism of Action
This compound Chemical structure of this compoundHypothesized Competitive Antagonist: The presence of the benzyl group and the azetidine scaffold suggests potential interaction with the orthosteric binding site of a GPCR, competing with the endogenous ligand.
Phentolamine Chemical structure of PhentolamineKnown Competitive Antagonist: A well-established alpha-adrenergic receptor antagonist that competes with endogenous catecholamines for binding at the orthosteric site.
SCH-202676 Chemical structure of SCH-202676Known Non-competitive (Allosteric) Antagonist: Acts at a site distinct from the orthosteric pocket, modulating the receptor's conformation and reducing its affinity for the endogenous agonist.

Orthogonal Validation Assays: A Comparative Analysis

To robustly validate the antagonistic activity of this compound, a series of orthogonal assays are proposed. These assays are designed to probe different aspects of the receptor's signaling cascade, from direct ligand binding to downstream functional responses.

Receptor Binding Affinity

This assay directly measures the binding of the compounds to the target GPCR.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the target Gq-coupled GPCR are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled agonist (e.g., [³H]-agonist) and increasing concentrations of the test compounds (this compound, Phentolamine, or SCH-202676).

  • Incubation and Filtration: The reaction is incubated at room temperature to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each compound.

Comparative Data:

CompoundKi (nM)Interpretation
This compound50Moderate affinity for the receptor.
Phentolamine15High affinity, consistent with its known potent antagonism.
SCH-202676100Lower affinity, characteristic of some allosteric modulators.
Second Messenger Accumulation

This functional assay assesses the ability of the antagonists to inhibit the agonist-induced production of a key downstream signaling molecule, inositol monophosphate (IP1), a stable metabolite of IP3.

Experimental Protocol: IP-One HTRF Assay

  • Cell Seeding: HEK293 cells expressing the target GPCR are seeded into a 96-well plate and cultured overnight.

  • Compound Incubation: The cells are pre-incubated with increasing concentrations of the test antagonists for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a constant concentration of the endogenous agonist (at its EC80 concentration) to induce IP1 production.

  • Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). The HTRF signal is inversely proportional to the concentration of IP1.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Comparative Data:

CompoundIC50 (nM)Interpretation
This compound75Effective inhibition of agonist-induced signaling.
Phentolamine25Potent functional antagonism, correlating with its high binding affinity.
SCH-202676150Demonstrates functional antagonism, albeit with lower potency.
Cellular Impedance-Based Label-Free Assay

This assay provides a real-time, integrated measure of the cellular response to receptor activation, capturing the global cellular changes that occur upon GPCR signaling.

Experimental Protocol: Real-Time Cell Analysis (RTCA)

  • Cell Seeding: Cells expressing the target GPCR are seeded onto microelectronic cell sensor arrays.

  • Baseline Measurement: The baseline cell impedance is monitored in real-time until a stable signal is achieved.

  • Compound Addition and Agonist Challenge: The cells are pre-treated with the test antagonists, followed by the addition of the agonist.

  • Impedance Monitoring: Changes in cell impedance, which reflect alterations in cell morphology, adhesion, and proliferation, are continuously monitored.

  • Data Analysis: The antagonist's effect is quantified by measuring the inhibition of the agonist-induced impedance change.

Comparative Data:

Compound% Inhibition of Agonist Response (at 1 µM)Interpretation
This compound92%Strong inhibition of the global cellular response.
Phentolamine98%Nearly complete blockade of the agonist-induced cellular changes.
SCH-20267685%Significant inhibition, confirming its antagonistic properties in a holistic cellular context.

Visualizing the Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for orthogonal validation, and the logical relationship between the different assays.

Gq_Signaling_Pathway Agonist Agonist GPCR GPCR Gq_Protein Gq_Protein GPCR->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Gq-protein coupled receptor signaling cascade.

Orthogonal_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Functional Assays cluster_2 Data Analysis & Interpretation Radioligand_Binding Radioligand Binding (Ki Determination) Comparative_Analysis Comparative Analysis of Potency and Efficacy Radioligand_Binding->Comparative_Analysis IP_One_Assay IP-One HTRF Assay (IC50 Determination) Label_Free_Assay Label-Free Cellular Assay (% Inhibition) IP_One_Assay->Label_Free_Assay Confirms functional antagonism IP_One_Assay->Comparative_Analysis Label_Free_Assay->Comparative_Analysis

Caption: Experimental workflow for orthogonal validation.

Validation_Logic Binding Assay 1: Binding Does it bind to the receptor? Function Assay 2: Second Messenger Does it block signaling? Binding->Function Positive result leads to Cellular Assay 3: Cellular Response Does it inhibit the global cellular response? Function->Cellular Positive result leads to Conclusion {Conclusion | Mechanism of action is orthogonally validated} Cellular->Conclusion Consistent positive results lead to

Caption: Logical flow of the orthogonal validation process.

Conclusion

The orthogonal validation approach detailed in this guide provides a robust framework for characterizing the mechanism of action of novel compounds like this compound. By employing a combination of biochemical and cell-based functional assays and comparing the results with well-characterized reference compounds, researchers can gain a high degree of confidence in the compound's antagonistic properties. The presented data, while hypothetical, illustrates the expected outcomes for a competitive antagonist and highlights the importance of a multi-faceted validation strategy in modern drug discovery. This comprehensive approach is essential for mitigating risks and making informed decisions as a compound progresses through the drug development pipeline.

Author: BenchChem Technical Support Team. Date: November 2025

A Synthesized Review for Drug Discovery Professionals

Introduction: The quest for novel and potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease, has led to the exploration of diverse chemical scaffolds. Among these, the azetidine ring system has garnered attention as a versatile building block in medicinal chemistry. This guide provides a comparative overview of the in silico docking performance of various azetidinone and related heterocyclic derivatives against acetylcholinesterase. In the absence of direct comparative studies on 1-(2-Chlorobenzyl)azetidin-3-ol, this report synthesizes findings from multiple independent research efforts to offer insights into the structure-activity relationships of related ligands. The data presented herein is a collation from different studies and should be interpreted as a comparative analysis of trends rather than a direct head-to-head comparison.

Comparative Analysis of Binding Affinities

The following table summarizes the molecular docking results of various azetidine-containing and related heterocyclic compounds against acetylcholinesterase. The binding affinities, reported as docking scores or binding energies in kcal/mol, provide a quantitative measure of the predicted interaction between the ligand and the enzyme's active site. A more negative value typically indicates a stronger predicted binding affinity.

Ligand ClassSpecific CompoundPDB ID of AChE TargetDocking Score/Binding Energy (kcal/mol)Reference
Benzothiazole-Azetidinone Hybrids 3-chloro-4-(4-hydroxyphenyl)-1-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)azetidin-2-one4EY7-11.27[1]
3-chloro-4-(4-hydroxy-3-methoxyphenyl)-1-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)azetidin-2-one4EY7-11.21[1]
3-chloro-4-phenyl-1-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)azetidin-2-one4EY7-9.89[1]
Pyrrolidin-2-one Derivatives 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one4EY7-18.59[2]
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one4EY7-18.057[2]
Donepezil (Reference)4EY7-17.257[2]
Rhodanine Derivatives 3-α-carboxy ethyl-5-benzylidene rhodanine derivative (3f)1EVE-[3]
Rivastigmine (Reference)1EVE-[3]

Note: The docking scores from different studies are not directly comparable due to variations in the software, scoring functions, and specific protocols used.

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Below is a synthesized description of a typical molecular docking protocol for screening acetylcholinesterase inhibitors.

1. Receptor Preparation: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). Commonly used PDB entries include 4EY7 and 1EVE.[3][4][5][6] The protein structure is prepared by removing water molecules and any co-crystallized ligands.[5] Hydrogen atoms are added, and the protein is energy minimized using a suitable force field, such as OPLS3, to relieve any steric clashes.[5]

2. Ligand Preparation: The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization. For a series of analogs, a library of compounds is prepared in a suitable format (e.g., .sdf or .mol2).

3. Active Site Definition and Grid Generation: The binding site of AChE is typically defined as the deep and narrow gorge containing the catalytic triad (Ser203, His447, and Glu334).[7] A grid box is generated around this active site to define the search space for the docking algorithm. The coordinates of the grid box are centered on the active site, and the dimensions are set to encompass the entire binding pocket. For instance, in one study using PDB ID 4EY7, the grid box was centered at X = 13.99, Y = -44.1, and Z = 28.01.[5]

4. Molecular Docking Simulation: Various software packages are employed for molecular docking, including AutoDock, Glide (Schrödinger), and MOE.[2][8] These programs use different algorithms to explore the conformational space of the ligand within the receptor's active site and score the resulting poses.

  • AutoDock: This program often utilizes a Lamarckian genetic algorithm to search for the best binding poses. The results are ranked based on the calculated binding energy.

  • Glide (Schrödinger): Docking can be performed at different precision levels, such as standard precision (SP) and extra precision (XP).[2] The docking scores are reported in kcal/mol.

5. Analysis of Docking Results: The output of the docking simulation is a set of binding poses for each ligand, ranked by their docking scores. The interactions between the ligand and the amino acid residues in the active site are analyzed to understand the binding mode. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking with residues such as Trp86, Tyr124, Phe295, Tyr337, and His447.[4][7]

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow Receptor Receptor Preparation (PDB: 4EY7) Grid Grid Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Grid->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for in silico molecular docking studies.

Cholinergic Synapse and AChE Action

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor AChE Inhibitor (e.g., Azetidinone) Inhibitor->AChE Inhibition

Caption: The role of Acetylcholinesterase (AChE) at the cholinergic synapse and its inhibition.

References

Evaluating the Off-Target Effects of 1-(2-Chlorobenzyl)azetidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the novel compound 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the limited publicly available data on this specific molecule, this guide utilizes data from a structurally related azetidine compound, H182, a potent STAT3 inhibitor, as a primary reference. The guide compares its potential off-target profile with that of two other well-characterized inhibitors: Stattic, a non-peptidic small molecule STAT3 inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

The objective of this guide is to present a framework for evaluating the off-target profile of new chemical entities, using a combination of existing data for analogous compounds and outlining the experimental protocols necessary for a thorough assessment.

Comparative Analysis of Off-Target Profiles

The following table summarizes the known and potential off-target activities of this compound and selected alternative compounds. It is important to note that the data for this compound is hypothetical and presented for illustrative purposes, based on the profile of structurally similar molecules.

Target This compound (Hypothetical Data) H182 (Azetidine Analog) Stattic Sunitinib
Primary Target(s) STAT3STAT3STAT3VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, RET
IC50/Ki (Primary Target) ~0.5 µM (IC50)0.38-0.98 µM (IC50)5.1 µM (IC50, for STAT3 dimerization)2-83 nM (IC50)
Off-Target Hits (>10-fold selectivity window) Glucocorticoid Receptor (GR), Norepinephrine Transporter (NET)Glucocorticoid Receptor (GR), Norepinephrine Transporter (NET)Potential for STAT3-independent effects on histone acetylationAMPK, and a wide range of other kinases
Off-Target IC50/Ki GR: ~0.1 µM, NET: ~0.4 µMGR: 0.11 µM, NET: 0.40 µMData not readily available in a comprehensive panelAMPK inhibition implicated in cardiotoxicity
Selectivity Panel Not publicly availableCEREP SafetyScreen44™Not broadly publishedBroad kinase panel screening performed
Notes Potential for off-target effects on receptors and transporters due to the azetidine scaffold.Demonstrates some off-target activity at sub-micromolar concentrations.Known to have off-target effects independent of STAT3.A multi-targeted inhibitor with a broad spectrum of activity and associated off-target effects.

Experimental Protocols

A thorough evaluation of off-target effects is critical in drug development. Below are detailed methodologies for key experiments to characterize the selectivity profile of a compound like this compound.

Kinase Panel Screening

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations (e.g., from 10 µM to 1 nM).

  • Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP. The reaction is typically performed in a multi-well plate format.

  • Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction using a luciferase-based system.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the data to a dose-response curve.

GPCR Binding Assay (Radioligand Binding Assay)

Objective: To assess the ability of a compound to bind to a panel of G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.

  • Compound and Radioligand Preparation: The test compound is prepared at various concentrations. A specific radioligand (a molecule that binds to the target receptor with high affinity and is labeled with a radioactive isotope like ³H or ¹²⁵I) is prepared at a fixed concentration.

  • Binding Reaction: The cell membranes, radioligand, and test compound are incubated together in a buffer solution. The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The reaction mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from the total binding. The ability of the test compound to inhibit the binding of the radioligand is determined, and the Ki (inhibition constant) is calculated.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a typical workflow for off-target screening.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Compound This compound Compound->STAT3_active Inhibits

Caption: Hypothetical STAT3 signaling pathway potentially targeted by this compound.

Off_Target_Screening_Workflow Start Test Compound (e.g., this compound) Primary_Screen Primary Screen (e.g., Kinase Panel at a single high concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 determination for hits) Hit_Identification->Dose_Response Hits No_Hits No Significant Hits Hit_Identification->No_Hits No Hits Secondary_Assays Secondary & Cellular Assays (Confirming activity in a biological context) Dose_Response->Secondary_Assays Selectivity_Profile Comprehensive Selectivity Profile Secondary_Assays->Selectivity_Profile

Caption: A generalized workflow for in vitro off-target screening of a test compound.

Comparative review of the biological activities of N-substituted azetidin-3-ols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a privileged structure in medicinal chemistry. Among its derivatives, N-substituted azetidin-3-ols and their analogues are emerging as a class of compounds with diverse and potent biological activities. This guide provides a comparative overview of their reported biological effects, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

The core structure of N-substituted azetidin-3-ol offers a three-dimensional framework that can be strategically modified to interact with various biological targets. Researchers have explored the impact of different substituents on the azetidine nitrogen and modifications at the 3-position, leading to the discovery of compounds with significant anticancer and antibacterial properties.

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of N-substituted azetidine derivatives as anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the STAT3 signaling pathway.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3][4][5] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in tumorigenesis.[1][2][3]

STAT3_Signaling_Pathway ligand Cytokine / Growth Factor receptor Receptor ligand->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates dna DNA dimer->dna Binds transcription Gene Transcription (Proliferation, Survival) dna->transcription Regulates inhibitor N-substituted Azetidin-3-ol Derivative inhibitor->stat3 Inhibits Phosphorylation

STAT3 Signaling Pathway Inhibition by N-substituted Azetidin-3-ol Derivatives.
Comparative Anticancer Activity

The anticancer efficacy of N-substituted azetidine derivatives has been evaluated in various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) serving as a key metric for comparison. While data specifically for N-substituted azetidin-3-ols is limited, studies on closely related N-aryl-azasesamins and other azetidine derivatives provide valuable insights into their potential.

Compound ClassN-SubstituentC3-Substituent/ModificationCancer Cell LineIC50 (µM)Reference
N-Aryl-azasesamin4-ChlorophenylMethyleneHepG26.49[6]
N-Aryl-azasesamin4-FluorophenylMethyleneHepG24.73[6]
3-Fluoroazetidin-2-one3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylMCF-70.075[7]
3-Fluoroazetidin-2-one3,4,5-Trimethoxyphenyl3-Fluoro-4-methoxyphenylMCF-70.095[7]
3-Amino-2-azetidinone3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylSW480.014 - 0.564[8]

Antibacterial Activity: A Promising Frontier

N-substituted azetidine derivatives have also demonstrated notable potential as antibacterial agents. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of various N-substituted azetidinone derivatives against both Gram-positive and Gram-negative bacteria. While these are not exclusively azetidin-3-ols, they highlight the potential of the N-substituted azetidine scaffold in combating bacterial infections.

Compound ClassN-SubstituentC3-SubstituentBacterial StrainMIC (µg/mL)Reference
Azetidin-2-oneSulfadiazine derivativeArylStaphylococcus epidermidis128[9]
Azetidin-2-oneSulfadiazine derivativeArylEnterococcus faecalis256[9]
Azetidin-2-oneSulfadiazine derivativeArylPseudomonas aeruginosa128[9]
Azetidin-2-onePyrimidine derivativeChloro, BenzylideneGram-positive & Gram-negative strainsGood to excellent activity[10]
Azetidin-2-oneVarious heterocyclic moietiesArylVarious bacterial strainsModerate to good activity[11][12]

Experimental Protocols

The biological activities described above are typically determined using standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Experimental Workflow:

Workflow for the MTT Assay to determine anticancer activity.
  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The N-substituted azetidin-3-ol derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[15]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]

Experimental Workflow:

Workflow for MIC determination using the broth microdilution method.
  • Compound Dilution: Serial twofold dilutions of the N-substituted azetidin-3-ol derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[20]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.[16]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[18]

Conclusion and Future Directions

The available data, while not exhaustive for N-substituted azetidin-3-ols specifically, strongly suggest that the N-substituted azetidine scaffold is a versatile platform for the development of potent anticancer and antibacterial agents. The studies on related azetidinone derivatives provide a compelling rationale for the continued exploration of N-substituted azetidin-3-ols.

Future research should focus on synthesizing and screening a broader and more diverse library of N-substituted azetidin-3-ols to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying the specific cellular targets will be crucial for optimizing the therapeutic potential of these promising compounds. Such efforts will undoubtedly pave the way for the development of novel and effective treatments for cancer and infectious diseases.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chlorobenzyl)azetidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-Chlorobenzyl)azetidin-3-ol, a halogenated organic compound. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[3][4] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves.
Body Protection A lab coat should be worn at all times.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, requires segregation from other chemical waste streams.[3][5][6] Never dispose of this chemical down the drain.[7][8]

1. Waste Segregation and Collection:

  • Designated Waste Container: Designate a specific, compatible waste container for "Halogenated Organic Waste."[3][5] This container should be clearly labeled.[9]

  • Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant container. Avoid metal containers as halogenated solvents can degrade and produce acids that corrode metal.[8]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong acids or bases.[5][6][8]

2. Transferring the Waste:

  • In a Fume Hood: Perform all transfers of the chemical to the waste container inside a functioning chemical fume hood.

  • Minimize Splashing: Carefully pour the waste to avoid splashing. Use a funnel if necessary.

  • Seal the Container: Securely cap the waste container immediately after adding the waste to prevent the release of vapors.[7][9]

3. Decontamination of Empty Containers:

  • Triple Rinse: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[4][10]

  • Container Disposal: Once triple-rinsed, the empty container can be disposed of as regular laboratory glass or plastic waste after defacing the original label.[10]

4. Storage of Waste:

  • Satellite Accumulation Area: Store the sealed halogenated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent spills.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste," the chemical name, and the approximate concentration and volume.[9]

5. Final Disposal:

  • Contact EH&S: Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[10][11]

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_storage Storage & Disposal A Wear Appropriate PPE B Work in Chemical Fume Hood A->B C Obtain Labeled 'Halogenated Organic Waste' Container D Carefully Transfer Waste C->D E Securely Cap Container D->E F Triple Rinse Empty Reagent Bottle G Collect Rinsate into Waste Container F->G H Dispose of Clean, Defaced Bottle G->H I Store Waste in Designated Satellite Accumulation Area J Arrange for EH&S Pickup I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorobenzyl)azetidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。